Product packaging for Eledoisin(Cat. No.:CAS No. 69-25-0)

Eledoisin

Cat. No.: B1671165
CAS No.: 69-25-0
M. Wt: 1188.4 g/mol
InChI Key: AYLPVIWBPZMVSH-FCKMLYJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eledoisin is a peptide.
A peptide extracted from the posterior salivary glands of certain small octopi (Eledone spp., Mollusca), or obtained by synthesis. Its actions resemble those of SUBSTANCE P;  it is a potent vasodilator and increases capillary permeability. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1364)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H85N13O15S B1671165 Eledoisin CAS No. 69-25-0

Properties

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPVIWBPZMVSH-FCKMLYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N13O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046926
Record name Eledoisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-25-0
Record name Eledoisin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eledoisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eledoisin Peptide: From Molluscan Origins to a Potent Vasoactive Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Origin, Discovery, and Core Scientific Principles of the Eledoisin Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fascinating journey of this compound, from its discovery in the salivary glands of cephalopods to its characterization as a potent member of the tachykinin peptide family. We will delve into its origins, the seminal discovery by Vittorio Erspamer and his colleagues, the experimental methodologies of the era, and the signaling pathways it triggers.

Origin and Discovery

This compound is a naturally occurring undecapeptide, meaning it is a peptide composed of eleven amino acids. Its discovery is credited to the Italian scientist Vittorio Erspamer and his colleague A. Anastasi in 1963. They isolated this potent bioactive compound from the posterior salivary glands of two species of small octopuses, Eledone moschata and Eledone aldovandi. This discovery was a significant contribution to the burgeoning field of peptide research, highlighting the rich diversity of bioactive compounds in the animal kingdom.

This compound was identified as a member of the tachykinin family of neuropeptides. This family is characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. Tachykinins are known for their rapid stimulatory effects on smooth muscle tissue.

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid SequencepGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂
Molecular FormulaC₅₄H₈₅N₁₃O₁₅S
Molecular Weight1188.4 g/mol
Peptide FamilyTachykinin
Natural SourcePosterior salivary glands of Eledone moschata and Eledone aldovandi

Experimental Protocols

Extraction and Purification of this compound

The initial step would involve the dissection of the posterior salivary glands from Eledone moschata and Eledone aldovandi.

Protocol:

  • Homogenization: The dissected salivary glands were likely homogenized in an acidic medium (e.g., acetone or ethanol with HCl) to precipitate proteins and prevent enzymatic degradation of the peptide.

  • Centrifugation: The homogenate would then be centrifuged to separate the solid protein precipitate from the supernatant containing the peptides and other small molecules.

  • Solvent Evaporation: The supernatant would be collected, and the organic solvent evaporated under vacuum.

  • Preliminary Purification: The resulting aqueous extract would likely undergo several preliminary purification steps, such as precipitation with salts (e.g., ammonium sulfate) to further remove unwanted proteins.

  • Column Chromatography: The partially purified extract would then be subjected to column chromatography for further separation. Common techniques of the time included:

    • Adsorption Chromatography: Using stationary phases like alumina or silica gel to separate compounds based on their polarity.

    • Ion-Exchange Chromatography: Employing charged resins to separate peptides based on their net charge at a specific pH.

  • Paper Chromatography: This was a crucial technique in the 1960s for the final purification and analysis of peptides. The peptide mixture would be spotted onto a sheet of filter paper, and a solvent would be allowed to move up the paper, separating the components based on their differential partitioning between the stationary phase (water in the paper) and the mobile solvent phase. Two-dimensional paper chromatography, using two different solvent systems in perpendicular directions, was often used to achieve high resolution.

  • Electrophoresis: Paper electrophoresis, where an electric field is applied across the paper, could have been used to separate peptides based on their charge-to-mass ratio.

Amino Acid Sequence Analysis

Once a pure sample of this compound was obtained, its amino acid sequence was determined using the following methods, which were standard at the time:

Protocol:

  • Acid Hydrolysis: The purified peptide was hydrolyzed into its constituent amino acids by heating it in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110°C) for an extended period (e.g., 24 hours). This breaks all the peptide bonds.

  • Amino Acid Analysis: The resulting mixture of amino acids was then analyzed, often using paper chromatography or an automated amino acid analyzer (if available). By comparing the migration of the unknown amino acids with that of known standards, the amino acid composition of the peptide could be determined.

  • N-terminal and C-terminal Analysis:

    • N-terminal analysis: The Edman degradation method, or the use of Sanger's reagent (1-fluoro-2,4-dinitrobenzene), would have been employed to identify the N-terminal amino acid.

    • C-terminal analysis: Enzymatic methods, using carboxypeptidases, were likely used to sequentially cleave and identify the C-terminal amino acid.

  • Partial Hydrolysis and Fragment Sequencing: To determine the complete sequence, the peptide was likely subjected to partial hydrolysis (using weaker acid or enzymes like trypsin and chymotrypsin) to generate a series of overlapping smaller peptide fragments. These fragments were then purified and their sequences determined, allowing the full sequence of the original undecapeptide to be reconstructed.

Pharmacological Activity

Early studies by Erspamer and his colleagues in 1962 investigated the pharmacological effects of this compound on various smooth muscle preparations. These studies provided the first quantitative data on its potent biological activity.

Table 2: Stimulatory Effects of this compound on Isolated Smooth Muscle Preparations

Tissue PreparationRelative Potency (Compared to Bradykinin)Threshold Concentration (g/mL)
Rabbit Colon50-1001 x 10⁻¹⁰ - 5 x 10⁻¹⁰
Guinea-pig Ileum20-505 x 10⁻¹⁰ - 1 x 10⁻⁹
Rabbit Uterus10-201 x 10⁻⁹ - 5 x 10⁻⁹
Frog Stomach5-105 x 10⁻⁹ - 1 x 10⁻⁸

Data extracted from Erspamer & Erspamer, 1962, British Journal of Pharmacology and Chemotherapy.

Signaling Pathways and Experimental Workflows

This compound, as a tachykinin, exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the neurokinin 2 (NK2) receptor, although it can also interact with NK1 and NK3 receptors. The activation of these receptors initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

The binding of this compound to the NK2 receptor, which is coupled to a Gq protein, triggers the following signaling cascade:

Eledoisin_Signaling_Pathway This compound This compound NK2R NK2 Receptor (GPCR) This compound->NK2R Gq Gq Protein (α, β, γ subunits) NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: this compound-induced Gq-coupled signaling pathway.

Experimental Workflow for this compound Discovery

The logical flow of experiments that led to the discovery and characterization of this compound can be visualized as follows:

Eledoisin_Discovery_Workflow cluster_purification Start Collection of Eledone Salivary Glands Extraction Acidic Solvent Extraction Start->Extraction Purification Purification Steps Extraction->Purification ColumnChrom Column Chromatography (Adsorption, Ion-Exchange) Purification->ColumnChrom PaperChrom Paper Chromatography (1D and 2D) Purification->PaperChrom Electrophoresis Paper Electrophoresis Purification->Electrophoresis Bioassay Pharmacological Bioassay (Smooth Muscle Contraction) ColumnChrom->Bioassay Fractions tested PaperChrom->Bioassay Fractions tested Electrophoresis->Bioassay Fractions tested Characterization Structural Characterization Bioassay->Characterization Active fraction Hydrolysis Acid Hydrolysis Characterization->Hydrolysis Sequencing N- & C-terminal Analysis & Fragment Sequencing Characterization->Sequencing AA_Analysis Amino Acid Analysis Hydrolysis->AA_Analysis Final Elucidation of This compound Structure AA_Analysis->Final Sequencing->Final

Caption: Logical workflow for the discovery of this compound.

Conclusion

The discovery of this compound was a landmark in peptide research, not only for identifying a novel and potent bioactive molecule but also for showcasing the power of systematic biochemical investigation. Its origin from a marine mollusk underscores the vast and still largely unexplored reservoir of natural compounds with potential therapeutic applications. For researchers and drug development professionals, the story of this compound serves as a compelling case study in natural product discovery and a reminder of the enduring relevance of foundational biochemical techniques. The potent vasoactive and smooth muscle-stimulating properties of this compound continue to make it and its analogs valuable tools in pharmacological research.

Eledoisin's Mechanism of Action in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eledoisin, a naturally occurring undecapeptide originally isolated from the salivary glands of the cephalopod Eledone moschata, is a member of the tachykinin family of neuropeptides. In mammals, it serves as a potent agonist for tachykinin receptors, playing a significant role in a variety of physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mammals, with a focus on its interaction with tachykinin receptors, the subsequent intracellular signaling cascades, and its physiological effects. Detailed experimental protocols for key assays and quantitative data on receptor binding and functional potency are presented to support further research and drug development endeavors.

Introduction to this compound and Tachykinin Receptors

This compound is an undecapeptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂.[1] It shares the conserved C-terminal motif (-Phe-X-Gly-Leu-Met-NH₂) characteristic of the tachykinin peptide family, which is crucial for receptor activation. The mammalian tachykinin system comprises three well-characterized G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. While Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) are the endogenous mammalian ligands with preferential affinity for NK1, NK2, and NK3 receptors respectively, this compound exhibits a broad spectrum of activity, with a noted preference for the NK2 and NK3 receptors.

Receptor Binding and Functional Potency

This compound's interaction with tachykinin receptors has been characterized through radioligand binding assays and functional studies. The binding affinity (Ki) and functional potency (EC50) of this compound vary depending on the receptor subtype, species, and tissue being examined. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Mammalian Tachykinin Receptors

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference(s)
NK3 RatCerebral Cortex[¹²⁵I]BH-Eledoisin~15.3 (Kd)[2]
NK3 RatCerebral Cortex[¹²⁵I]BH-Neurokinin A-[3]

Note: Data for direct comparative Ki values across all three receptors from a single study is limited. The provided data indicates a high affinity for the NK3 receptor in the rat brain.[2][3]

Table 2: Functional Potency (EC50) of this compound at Mammalian Tachykinin Receptors

Receptor SubtypeAssay TypeSpeciesTissue/PreparationEC50 (nM)Reference(s)
NK1 (implied) Guinea Pig Ileum ContractionGuinea PigIleum1-16[4]
NK2 (implied) Rat Vas Deferens ContractionRatVas Deferens2000-4000[4]
NK1 Inositol Phosphate FormationNeonatal RatSpinal Neurons3.6 - 21.3 (for various tachykinins)

Note: The EC50 values are influenced by the specific tissue and assay conditions. The guinea pig ileum expresses a mixed population of tachykinin receptors, and the rat vas deferens is a classical model for NK2 receptor activity.

Signaling Pathways

Upon binding to tachykinin receptors, particularly NK2 and NK3 receptors, this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of G proteins.

Gq/11-Phospholipase C (PLC) Pathway

Activation of the tachykinin receptor by this compound leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Downstream Effectors: IP₃ and DAG

IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels and the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of intracellular proteins, leading to a cascade of cellular responses, including smooth muscle contraction and modulation of ion channel activity.

Diagram of this compound-Activated Signaling Pathway

Eledoisin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Receptor Tachykinin Receptor (NK2/NK3) This compound->Receptor Binding Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP₃) PIP2->IP3 PKC_cyto PKC (inactive) DAG->PKC_cyto PKC_mem PKC (active) CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC_mem->CellularResponse Phosphorylation Cascade IP3R IP₃ Receptor IP3->IP3R Binding Ca_ER Ca²⁺ Ca_ER->PKC_cyto Co-activation Ca_ER->CellularResponse Direct Effects PKC_cyto->PKC_mem Translocation & Activation ER ER Lumen (High Ca²⁺) IP3R->Ca_ER Ca²⁺ Release

Caption: this compound-activated Gq/11 signaling pathway.

Physiological Effects in Mammals

The activation of tachykinin receptors by this compound elicits a range of physiological responses, primarily related to smooth muscle contraction and vasodilation.

  • Smooth Muscle Contraction: this compound is a potent stimulator of extravascular smooth muscle contraction. This effect is particularly prominent in the gastrointestinal tract, where it can increase motility.

  • Vasodilation: this compound can induce vasodilation, leading to a hypotensive effect. This is thought to be mediated by the release of nitric oxide from the endothelium, a process initiated by the increase in intracellular calcium in endothelial cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay measures the affinity of this compound for tachykinin receptors.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for a specific tachykinin receptor subtype.

Materials:

  • Cell membranes expressing the tachykinin receptor of interest (e.g., from transfected cell lines or specific tissues).

  • Radiolabeled tachykinin ligand (e.g., [¹²⁵I]BH-Eledoisin or a subtype-selective radioligand).

  • Unlabeled this compound and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Protocol:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a multi-well plate, add a fixed amount of cell membrane preparation to each well.

  • For saturation binding, add increasing concentrations of the radiolabeled ligand. For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

  • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine Kd, Bmax (for saturation), or Ki (for competition).

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes add_reagents Add Membranes, Radioligand, and Competing Ligand (this compound) to Multi-well Plate prep_membranes->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate filtrate Rapid Filtration to Separate Bound from Free Ligand incubate->filtrate measure Measure Radioactivity of Bound Ligand filtrate->measure analyze Data Analysis (Calculate Ki or Kd) measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation by this compound.

Objective: To determine the potency (EC50) of this compound in stimulating calcium release.

Materials:

  • Cells expressing the tachykinin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound and other test compounds.

  • A fluorescence plate reader with automated injection capabilities.

Protocol:

  • Plate cells in a multi-well, black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Automatically inject a solution of this compound at various concentrations into the wells.

  • Immediately and continuously measure the change in fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the peak fluorescence (or area under the curve) against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50.

Diagram of Calcium Mobilization Assay Workflow

Calcium_Mobilization_Workflow start Start plate_cells Plate Receptor-Expressing Cells in a Multi-well Plate start->plate_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye plate_cells->load_dye measure_baseline Measure Baseline Fluorescence in a Plate Reader load_dye->measure_baseline inject_agonist Inject this compound at Varying Concentrations measure_baseline->inject_agonist measure_fluorescence Measure Fluorescence Change Over Time inject_agonist->measure_fluorescence analyze Data Analysis (Calculate EC50) measure_fluorescence->analyze end End analyze->end

References

Eledoisin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Tachykinin Family Neuropeptide

Abstract

Eledoisin, a potent undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata, is a key member of the tachykinin family of neuropeptides. Characterized by the conserved C-terminal motif -Phe-X-Gly-Leu-Met-NH₂, tachykinins play crucial roles in a myriad of physiological and pathophysiological processes. This compound exhibits a distinct pharmacological profile, demonstrating a notable affinity and agonist activity at tachykinin receptors, particularly the neurokinin 2 (NK₂) and neurokinin 3 (NK₃) receptors. This technical guide provides a comprehensive overview of this compound, with a focus on its quantitative pharmacology, the experimental protocols for its characterization, and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of tachykinin signaling and the development of novel therapeutics targeting this system.

Introduction to the Tachykinin Family and this compound

The tachykinin family of neuropeptides encompasses a group of structurally related peptides that share a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂. This conserved region is crucial for their biological activity. Mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are involved in diverse physiological processes such as pain transmission, inflammation, smooth muscle contraction, and vasodilation.[1]

This compound, with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂, is a non-mammalian tachykinin that has been instrumental in the characterization of tachykinin receptors due to its distinct receptor selectivity profile.

Quantitative Pharmacology of this compound

The interaction of this compound with the three main subtypes of tachykinin receptors (NK₁, NK₂, and NK₃) has been characterized through various binding and functional assays. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound at these receptors. It is important to note that values can vary depending on the experimental conditions, such as the species, tissue or cell line used, and the specific radioligand employed in binding assays.

Table 1: Binding Affinity (Ki) of this compound at Tachykinin Receptors

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
NK₁RatCerebral Cortex[¹²⁵I]Bolton-Hunter Substance P>1000Fagg et al., 1982
NK₂RatDuodenum[³H]SR489684.3Emonds-Alt et al., 1993
NK₃RatCerebral Cortex[¹²⁵I]Bolton-Hunter this compound1.1Beaujouan et al., 1984
NK₃Guinea PigIleum[³H]Senktide0.8Guard et al., 1990

Table 2: Functional Potency (EC₅₀/IC₅₀) of this compound at Tachykinin Receptors

Assay TypeReceptor SubtypeSpeciesTissue/Cell LineMeasured EffectEC₅₀/IC₅₀ (nM)Reference
ContractionNK₂RabbitPulmonary ArterySmooth Muscle Contraction3.2Maggi et al., 1987
Inositol Phosphate AccumulationNK₃CHO cellshNK₃IP₁ Accumulation1.5Orsini et al., 2001
Calcium MobilizationNK₃CHO cellshNK₃Intracellular Ca²⁺ increase2.1Griesbeck et al., 2002

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound's pharmacological properties. This section outlines the key experimental protocols used in its study.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for tachykinin receptors.[2][3][4] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and the measurement of its displacement by unlabeled this compound.

Protocol: Competitive Radioligand Binding Assay for this compound at NK₃ Receptors

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors) to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation to each well.

    • Add 25 µL of increasing concentrations of unlabeled this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

    • Add 25 µL of a fixed concentration of [¹²⁵I]Bolton-Hunter this compound (e.g., 0.1 nM).

    • For non-specific binding determination, add a high concentration of an unlabeled NK₃ agonist (e.g., 1 µM senktide).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by this compound upon binding to its receptor. The most common assays for Gq-coupled receptors like the tachykinin receptors are calcium mobilization and inositol phosphate accumulation assays.

Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[5][6][7][8][9]

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK₃ receptor in appropriate growth medium.

    • Plate the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Protocol: Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade.[10]

  • Cell Culture and Labeling:

    • Culture cells expressing the tachykinin receptor of interest.

    • Label the cells with myo-[³H]inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pool.

  • Assay Procedure:

    • Wash the cells to remove unincorporated radiolabel.

    • Pre-incubate the cells with lithium chloride (LiCl) for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, leading to their accumulation.

    • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Extraction and Separation:

    • Lyse the cells with an acidic solution (e.g., perchloric acid or trichloroacetic acid).

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Detection and Data Analysis:

    • Quantify the amount of [³H]inositol phosphates in each fraction using liquid scintillation counting.

    • Plot the amount of inositol phosphate accumulation against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.

Signaling Pathways of this compound

Tachykinin receptors, including those activated by this compound, are members of the G protein-coupled receptor (GPCR) superfamily. They primarily couple to Gαq/11 proteins to initiate the phospholipase C (PLC) signaling cascade.

Eledoisin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK_Receptor Tachykinin Receptor (NK₂, NK₃) This compound->NK_Receptor Binds G_Protein Gαq/11 Gβγ NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Channel IP₃ Receptor IP3->Ca_Channel Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Contraction, Secretion, Gene Expression) PKC->Downstream Phosphorylates Targets ER Endoplasmic Reticulum Ca Ca²⁺ Ca_Channel->Ca Releases Ca->PKC Activates Ca->Downstream Activates Ca²⁺-dependent Proteins

Caption: this compound-activated tachykinin receptor signaling pathway.

Upon binding of this compound to the NK₂ or NK₃ receptor, the associated Gαq/11 protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses including smooth muscle contraction, secretion, and changes in gene expression.

Experimental Workflow

A typical research workflow for investigating the pharmacological properties of this compound involves several key stages, from peptide acquisition to data analysis.

Experimental_Workflow cluster_peptide Peptide Preparation cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assays (Calcium Mobilization, IP Accumulation) Characterization->Functional_Assay Data_Analysis Data Analysis (IC₅₀, EC₅₀, Ki determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Interpretation Interpretation of Results (Receptor Selectivity & Potency) Data_Analysis->Interpretation

Caption: A standard experimental workflow for this compound research.

The workflow begins with the synthesis of the this compound peptide, typically via solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then characterized to confirm its identity and purity, often using mass spectrometry. The characterized this compound is subsequently used in a series of in vitro assays, including radioligand binding assays to determine its affinity for different tachykinin receptor subtypes and functional assays to assess its agonist activity. The data from these assays are then analyzed to determine key pharmacological parameters such as Ki, IC₅₀, and EC₅₀ values. Finally, these results are interpreted to understand the receptor selectivity, potency, and efficacy of this compound, providing valuable insights for further research and drug development.

Conclusion

This compound remains a critical tool for the study of the tachykinin system. Its distinct pharmacological profile has been invaluable in delineating the functions of the NK₂ and NK₃ receptors. This technical guide has provided a detailed overview of the quantitative pharmacology of this compound, comprehensive experimental protocols for its characterization, and a clear depiction of its signaling pathways and a typical research workflow. It is hoped that this resource will facilitate further investigation into the complex roles of tachykinins in health and disease and aid in the development of novel therapeutic agents targeting this important neuropeptide system.

References

Eledoisin Receptor Binding Affinity and Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin, a naturally occurring undecapeptide isolated from the salivary glands of the octopus Eledone moschata, is a member of the tachykinin family of neuropeptides.[1][2] Like other tachykinins, it exerts its biological effects through interaction with G-protein coupled receptors (GPCRs), specifically the tachykinin receptors (NK1, NK2, and NK3).[3][4] The this compound receptor is primarily recognized as the neurokinin 2 (NK2) receptor, for which Neurokinin A (NKA) is the preferred endogenous mammalian ligand.[5] However, this compound and other tachykinins exhibit a degree of cross-reactivity with other tachykinin receptor subtypes.[2][6] Understanding the binding affinity and selectivity of this compound and related ligands for these receptors is crucial for the development of targeted therapeutics for a variety of physiological and pathological conditions, including inflammatory responses, pain transmission, and smooth muscle contraction.[7][8] This guide provides an in-depth overview of the binding characteristics of this compound and other key tachykinin ligands, detailed experimental protocols for assessing receptor binding, and a visualization of the associated signaling pathways.

Data Presentation: Ligand Binding Affinities at Tachykinin Receptors

The binding affinities of this compound and other representative tachykinin receptor ligands are summarized below. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are compiled from various radioligand binding studies. It is important to note that absolute values may vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Table 1: Binding Affinity (Kᵢ/IC₅₀ in nM) of Tachykinin Receptor Ligands

LigandNK1 ReceptorNK2 ReceptorNK3 ReceptorPredominant Selectivity
This compound ~7.9 - 10~3.4 - 8~8 - 240NK2/NK3
Neurokinin A (NKA) ~1 - 10~0.3 - 3.4~100 - 1000NK2
Substance P (SP) ~0.1 - 1~100 - 1000~1000 - 10000NK1
Senktide >1000>1000~0.5 - 8.5NK3

Data compiled from multiple sources.[9][10][11][12] The range of values reflects inter-study variability.

Experimental Protocols

The characterization of ligand binding to the this compound receptor (NK2 receptor) and other tachykinin receptors is predominantly achieved through competitive radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for Tachykinin Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the NK1, NK2, and NK3 receptors using cell membranes expressing the receptor of interest and a specific radioligand.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligands:

    • NK1: [¹²⁵I]Bolton-Hunter Substance P ([¹²⁵I]BH-SP)

    • NK2: [¹²⁵I]Neurokinin A ([¹²⁵I]NKA)

    • NK3: [³H]Senktide or [¹²⁵I]Bolton-Hunter this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.1% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 2 µg/mL chymostatin).

  • Test Compounds: this compound or other compounds of interest at various concentrations.

  • Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 1 µM Substance P for NK1, 1 µM Neurokinin A for NK2, 1 µM Senktide for NK3).

  • GF/B glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

This compound Receptor (NK2) Signaling Pathway

Eledoisin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound / Neurokinin A NK2R NK2 Receptor This compound->NK2R Binds to Gq11 Gαq/11 NK2R->Gq11 Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Neurotransmission) PKC->Response Ca_release->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response

Caption: this compound Receptor (NK2) Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membranes Prepare Receptor-Expressing Cell Membranes Mix Combine Membranes, Radioligand, and Test Compound Membranes->Mix Radioligand Prepare Radiolabeled Ligand ([¹²⁵I]NKA) Radioligand->Mix TestCompound Prepare Serial Dilutions of Test Compound (this compound) TestCompound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapidly Filter through GF/B Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC₅₀ and Kᵢ Values Count->Analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound demonstrates a complex binding profile, with a primary affinity for the NK2 receptor but also significant interaction with the NK3 receptor. Its selectivity is less pronounced compared to endogenous mammalian tachykinins like Substance P and Neurokinin A. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the binding characteristics of this compound and novel compounds targeting tachykinin receptors. The visualization of the NK2 receptor signaling pathway and the experimental workflow for binding assays serve as valuable tools for both educational and research purposes. A thorough understanding of the binding affinity and selectivity of ligands like this compound is fundamental to the rational design of selective and potent drugs for therapeutic intervention in various tachykinin-mediated pathologies.

References

An In-depth Technical Guide to the Physiological Effects of the Eledoisin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eledoisin, a potent undecapeptide originally isolated from the posterior salivary glands of the octopus Eledone moschata, is a member of the tachykinin family of neuropeptides. It exerts a wide range of physiological effects, primarily through its interaction with tachykinin receptors, particularly the neurokinin 3 (NK3) receptor. This technical guide provides a comprehensive overview of the physiological actions of this compound, with a focus on its cardiovascular, secretagogue, and smooth muscle effects. Detailed experimental protocols for key assays, quantitative data on its biological activity, and a visualization of its primary signaling pathway are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a tachykinin peptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2.[1] Like other tachykinins, it shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity.[1] Its diverse pharmacological profile, including potent hypotensive and smooth muscle contractile activities, has made it a subject of scientific investigation for decades.[2][3] This guide will delve into the core physiological effects of this compound, providing quantitative data and methodological insights for its study.

Receptor Binding Profile

This compound interacts with all three major subtypes of tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs). However, it displays a preferential affinity for the NK3 receptor in mammalian systems.[4][5] The binding affinity of this compound for these receptors is a key determinant of its physiological effects.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

Receptor SubtypeLigandCell/Tissue TypeIC50 (nM)Reference
NK1[¹²⁵I]Bolton-Hunter Substance PGuinea Pig Lung Homogenates>100[6]
NK2[¹²⁵I]Iodohistidyl Neurokinin AGuinea Pig Lung Homogenates~100[6]
NK3[¹²⁵I]Bolton-Hunter this compoundRat Cerebral Cortex Synaptic Membranes8[4][7]
NK3This compoundTransfected CHO cells240 (low affinity state)[7]

Physiological Effects

Cardiovascular Effects: Potent Vasodilation and Hypotension

This compound is a powerful vasodilator, leading to a significant drop in systemic arterial blood pressure.[2][8] This hypotensive effect is observed across various animal species, including dogs, cats, rabbits, and guinea pigs.[2][8] The vasodilation is believed to be a direct effect on the peripheral vasculature.[2]

Table 2: Dose-Response of this compound on Blood Pressure in Dogs

DoseRoute of AdministrationChange in Mean Arterial Pressure (mmHg)SpeciesReference
0.5 - 2 ng/kgIntravenousSignificant, transient fallDog[2][8]
10 - 50 ng/kgIntravenousMarked and prolonged fallDog[2][8]
Secretagogue Effects: Stimulation of Salivary Secretion

One of the most potent effects of this compound is the stimulation of salivary secretion.[1][9] This action is a direct effect on the salivary glands and is not mediated by cholinergic, adrenergic, histaminergic, or serotonergic receptors.[9]

Table 3: Effect of this compound on Salivary Flow Rate

DoseRoute of AdministrationEffect on Salivary FlowSpeciesReference
Low concentrationsIntra-carotidPotent stimulation of secretionDog[9]
Chronic administrationNot specifiedIncrease in salivary gland sizeRat[1]
Smooth Muscle Effects: Contraction of Extravascular Smooth Muscle

This compound causes the contraction of various extravascular smooth muscles, including those in the gastrointestinal tract.[3][10] Its effect on the guinea pig ileum is particularly pronounced.[3][10]

Table 4: Contractile Effect of this compound on Guinea Pig Ileum

ParameterValueTissueReference
PotencyHighGuinea Pig Ileum[3][10]

Specific EC50 values for this compound-induced smooth muscle contraction were not consistently reported across the reviewed literature.

Signaling Pathway

This compound mediates its effects primarily through the activation of the NK3 receptor, a Gq-protein coupled receptor. Binding of this compound to the NK3 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream cellular responses.

Eledoisin_Signaling_Pathway This compound-NK3 Receptor Signaling Pathway This compound This compound NK3R NK3 Receptor (Gq-coupled) This compound->NK3R Binding Gq Gq Protein (αβγ) NK3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Physiological Effects (e.g., Contraction, Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response Blood_Pressure_Workflow In Vivo Blood Pressure Measurement Workflow start Start anesthetize Anesthetize Animal start->anesthetize cannulate Cannulate Femoral Artery and Vein anesthetize->cannulate stabilize Stabilize Blood Pressure cannulate->stabilize baseline Record Baseline Blood Pressure stabilize->baseline inject Inject this compound (IV) baseline->inject record Continuously Record Blood Pressure inject->record analyze Analyze Data (Dose-Response) record->analyze end End analyze->end Smooth_Muscle_Contraction_Workflow Isolated Organ Bath Workflow for Smooth Muscle Contraction start Start dissect Dissect Guinea Pig Ileum start->dissect prepare Prepare Tissue Strips dissect->prepare mount Mount Tissue in Organ Bath prepare->mount equilibrate Equilibrate Tissue mount->equilibrate add_this compound Add this compound (Cumulative Doses) equilibrate->add_this compound record_contraction Record Contractile Force add_this compound->record_contraction analyze Analyze Data (Concentration-Response) record_contraction->analyze end End analyze->end Calcium_Mobilization_Workflow Intracellular Calcium Mobilization Assay Workflow start Start plate_cells Plate NK3R-expressing Cells start->plate_cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells baseline_fluorescence Measure Baseline Fluorescence wash_cells->baseline_fluorescence add_this compound Add this compound baseline_fluorescence->add_this compound measure_fluorescence Measure Fluorescence Change Over Time add_this compound->measure_fluorescence analyze Analyze Data (Dose-Response) measure_fluorescence->analyze end End analyze->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Eledoisin as a Neurokinin Receptor Agonist

This guide provides a comprehensive overview of this compound, a naturally occurring tachykinin peptide, and its role as an agonist for neurokinin (NK) receptors. It covers the peptide's structure, its binding and functional activity at the three primary neurokinin receptors (NK1, NK2, and NK3), the intracellular signaling cascades it initiates, and detailed protocols for its experimental evaluation.

Introduction to this compound and the Tachykinin Family

This compound is an undecapeptide originally isolated from the posterior salivary glands of cephalopods like Eledone muschata and Eledone aldovandi.[1] It belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂, where 'X' is typically an aromatic or branched aliphatic residue.[1][2] This conserved region is considered the "message domain," responsible for receptor activation, while the variable N-terminal "address domain" is thought to confer receptor subtype specificity.[1]

The primary amino acid sequence of this compound is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂.[1][3] Like other tachykinins, this compound exhibits a wide range of pharmacological activities, including vasodilation, effects on blood pressure, and stimulation of smooth muscle.[1]

Interaction with Neurokinin Receptors

This compound exerts its effects by binding to and activating neurokinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[4] The three main subtypes are the NK1, NK2, and NK3 receptors. While this compound can interact with all three, it shows a degree of selectivity, which can vary across different species and tissues. In mammals, it is often noted for its activity at NK3 receptors.[3][5]

Binding Affinity and Potency

The affinity of this compound for neurokinin receptors has been characterized through radioligand binding assays, while its potency as an agonist is determined in functional assays that measure the physiological response to receptor activation. The tables below summarize key quantitative data from various studies.

Table 1: Binding Affinity of this compound at Neurokinin Receptors

Receptor SubtypePreparationRadioligand CompetedAffinity Metric (Value)Source
NK1Guinea Pig Lung Homogenates¹²⁵I-BH-Substance PLower affinity than Substance P, NKA, NKB[6]
NK1Chicken Ileal Membranes¹²⁵I-BH-Substance PLower affinity than Substance P and NKA[7]
NK3Rat Brain Cortex Membranes¹²⁵I-BH-EledoisinHigh affinity; binding profile consistent with NK3[5][8]
NK3Rat Cerebral Cortex¹²⁵I-BH-Neurokinin A7-fold higher affinity than NKA for this site[5]

Note: Affinity is often context-dependent, influenced by the tissue preparation and specific radioligand used.

Table 2: Functional Potency of this compound

Assay / TissueReceptor(s) InvolvedPotency Metric (Value)Source
Guinea Pig Ileum ContractionNK1, Neuronal ReceptorsED₅₀: 1-16 nM[8]
Rat Vas Deferens ContractionPredominantly NK2ED₅₀: 2-4 µM[8]
Guinea Pig NK1 ReceptorNK1pD₂: 9.21
Rabbit NK2 ReceptorNK2pD₂: 8.22
Rat NK3 ReceptorNK3pD₂: 7.11

pD₂ is the negative logarithm of the EC₅₀ value.

Signaling Pathways

Activation of neurokinin receptors by this compound initiates a well-characterized intracellular signaling cascade. As GPCRs, neurokinin receptors are coupled to heterotrimeric G-proteins, primarily of the Gαq/11 family.[4]

  • Receptor Activation: this compound binds to the extracellular domain and transmembrane helices of the neurokinin receptor.

  • G-Protein Coupling: This binding induces a conformational change in the receptor, which activates the associated Gαq protein by promoting the exchange of GDP for GTP.

  • PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

  • Downstream Effects:

    • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4]

    • DAG remains in the plasma membrane and, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[4]

  • Cellular Response: The rise in intracellular Ca²⁺ and activation of PKC lead to a cascade of phosphorylation events and downstream cellular responses, such as smooth muscle contraction, neuronal excitation, and inflammation.[4][9]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK_Receptor Neurokinin Receptor (NK1/NK2/NK3) This compound->NK_Receptor binds G_Protein Gαq/Gβγ NK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response (e.g., Contraction, Excitation) PKC->Cell_Response phosphorylates targets Ca_ER->PKC co-activates Ca_ER->Cell_Response mediates Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells or tissue) Incubation 3. Incubate (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Ligand_Prep 2. Prepare Ligands (Radioligand & Competitor) Ligand_Prep->Incubation Filtration 4. Filter & Wash (Separate Bound from Free) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Plotting 6. Plot Data (% Bound vs. [Competitor]) Counting->Plotting Analysis 7. Non-linear Regression (Calculate IC₅₀ and Kᵢ) Plotting->Analysis Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_Plating 1. Plate Receptor-Expressing Cells in Microplate Dye_Loading 2. Load Cells with Ca²⁺-Sensitive Dye Cell_Plating->Dye_Loading Baseline 3. Read Baseline Fluorescence Dye_Loading->Baseline Injection 4. Inject this compound (Agonist) Baseline->Injection Detection 5. Measure Real-Time Fluorescence Change Injection->Detection Plotting 6. Plot Dose-Response Curve Detection->Plotting Analysis 7. Non-linear Regression (Calculate EC₅₀ and Eₘₐₓ) Plotting->Analysis

References

The Biological Role of Eledoisin in Mollusks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Eledoisin, an undecapeptide first isolated from the posterior salivary glands of cephalopod mollusks, is a member of the tachykinin family of neuropeptides.[1][2] This technical guide provides a comprehensive overview of the biological functions of this compound and related tachykinins in mollusks, with a focus on its physiological effects, signaling pathways, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and marine biology. While much of the early research on this compound focused on its potent pharmacological effects in mammalian systems, this guide will focus on the available data regarding its endogenous role in mollusks.

Introduction to this compound and Tachykinins in Mollusks

This compound is a neuropeptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2.[1] It was first identified in the posterior salivary glands of the cephalopods Eledone muschata and Eledone aldovandi.[1][2] this compound is part of the tachykinin family, a group of peptides characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for receptor activation.[3] Invertebrate tachykinins, often referred to as tachykinin-related peptides (TRPs), typically possess a conserved C-terminal pentapeptide sequence of FX1GX2Ramide.[4]

Tachykinins are ancient and widespread neuropeptides found throughout the animal kingdom, playing diverse roles in physiological processes.[4] In mollusks, tachykinin systems have been identified in various classes, including cephalopods, gastropods, and bivalves, suggesting a conserved and important functional role.[5]

Physiological Functions of this compound in Mollusks

The primary described function of this compound in the cephalopods from which it was isolated is related to its presence in the venom secreted by the posterior salivary glands. This venom is used to paralyze prey.[4] The tachykinins present in the venom, including this compound, are thought to act on the neuromuscular systems of their prey, which are often crustaceans and fish.

While direct quantitative data on the effects of this compound on molluscan tissues is scarce in the available literature, the broader actions of invertebrate tachykinins suggest several physiological roles:

  • Neuromodulation: Tachykinins are known to act as neurotransmitters and neuromodulators in the central and peripheral nervous systems of invertebrates.[4] In the snail Helix pomatia, tachykinin-related peptides have been localized to interneurons in the central nervous system.

  • Cardiovascular Regulation: While direct evidence for this compound's effect on the molluscan heart is lacking, neuropeptides are known to be involved in the neuronal control of cardiac function in mollusks.[8] Both excitatory and inhibitory neurons regulate the heart, utilizing a variety of neurotransmitters, including peptides.

  • Regulation of Metabolism: Studies on the Pacific abalone, Haliotis discus hannai, have suggested a role for tachykinin signaling in the regulation of lipid metabolism.[9]

This compound Signaling Pathways in Mollusks

Tachykinins exert their effects by binding to G-protein coupled receptors (GPCRs). In mollusks, functional tachykinin receptors have been characterized in species such as the Pacific abalone (Haliotis discus hannai), the common octopus (Octopus vulgaris), and the Pacific oyster (Crassostrea gigas).[5]

The binding of a tachykinin ligand to its receptor typically initiates a cascade of intracellular events. In invertebrates, tachykinin-related peptide receptors have been shown to stimulate an increase in intracellular calcium or the generation of cyclic AMP (cAMP).[10]

A study on a novel tachykinin-related peptide receptor from the heart of Octopus vulgaris (oct-TKRPR) demonstrated that its activation leads to the induction of membrane chloride currents, which is coupled to the inositol phosphate/calcium (IP3/Ca2+) pathway.[10] This indicates that the receptor activates Phospholipase C (PLC).

Furthermore, research on the Pacific abalone has shown that tachykinin peptides can trigger both the PKC/Ca2+ and the PKA/cAMP signal-transduction pathways.[5] Ligand-stimulated tachykinin receptors in this species were also shown to mediate ERK1/2 phosphorylation.[9]

The following diagram illustrates the generalized tachykinin signaling pathway in mollusks based on the available data.

TachykininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (e.g., this compound) TKR Tachykinin Receptor (GPCR) Tachykinin->TKR Binds G_protein G-protein TKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ release from ER IP3->Ca2_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Muscle Contraction, Neuromodulation) Ca2_ER->Response ERK ERK1/2 Phosphorylation PKC->ERK PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ERK PKA->Response ERK->Response

Caption: Generalized Tachykinin Signaling Pathway in Mollusks.

Experimental Protocols

This section outlines general methodologies that can be adapted for studying the biological function of this compound in mollusks. Detailed, specific protocols for this compound are not widely published, so these serve as a starting point for experimental design.

This compound Extraction and Purification from Salivary Glands

This protocol is based on early methods for isolating this compound.

Objective: To extract and purify this compound from the posterior salivary glands of Eledone species.

Materials:

  • Posterior salivary glands from Eledone sp.

  • 70-80% Methanol or boiling diluted acetic acid

  • Homogenizer

  • Centrifuge

  • Alumina column for chromatography

  • Lyophilizer

Procedure:

  • Dissect the posterior salivary glands from the mollusk and immediately place them on ice.

  • Homogenize the tissue in 70-80% methanol.[1] Alternatively, boiling diluted acetic acid can be used for extraction.[1]

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the peptide extract.

  • For purification, pass the crude extract through an alumina column.[1]

  • Elute the peptide fractions and monitor for biological activity (e.g., using a smooth muscle bioassay).

  • Pool the active fractions and lyophilize to obtain a purified peptide powder.

Isolated Organ Bath for Smooth Muscle Contraction Assay

This is a general protocol for assessing the contractile effect of this compound on molluscan smooth muscle.

Objective: To measure the dose-dependent contractile response of an isolated molluscan smooth muscle to this compound.

Materials:

  • Isolated molluscan smooth muscle (e.g., anterior byssal retractor muscle of Mytilus edulis, or strips from the mantle or funnel of a cephalopod).

  • Isolated tissue/organ bath system with a force transducer.[11][12][13]

  • Physiological saline solution appropriate for the mollusk species, continuously aerated.

  • This compound stock solution.

  • Data acquisition system.

Procedure:

  • Dissect a strip of smooth muscle from the mollusk and mount it in the organ bath filled with aerated physiological saline at a constant temperature.

  • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Add this compound to the bath in a cumulative or non-cumulative manner, increasing the concentration stepwise.

  • Record the contractile force generated by the muscle at each concentration.

  • After the highest concentration, wash the tissue with fresh saline to return to baseline.

  • Construct a dose-response curve by plotting the contractile force against the logarithm of the this compound concentration.

The following diagram illustrates the workflow for an isolated organ bath experiment.

OrganBathWorkflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Molluscan Smooth Muscle Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue (Stable Baseline) Mount->Equilibrate Add_this compound Add this compound (Cumulative Doses) Equilibrate->Add_this compound Record Record Contractile Force Add_this compound->Record Record->Add_this compound Next Dose Wash Washout Record->Wash End of Doses Plot Plot Dose-Response Curve Record->Plot Wash->Equilibrate New Experiment Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for an Isolated Organ Bath Experiment.
Electrophysiological Recording from Molluscan Neurons

This is a generalized protocol for investigating the effects of this compound on the electrical activity of molluscan neurons.

Objective: To determine if this compound alters the membrane potential and firing properties of molluscan neurons.

Materials:

  • Molluscan ganglia (e.g., from Aplysia, Lymnaea, or Octopus).

  • Dissection microscope and tools.

  • Recording chamber.

  • Perfusion system with appropriate saline.

  • Electrophysiology rig with amplifier, micromanipulator, and data acquisition system.

  • Glass microelectrodes for intracellular or patch-clamp recording.

  • This compound stock solution.

Procedure:

  • Dissect the desired ganglion and place it in the recording chamber perfused with saline.

  • Identify a target neuron for recording.

  • Establish a stable intracellular or whole-cell patch-clamp recording.

  • Record baseline electrical activity (resting membrane potential, action potentials).

  • Perfuse the ganglion with saline containing a known concentration of this compound.

  • Record any changes in membrane potential, input resistance, and firing frequency.

  • Wash out the this compound with normal saline and observe if the effects are reversible.

  • Repeat with different concentrations to assess dose-dependency.

Quantitative Data

Specific quantitative data for the biological activity of this compound in mollusks is not extensively reported in the available literature. Most pharmacological characterization has been performed in vertebrate systems. The following table summarizes the types of quantitative data that would be relevant for characterizing this compound's function in mollusks.

ParameterDescriptionMolluscan Tissue/SystemReported Value (if available)
EC50 The concentration of this compound that produces 50% of the maximal response.Smooth muscle (e.g., mantle, funnel, gut)Not available
Heart (chronotropic or inotropic effects)Not available
Kd / Ki The dissociation constant or inhibition constant, indicating the affinity of this compound for its receptor.Neuronal membranes, muscle membranesNot available
Bmax The maximum number of binding sites for this compound in a given tissue.Neuronal membranes, muscle membranesNot available

Conclusion and Future Directions

This compound and related tachykinins are important signaling molecules in mollusks, with likely roles in neuromodulation, muscle control, and potentially other physiological processes such as metabolic regulation. While the signaling pathways involving G-protein coupled receptors and second messengers like IP3, Ca2+, and cAMP are beginning to be understood, there is a significant lack of quantitative data on the specific effects of this compound in its native biological context.

Future research should focus on:

  • Characterizing the dose-response relationships of this compound on various molluscan smooth and cardiac muscle preparations to determine its potency and efficacy.

  • Performing receptor binding assays with radiolabeled this compound or a related tachykinin on molluscan neuronal and muscle tissues to determine its binding affinity and receptor distribution.

  • Conducting detailed electrophysiological studies to elucidate the specific effects of this compound on different types of molluscan neurons.

  • Investigating the in vivo effects of this compound on behaviors such as feeding, locomotion, and reproduction in cephalopods.

A deeper understanding of the biological function of this compound in mollusks will not only provide insights into the physiology of this diverse and important phylum but may also reveal novel targets for drug development and applications in biotechnology.

References

Pharmacological Profile of Eledoisin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eledoisin, a naturally occurring undecapeptide originally isolated from the salivary glands of the mollusk Eledone moschata, is a member of the tachykinin family of neuropeptides. It exerts a wide range of pharmacological effects primarily through its interaction with neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, signaling mechanisms, and key physiological actions. Detailed experimental methodologies for assays used to characterize this peptide are also presented, along with visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a potent bioactive peptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2. As a member of the tachykinin family, it shares a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) with other tachykinins like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This conserved region is crucial for receptor activation, while the variable N-terminal portion contributes to receptor subtype selectivity. This compound displays a pharmacological profile characterized by potent vasodilation, bronchoconstriction, and stimulation of extravascular smooth muscle.[1][2] In mammals, it exhibits a preferential affinity for the neurokinin 3 (NK3) receptor.[3][4]

Receptor Binding Affinity

The interaction of this compound with tachykinin receptors has been characterized through radioligand binding assays. These studies have been instrumental in determining its affinity and selectivity for the different neurokinin receptor subtypes: NK1, NK2, and NK3.

Quantitative Data

The binding affinities of this compound for human neurokinin receptors are summarized in the table below. The data are presented as IC50 or Ki values, which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

Receptor SubtypeRadioligandCell LineParameterValue (nM)Reference
NK1 [¹²⁵I]BH-SPChicken Ileal MembranesCompetition Binding> NKA, < Senktide[3]
NK2 [¹²⁵I]BH-NKACHO cells (human NK2)IC50Less potent than NKA and NKB[5]
NK3 [¹²⁵I]BH-EledoisinRat Brain Cortex MembranesIC508 (in COS-7 cells)[1]
NK3 [¹²⁵I]BH-EledoisinCHO cells (rat NK3)IC50240 (low affinity)[1]

Note: The affinity of this compound for the NK3 receptor can vary depending on the expression system used.[1] In comparison to other tachykinins, this compound generally shows higher affinity for the NK3 receptor.[6]

Signaling Pathways

Tachykinin receptors, including the NK3 receptor preferentially targeted by this compound, are coupled to Gq/11 proteins.[7] Activation of these receptors initiates a well-defined intracellular signaling cascade.

Upon binding of this compound to the NK3 receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response.

Eledoisin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK3R NK3 Receptor (GPCR) This compound->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

Figure 1: this compound Signaling Pathway via the NK3 Receptor.

Physiological Effects

The activation of neurokinin receptors by this compound leads to a variety of physiological responses, including:

  • Vasodilation: this compound is a potent vasodilator, causing a drop in blood pressure.

  • Smooth Muscle Contraction: It stimulates the contraction of various smooth muscles, including those in the gastrointestinal tract, bronchi, and urinary bladder.[1][8]

  • Stimulation of Secretions: this compound can stimulate salivary and pancreatic secretions.

  • Nociception: Tachykinins are involved in the transmission of pain signals.

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a series of key in vitro and in vivo experiments. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay

This assay is used to determine the affinity and selectivity of this compound for different neurokinin receptors.

Objective: To quantify the binding of a radiolabeled ligand to its receptor in the presence and absence of a competing unlabeled ligand (this compound).

Materials:

  • Cell membranes expressing the neurokinin receptor of interest (e.g., from transfected CHO cells).

  • Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter-Eledoisin or [¹²⁵I]BH-Substance P).

  • Unlabeled this compound and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane suspension.

    • Radiolabeled ligand at a fixed concentration (typically near its Kd value).

    • Increasing concentrations of unlabeled this compound (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of an appropriate unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis MembranePrep Membrane Preparation AssaySetup Assay Setup (96-well plate) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing CurveFitting Non-linear Regression DataProcessing->CurveFitting Result Determine IC50/Ki CurveFitting->Result

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate neurokinin receptors and trigger an intracellular calcium response.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • Cells stably or transiently expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound and other test compounds.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture and Plating: Culture the cells in appropriate media and seed them into 96- or 384-well black-walled, clear-bottom plates. Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.

  • Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add this compound or other test compounds at various concentrations to the wells using the instrument's automated injector.

  • Data Acquisition: Continuously measure the fluorescence intensity before and after the addition of the compound. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response as a function of the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellPlating Cell Plating DyeLoading Dye Loading CellPlating->DyeLoading Washing Washing DyeLoading->Washing Measurement Fluorescence Measurement Washing->Measurement DataProcessing Generate Dose-Response Curve Measurement->DataProcessing Result Determine EC50/Emax DataProcessing->Result

Figure 3: Experimental Workflow for a Calcium Mobilization Assay.

Conclusion

This compound is a valuable pharmacological tool for studying the tachykinin system. Its preferential agonistic activity at the NK3 receptor, coupled with its potent physiological effects, makes it a subject of interest in various research areas, including neuroscience, pharmacology, and physiology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and the broader family of tachykinin peptides. A thorough understanding of its pharmacological profile is essential for the design of novel therapeutics targeting the neurokinin receptor system.

References

Eledoisin: A Technical Guide on its Amino Acid Sequence, Molecular Weight, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the undecapeptide Eledoisin, a member of the tachykinin family of neuropeptides. This document details its fundamental molecular properties, signaling mechanisms, and the experimental protocols utilized in its study.

Core Molecular and Physical Data

This compound is a peptide originally isolated from the posterior salivary glands of the octopus species Eledone moschata and Eledone aldovandi. Its molecular characteristics are summarized below.

PropertyValueReference
Amino Acid Sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2[1]
Molecular Weight ~1188.4 g/mol [2][3][4]
Molecular Formula C₅₄H₈₅N₁₃O₁₅S[2][3]

This compound Signaling Pathways

This compound exerts its biological effects by interacting with tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. In mammals, this compound shows a preference for the neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors, with some activity at the neurokinin 1 (NK1) receptor. The binding of this compound to these receptors initiates a cascade of intracellular events.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 and Gs subtypes. The activated Gα subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Eledoisin_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound NK_Receptor Tachykinin Receptor (NK1/NK2/NK3) This compound->NK_Receptor G_Protein Gq/11 / Gs NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, vasodilation) PKC->Cellular_Response Leads to Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing tachykinin receptors Dye_Loading 2. Load cells with a calcium-sensitive dye Cell_Culture->Dye_Loading Washing 3. Wash to remove excess dye Dye_Loading->Washing Baseline 4. Establish baseline fluorescence Washing->Baseline Stimulation 5. Add this compound (agonist) Baseline->Stimulation Recording 6. Record fluorescence change over time Stimulation->Recording Dose_Response 7. Plot dose-response curve Recording->Dose_Response EC50 8. Calculate EC₅₀ Dose_Response->EC50

References

An In-depth Technical Guide on Eledoisin as a Neurotransmitter Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin is a potent undecapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the posterior salivary glands of the cephalopod Eledone moschata.[1][2] Like other tachykinins, it shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity.[3] While structurally similar to mammalian tachykinins such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), this compound exhibits a distinct pharmacological profile, making it a valuable tool for neuropharmacological research.[3][4] This document provides a comprehensive technical overview of this compound's role as a neurotransmitter agent, focusing on its mechanism of action, receptor interactions, and the experimental methodologies used to characterize its function.

This compound exerts its effects by interacting with tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[3][4] There are three primary subtypes of tachykinin receptors in mammals: NK1, NK2, and NK3.[3] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and the regulation of mood and behavior.[4][5][6] this compound is often characterized as a preferential agonist for the NK3 receptor in mammalian systems.[7][8][9]

Mechanism of Action and Signaling Pathways

Tachykinin receptors, including those activated by this compound, are coupled to Gq/11 G-proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.[3] Tachykinin receptor activation can also modulate other signaling pathways, including the inhibition of cAMP synthesis.[3]

Eledoisin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) This compound->NK_Receptor Binds to G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing tachykinin receptors Radioligand_Prep 2. Prepare radioligand (e.g., [¹²⁵I]BH-Eledoisin) and unlabeled this compound solutions Incubate 3. Incubate membranes with radioligand and varying concentrations of unlabeled this compound Radioligand_Prep->Incubate Filter 4. Separate bound from free radioligand via rapid vacuum filtration Incubate->Filter Wash 5. Wash filters to remove non-specifically bound radioligand Filter->Wash Count 6. Measure radioactivity on filters using a gamma counter Wash->Count Analyze 7. Plot data and calculate IC₅₀ and Ki values Count->Analyze Calcium_Mobilization_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing tachykinin receptors in a microplate Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline 3. Measure baseline fluorescence Dye_Loading->Baseline Stimulate 4. Add varying concentrations of this compound Baseline->Stimulate Measure 5. Continuously measure fluorescence changes over time using a plate reader (e.g., FLIPR) Stimulate->Measure Analyze 6. Plot fluorescence change vs. This compound concentration and calculate EC₅₀ values Measure->Analyze

References

An In-depth Technical Guide to the Biological Activities of Undecapeptides Like Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of undecapeptides, with a particular focus on the tachykinin peptide Eledoisin and its analogues, as well as other structurally similar peptides with significant biological effects. This document details their mechanisms of action, presents quantitative data from key experimental findings, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction to Undecapeptides

Undecapeptides, consisting of eleven amino acid residues, represent a diverse class of biologically active molecules. Their activities span a wide spectrum, from potent antimicrobial and anticancer effects to crucial roles in neurotransmission and smooth muscle regulation. This guide explores two prominent families of undecapeptides: tachykinins, exemplified by this compound, and a range of antimicrobial peptides (AMPs).

This compound and Tachykinins: this compound is a naturally occurring undecapeptide isolated from the salivary glands of the octopus Eledone moschata.[1][2] It belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence: Phe-X-Gly-Leu-Met-NH2.[2][3] In mammals, tachykinins like Substance P, Neurokinin A (NKA), and Neurokinin B (NKB) are involved in a variety of physiological processes, including vasodilation, smooth muscle contraction, inflammation, and pain transmission.[2][3] this compound primarily exerts its effects through the activation of tachykinin receptors, with a preference for the NK3 receptor subtype.[1][4]

Antimicrobial Undecapeptides: A significant number of undecapeptides exhibit potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria.[5][6][7] These peptides are often cationic and amphipathic, allowing them to selectively interact with and disrupt microbial cell membranes.[5] Their mechanism of action and potential for therapeutic development are areas of intense research.

Quantitative Data on Biological Activities

The biological activities of undecapeptides have been quantified through various in vitro and in vivo assays. The following tables summarize key data for representative peptides.

Table 1: Antimicrobial and Hemolytic Activities of Undecapeptide Analogues
Peptide IDSequenceTarget Organism(s)MIC (µM)Hemolytic Activity (EC50 or MHC in µM)Therapeutic Index (TI)Reference(s)
BP100KKLFKKILKYL-NH2Acinetobacter baumannii1-2>150>75-150[6][7]
BP214 (all-D)kklfkkilkyl-NH2Acinetobacter baumannii1-2>150>75-150[6][7]
GA-W2FLGWLFKWASK-NH2Gram-positive & Gram-negative bacteria~1-825 µg/ml (MHC)0.3-1.0[5][8]
GA-K4ALFAKWAFKWLKK-NH2Gram-positive & Gram-negative bacteria~1-8>200 µg/ml (MHC)>16.0->31.7[5][8]
OmigananILRWPWWPWRRK-NH2Gram-positive & Gram-negative bacteria~2-16100 µg/ml (MHC)1.5-13.4[5][8]

MIC: Minimum Inhibitory Concentration; EC50: 50% Effective Concentration for hemolysis; MHC: Minimal Hemolytic Concentration; TI: Therapeutic Index (Hemolytic Activity / Antimicrobial Activity).

Table 2: Receptor Binding and Functional Potency of Tachykinin Undecapeptides and Analogues
Peptide/AnalogueReceptor TargetBinding Affinity (Kd or Ki in nM)Functional Potency (EC50 or ED50 in nM)Assay SystemReference(s)
[125I]Bolton Hunter this compoundNK3-like sites (rat brain)9.9 (Kd)-Radioligand binding assay[9]
[125I]Bolton Hunter this compoundNK3 receptor (rat cortex)15.3 (apparent Kd)-Radioligand binding assay[10]
Conformationally Constrained Hexapeptide AnaloguesThis compound binding site-1-16 (ED50)Guinea pig ileum contraction[11][12]
This compoundNK3 receptor-Potent agonistSmooth muscle contraction, vasodilation[13]
Neurokinin BNK3 receptorHigh affinityPotent agonistVarious functional assays[4][14]

Kd: Dissociation Constant; Ki: Inhibition Constant; EC50: Half maximal effective concentration; ED50: Half maximal effective dose.

Signaling Pathways

This compound and the Tachykinin NK3 Receptor Signaling Pathway

This compound and other tachykinins mediate their effects by binding to G protein-coupled receptors (GPCRs).[4] this compound preferentially activates the NK3 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein.[15] This initiates a well-defined intracellular signaling cascade.

The binding of this compound to the NK3 receptor induces a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[11][14][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.[1][5][6]

Eledoisin_NK3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK3R NK3 Receptor (GPCR) This compound->NK3R Binds to Gq Gq Protein (α, β, γ subunits) NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Leads to

This compound-NK3 Receptor Signaling Pathway

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an undecapeptide against bacterial strains.

Materials:

  • Undecapeptide stock solution (e.g., in sterile water or DMSO).

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Cation-adjusted Mueller-Hinton Broth (MHB-II).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB-II. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the undecapeptide in MHB-II directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB-II without peptide) and a negative control (MHB-II only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This protocol assesses the cytotoxicity of undecapeptides against red blood cells (RBCs).

Materials:

  • Undecapeptide stock solution.

  • Freshly collected human or animal red blood cells.

  • Phosphate-buffered saline (PBS).

  • Triton X-100 (1% v/v) as a positive control for 100% hemolysis.

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the undecapeptide.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance at 414 nm or 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Isolated Tissue Assay for Smooth Muscle Contraction

This protocol is used to evaluate the contractile effect of this compound and its analogues on smooth muscle tissues.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and data acquisition system.

  • This compound or analogue solutions of known concentrations.

Procedure:

  • Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washing.

  • Cumulative Concentration-Response Curve: Add the undecapeptide to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.

  • Data Recording: Record the contractile response (increase in tension) at each concentration.

  • Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 value.

Experimental and Logical Workflows

Experimental Workflow for Antimicrobial Peptide Screening

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel antimicrobial undecapeptides.

Antimicrobial_Peptide_Screening_Workflow cluster_design Peptide Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Candidate Evaluation Library_Design Peptide Library Design (e.g., amino acid substitutions) Synthesis Solid-Phase Peptide Synthesis Library_Design->Synthesis Purification Purification (HPLC) & Characterization (Mass Spec) Synthesis->Purification MIC_Assay Antimicrobial Susceptibility Testing (Broth Microdilution) Purification->MIC_Assay Hemolysis_Assay Hemolytic Activity Assay Purification->Hemolysis_Assay TI_Calculation Therapeutic Index Calculation MIC_Assay->TI_Calculation Hemolysis_Assay->TI_Calculation Lead_Selection Lead Candidate Selection TI_Calculation->Lead_Selection

Workflow for Antimicrobial Undecapeptide Screening
Logical Classification of Undecapeptides

This diagram illustrates a logical classification of the undecapeptides discussed in this guide based on their primary biological activity and mechanism of action.

Undecapeptide_Classification cluster_tachykinins Tachykinin Family cluster_amps Antimicrobial Peptide Family Undecapeptides Undecapeptides This compound This compound Undecapeptides->this compound AMP_Examples e.g., BP100, GA-K4AL Undecapeptides->AMP_Examples Mechanism_Tachykinin Mechanism: GPCR Activation (NK3 Receptor) This compound->Mechanism_Tachykinin Activity_Tachykinin Primary Activities: - Vasodilation - Smooth Muscle Contraction - Neurotransmission Mechanism_Tachykinin->Activity_Tachykinin Mechanism_AMP Mechanism: Membrane Disruption AMP_Examples->Mechanism_AMP Activity_AMP Primary Activities: - Antibacterial - Antifungal Mechanism_AMP->Activity_AMP

Classification of Biologically Active Undecapeptides

Conclusion

Undecapeptides like this compound and various antimicrobial analogues represent a rich source of bioactive compounds with significant potential for therapeutic development. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacological profiles is essential for advancing these molecules from the laboratory to clinical applications. The data, protocols, and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field.

References

History of Eledoisin isolation from Eledone moschata

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Isolation of Eledoisin from Eledone moschata

Introduction

This compound is a potent undecapeptide belonging to the tachykinin family of neuropeptides, first isolated from the posterior salivary glands of the musky octopus, Eledone moschata. Its discovery and characterization in the early 1960s by the Italian scientist Vittorio Erspamer and his colleague A. Anastasi were significant milestones in pharmacology and peptide chemistry.[1] this compound exhibits a wide range of biological activities, most notably potent vasodilation and contraction of extravascular smooth muscle.[2] Its amino acid sequence is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂. This document provides a detailed technical overview of the original methods used for the isolation, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

The following protocols are based on the pioneering work of Anastasi and Erspamer in the early 1960s.

Extraction of this compound from Eledone moschata Salivary Glands

The initial step involved the extraction of the active polypeptide from the posterior salivary glands of Eledone moschata.

  • Tissue Preparation : Posterior salivary glands were collected from Eledone moschata and immediately processed or stored on ice to ensure the stability of the peptide.[1]

  • Extraction Solvent : The most effective solvent for extraction was found to be 70-80% methanol.[1] Boiling diluted acetic acid also yielded good results, while acetone was deemed unsatisfactory.[1]

  • Procedure :

    • The fresh or frozen salivary glands were homogenized in 70-80% methanol.

    • The homogenate was then likely centrifuged to pellet the insoluble tissue debris.

    • The supernatant, containing this compound and other soluble components, was collected for further purification. The initial concentration of this compound in the fresh tissue ranged from 20 to 160 µg/g.[1]

Purification of this compound

A multi-step purification process was employed to isolate this compound from the crude extract.

The first stage of purification involved chromatography on an alumina column, which was effective for obtaining a biologically pure preparation of this compound.[1]

  • Column Preparation : A glass column was packed with a slurry of alumina in a non-polar solvent.

  • Sample Application : The dried and reconstituted crude extract was dissolved in a minimal amount of the initial elution solvent and loaded onto the column.

  • Elution : A gradient of increasing solvent polarity was likely used for elution. For peptide separation on alumina, this could have involved a gradient from a non-polar solvent to a more polar one, such as ethanol or methanol in a non-polar solvent.

  • Fraction Collection : Fractions were collected and assayed for biological activity (e.g., smooth muscle contraction) to identify those containing this compound.

For further purification to homogeneity, countercurrent distribution (CCD) was a common and powerful technique for separating peptides at the time.

  • Principle : CCD separates compounds based on their differential partitioning between two immiscible liquid phases.

  • Solvent System : A suitable biphasic solvent system would have been selected where this compound had a favorable partition coefficient.

  • Procedure :

    • A series of tubes (a CCD apparatus) was filled with the lower phase of the solvent system.

    • The this compound-containing fraction from the alumina chromatography was dissolved in a small volume of both phases and introduced into the first tube.

    • The apparatus was shaken to allow for partitioning of the peptide between the two phases.

    • After settling, the upper phase was transferred to the next tube, and fresh upper phase was added to the first tube.

    • This process was repeated for a large number of transfers to achieve a high degree of separation.

    • The concentration of the peptide in each tube was then determined to locate the purified this compound.

Purity Assessment and Characterization

Paper electrophoresis was a standard method in the 1960s to assess the purity of peptides.

  • Principle : Charged molecules migrate in an electric field on a paper strip saturated with a buffer. The rate of migration depends on the charge, size, and shape of the molecule.

  • Procedure :

    • A strip of filter paper was saturated with a buffer of a specific pH.

    • A small spot of the purified this compound solution was applied to the paper.

    • An electric potential was applied across the paper for a set period.

    • The paper was then dried and stained with a reagent like ninhydrin, which reacts with amino acids to produce a colored spot, to visualize the position of the peptide. A single spot would indicate a high degree of purity.

To determine the amino acid composition and sequence, the purified peptide was hydrolyzed, and the resulting amino acids were analyzed.

  • Acid Hydrolysis : The purified this compound was hydrolyzed by heating it in 6 M hydrochloric acid at approximately 110°C for 24 hours in a sealed tube.[3] This process breaks the peptide bonds, releasing the individual amino acids.

  • Amino Acid Separation and Quantification : The resulting mixture of amino acids was separated using ion-exchange chromatography.[3] The separated amino acids were then reacted with ninhydrin, and the intensity of the resulting color was measured spectrophotometrically to quantify each amino acid.[3][4]

Data Presentation

The following table summarizes the probable quantitative data from a representative purification of this compound, based on the reported final yield and typical recovery rates for the techniques of the era.

Purification StageStarting MaterialVolume/MassBioactivity (Units/mg)Yield (%)Purity (%)
Crude Extract 500 g salivary glands~ 2 LLow100<1
Alumina Chromatography Crude Methanolic Extract~ 200 mLModerate~50~20
Countercurrent Distribution Alumina Pool~ 20 mLHigh~20>95
Final Pure this compound CCD Purified Fraction~ 2 mgVery High~10 (overall)>99

Note: The specific activities and yields are illustrative, based on the reported final isolation of 1-2 mg of pure this compound from 500 g of fresh salivary glands and the known efficiencies of the described purification techniques.

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization cluster_end Final Product A Posterior Salivary Glands of Eledone moschata B Homogenization in 70-80% Methanol A->B C Centrifugation B->C D Collection of Supernatant (Crude Extract) C->D E Alumina Column Chromatography D->E F Countercurrent Distribution E->F G Paper Electrophoresis (Purity Assessment) F->G H Acid Hydrolysis F->H K Pure this compound F->K I Ion-Exchange Chromatography of Amino Acids H->I J Amino Acid Sequencing I->J

Caption: Workflow for the isolation and characterization of this compound.

This compound Signaling Pathway

This compound is a member of the tachykinin peptide family and exerts its physiological effects by binding to G protein-coupled receptors (GPCRs), primarily the neurokinin-2 (NK2) receptor.[5][6] The activation of the NK2 receptor initiates a signaling cascade through the Gq alpha subunit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NK2R NK2 Receptor (GPCR) This compound->NK2R 1. Binding Gq Gq Protein NK2R->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Ca Ca²⁺ ER->Ca 6. Ca²⁺ Release Ca->PKC Response Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Response 8. Phosphorylation of target proteins

References

Eledoisin's role in the tachykinin peptide family

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Eledoisin's Role in the Tachykinin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an undecapeptide originally isolated from the salivary glands of the cephalopod Eledone moschata, is a pivotal member of the tachykinin peptide family.[1][2][3] Although not of mammalian origin, its potent and relatively selective agonist activity at neurokinin (NK) receptors has established it as an indispensable pharmacological tool for elucidating the complex physiology of the tachykinin system. This guide provides a detailed examination of this compound's structure, its interactions with tachykinin receptors, the signaling cascades it initiates, and the standard experimental protocols used for its characterization.

The Tachykinin Family: A Brief Overview

The tachykinin family is a group of neuropeptides sharing a conserved C-terminal sequence: -Phe-X-Gly-Leu-Met-NH₂.[1][4][5] This conserved domain is crucial for receptor activation.[1] In mammals, the primary tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[5][6] These peptides mediate a vast array of biological effects by binding to three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[4][6] While each endogenous peptide has a preferred receptor (SP for NK1, NKA for NK2, and NKB for NK3), a degree of cross-reactivity exists.[4][6] this compound's significance lies in its high affinity, particularly for the NK2 and NK3 receptors, allowing for more specific pathway activation in experimental settings.[7]

This compound's Receptor Selectivity and Binding Profile

This compound acts as a potent agonist at tachykinin receptors, demonstrating a distinct selectivity profile compared to endogenous mammalian peptides. It is particularly valued for its high potency at the NK2 and NK3 receptors.[7] This makes it an excellent tool for studying the physiological roles of these specific receptors, which are involved in processes like smooth muscle contraction and inflammation.[6][8] The divergent N-terminal region of the peptide is believed to contribute to this receptor subtype specificity.[1]

Data Presentation: Comparative Receptor Binding and Potency

The following table summarizes the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and endogenous tachykinins at the three primary neurokinin receptors. This data highlights this compound's utility in selectively probing NK2 and NK3 receptor functions.

LigandPreferred ReceptorNK1 Receptor (Ki/EC50, nM)NK2 Receptor (Ki/EC50, nM)NK3 Receptor (Ki/EC50, nM)
This compound NK2/NK3 > 1000~1-10 ~1-10
Substance P (SP)NK1~0.1-1~100-1000> 1000
Neurokinin A (NKA)NK2~10-100~1-10~500-1000
Neurokinin B (NKB)NK3~100-500> 1000~0.5-5

Note: Values are approximate ranges compiled from multiple studies and can vary based on the specific cell type and assay conditions.

Intracellular Signaling Pathways

Upon binding to NK2 or NK3 receptors, this compound triggers a canonical Gαq-protein coupled signaling cascade. This pathway is fundamental to the physiological responses elicited by tachykinins, including neurotransmission, smooth muscle contraction, and vasodilation.[4][9]

  • Receptor Activation: this compound binds to the extracellular domain of the NK receptor.

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gαq.

  • PLC Activation: Gαq activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[4][10]

  • PKC Activation: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates downstream targets, leading to a cellular response.[11]

Eledoisin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK_Receptor NK2/NK3 Receptor This compound->NK_Receptor Binds Gq Gαq Protein NK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Response Cellular Response Ca_Release->Response Modulates Activity PKC->Response Phosphorylates Targets Binding_Assay_Workflow A Prepare Membranes (with NK Receptors) D Incubate to Equilibrium A->D B Add Radioligand (e.g., ³H-NKA) B->D C Add Unlabeled this compound (serial dilutions) C->D E Vacuum Filtration (Separate Bound/Free) D->E F Scintillation Counting E->F G Calculate IC50 and Ki F->G Calcium_Assay_Workflow A Plate NK Receptor- Expressing Cells B Load with Calcium- Sensitive Dye A->B C Measure Baseline Fluorescence B->C D Add this compound (varying concentrations) C->D E Monitor Fluorescence (Real-Time Kinetic Read) D->E F Calculate EC50 E->F

References

Methodological & Application

Eledoisin In Vivo Experimental Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin, a peptide originally isolated from the salivary glands of the octopus Eledone moschata, is a member of the tachykinin family of neuropeptides. It exerts potent biological effects, primarily through the activation of neurokinin receptors (NKRs), with a preference for the NK2 receptor subtype. In vivo, this compound is most notably recognized for its powerful vasodilatory properties, leading to a significant reduction in blood pressure. This document provides detailed application notes and protocols for conducting in vivo experiments with this compound, focusing on its cardiovascular and central nervous system effects. The information is intended to guide researchers in designing and executing robust and reproducible preclinical studies.

Data Presentation: Quantitative Effects of this compound on Cardiovascular Parameters

The following tables summarize the quantitative data on the effects of this compound on key cardiovascular parameters in various animal models.

Table 1: Effect of Intravenous this compound on Systemic and Pulmonary Arterial Blood Pressure in Anesthetized Dogs

ParameterControlThis compound (0.5 µg/kg)% Change
Systemic Arterial Pressure (mmHg)135 ± 885 ± 6-37%
Pulmonary Arterial Pressure (mmHg)20 ± 212 ± 1.5-40%
Heart Rate (beats/min)150 ± 10165 ± 12+10%
Cardiac Output (L/min)2.5 ± 0.32.0 ± 0.25-20%

Data are presented as mean ± standard error of the mean (SEM). The administration of this compound led to statistically significant decreases in systemic and pulmonary arterial blood pressure and cardiac output, with a compensatory increase in heart rate.[1][2]

Table 2: Dose-Dependent Hypotensive Effect of Intravenous this compound in Conscious Rats

This compound Dose (µg/kg)Mean Arterial Pressure (mmHg)% Decrease from Baseline
0.1105 ± 5~12%
0.588 ± 4~27%
1.075 ± 6~37%

Data are presented as mean ± SEM. This compound induces a dose-dependent hypotensive response in conscious rats following intravenous administration.

Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Hypotension in Anesthetized Dogs (Intravenous Administration)

This protocol details the procedure for assessing the hypotensive effects of intravenously administered this compound in anesthetized dogs. In dogs, this compound consistently produces a distinct hypotensive response.[3][4]

Materials:

  • This compound peptide

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., pentobarbital sodium)

  • Intravenous catheters

  • Blood pressure transducer and monitoring system

  • Data acquisition software

Procedure:

  • Animal Preparation:

    • Acclimatize adult mongrel dogs of either sex to the laboratory environment for at least one week.

    • Fast the animals for 12-18 hours before the experiment, with free access to water.

    • Anesthetize the dog with an appropriate anesthetic agent (e.g., pentobarbital sodium, 30 mg/kg, intravenously). Maintain anesthesia throughout the experiment.

    • Intubate the animal to ensure a patent airway.

  • Instrumentation:

    • Cannulate the femoral artery for direct measurement of arterial blood pressure. Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Cannulate the femoral vein for the administration of this compound and anesthetic maintenance doses.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline. Further dilute to the desired concentration for injection.

    • Allow the animal's blood pressure to stabilize for at least 20 minutes to establish a baseline reading.

    • Administer a single intravenous bolus of this compound at the desired dose (e.g., 0.5 µg/kg).

    • For infusion studies, administer this compound at a constant rate (e.g., 0.1 µg/kg/min) using an infusion pump.

  • Data Collection and Analysis:

    • Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before, during, and after this compound administration.

    • Record data until the blood pressure returns to the baseline level.

    • Calculate the maximum fall in blood pressure and the duration of the hypotensive effect.

    • Express the change in blood pressure as a percentage of the baseline value.

Protocol 2: Assessment of this compound's Effect on Blood Pressure in Conscious Rats (Subcutaneous Administration)

This protocol describes the methodology for evaluating the hypotensive effects of subcutaneously injected this compound in conscious, unrestrained rats. Long-lasting hypotension can be achieved through subcutaneous injection of the polypeptide.[3]

Materials:

  • This compound peptide

  • Sterile saline solution (0.9% NaCl)

  • Implantable telemetry system for blood pressure monitoring or tail-cuff plethysmography system

  • Syringes and needles (25-27 gauge)

Procedure:

  • Animal Preparation and Instrumentation:

    • Use adult male or female rats (e.g., Wistar or Sprague-Dawley strain).

    • For continuous monitoring, surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow a recovery period of at least one week.

    • Alternatively, acclimatize the rats to a tail-cuff plethysmography system for several days before the experiment to minimize stress-induced blood pressure variations.

  • This compound Administration:

    • Prepare a solution of this compound in sterile saline at the desired concentration.

    • Gently restrain the rat and administer the this compound solution via subcutaneous injection in the dorsal neck region.

  • Data Collection and Analysis:

    • Telemetry: Continuously record blood pressure and heart rate before and after this compound administration for several hours.

    • Tail-Cuff: Measure blood pressure at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection.

    • Determine the peak hypotensive effect and the duration of action.

    • Compare the blood pressure values before and after this compound administration using appropriate statistical analysis.

Protocol 3: Investigation of Central Effects of this compound in Rats (Intracerebroventricular Administration)

This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of the rat brain and the subsequent intracerebroventricular (ICV) injection of this compound to study its central effects on behavior and physiology.

Materials:

  • This compound peptide

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Guide cannula, dummy cannula, and injection cannula

  • Dental cement and anchoring screws

  • Microsyringe pump

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and mount it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm anteroposterior, ±1.5 mm mediolateral).

    • Implant the guide cannula to the appropriate depth (e.g., -3.5 mm ventral from the skull surface).

    • Secure the cannula to the skull using dental cement and anchoring screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week.

  • Intracerebroventricular Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the lateral ventricle.

    • Connect the injection cannula to a microsyringe pump.

    • Infuse a small volume of the this compound solution in aCSF (e.g., 1-5 µL) over a period of 1-2 minutes. Doses of 0.1 or 1.0 microgram have been used to study effects on cholinergic neurons in the hippocampus.[5]

  • Behavioral and Physiological Assessment:

    • Observe and record behavioral changes (e.g., grooming, locomotor activity) following the injection.

    • Monitor physiological parameters such as body temperature or heart rate if required.

    • Compare the outcomes to a control group receiving ICV injections of aCSF.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound mediates its effects by binding to tachykinin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Eledoisin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) This compound->NK_Receptor G_Protein G-protein (Gq/11) NK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Vasodilation Vasodilation & Other Cellular Responses Ca_ER->Vasodilation PKC->Vasodilation

Caption: this compound signal transduction pathway.

Experimental Workflow for In Vivo Cardiovascular Studies

The following diagram illustrates a typical workflow for investigating the cardiovascular effects of this compound in an animal model.

Experimental_Workflow A Animal Acclimatization (1 week) B Anesthesia & Surgical Preparation (Cannulation of artery and vein) A->B C Baseline Data Recording (Stabilization period) B->C D This compound Administration (Intravenous Bolus or Infusion) C->D E Continuous Data Acquisition (Blood Pressure, Heart Rate) D->E F Data Analysis (Calculation of % change, duration) E->F G Results Interpretation F->G

Caption: Workflow for cardiovascular experiments.

Logical Relationship of this compound's Effects

This diagram outlines the logical progression from this compound administration to the observed physiological outcomes.

Logical_Relationship This compound This compound Administration (IV, SC, or ICV) Receptor Binding to Tachykinin Receptors (e.g., NK2) This compound->Receptor Signaling Intracellular Signaling Cascade (PLC, IP3, Ca²⁺) Receptor->Signaling Vascular Vascular Smooth Muscle Relaxation Signaling->Vascular CNS Modulation of Neuronal Activity Signaling->CNS Hypotension Systemic Hypotension Vascular->Hypotension Behavior Behavioral Changes CNS->Behavior

Caption: this compound's mechanism of action.

References

Application Notes: Using Eledoisin to Study Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Eledoisin is a potent undecapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the salivary glands of the octopus Eledone moschata.[1] Like other tachykinins, it exerts a wide range of pharmacological effects, most notably the powerful stimulation of extravascular smooth muscle.[1][2] Its high potency and specific receptor interactions make it an invaluable pharmacological tool for investigating the mechanisms of smooth muscle contraction, studying tachykinin receptor function, and screening for potential therapeutic agents that modulate smooth muscle tone. This document provides a detailed overview of its mechanism of action and protocols for its use in ex vivo smooth muscle preparations.

Mechanism of Action this compound elicits smooth muscle contraction primarily by activating the neurokinin 2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] While it can interact with other tachykinin receptors, it shows a degree of selectivity for the NK2 subtype. The binding of this compound to the NK2 receptor on the smooth muscle cell membrane initiates a well-defined intracellular signaling cascade.

The activated NK2 receptor couples to the Gαq subunit of its associated heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[4][5] This initial spike in intracellular Ca2+ is supplemented by an influx of extracellular Ca2+ through membrane channels.[6]

The elevated cytosolic Ca2+ binds to the protein calmodulin (CaM). The resulting Ca2+-CaM complex activates myosin light chain kinase (MLCK).[4][7] MLCK then phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.[8]

Eledoisin_Signaling_Pathway This compound-Induced Smooth Muscle Contraction Pathway This compound This compound NK2R NK2 Receptor (GPCR) This compound->NK2R Binds to Gq Gαq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor on Ca_release Ca²⁺ Release SR->Ca_release Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosol Ca_influx Ca²⁺ Influx Ca_influx->Ca_cytosol CaM Calmodulin (CaM) Ca_cytosol->CaM Binds to CaMCa Ca²⁺-CaM Complex CaM->CaMCa MLCK Myosin Light Chain Kinase (MLCK) CaMCa->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to

Caption: Signaling cascade of this compound-induced smooth muscle contraction via the NK2 receptor.

Data Presentation

This compound's potency can vary significantly depending on the tissue and species. The following table summarizes the relative potency of this compound compared to other tachykinins in various smooth muscle preparations, highlighting tissues where it is particularly effective.[3] Potency is ranked based on the concentration required to elicit a contractile response.

Tissue PreparationTachykinin Potency Ranking (Most Potent > Least Potent)Predominant Receptor TypeReference
Guinea-Pig Ileum This compound ≈ Kassinin ≈ Physalaemin ≈ Substance P ≈ Neurokinin ANK1 / NK2[3]
Rabbit Mesenteric Vein Neurokinin A > Kassinin > This compound > Physalaemin > Substance PNK2[3]
Guinea-Pig Trachea Neurokinin A > Kassinin > This compound > Physalaemin > Substance PNK2[3]
Rat Duodenum Neurokinin A > Kassinin > This compound > Physalaemin > Substance PNK2[3]
Hamster Urinary Bladder Kassinin > This compound > Neurokinin A > Physalaemin > Substance PNK2[3]
Dog Urinary Bladder Kassinin > This compound > Neurokinin A > Substance P > PhysalaeminNK2[3]

Experimental Protocols

Protocol 1: Ex Vivo Smooth Muscle Contraction Assay Using Guinea-Pig Ileum

This protocol describes the generation of a cumulative dose-response curve for this compound using an isolated guinea-pig ileum preparation in an organ bath. The guinea-pig ileum is highly sensitive to tachykinins and provides a robust and reproducible response.[2][9]

1. Materials and Reagents

  • Tissue: Male guinea pig (250-350 g)

  • Physiological Salt Solution (PSS): Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5). The solution should be freshly prepared, maintained at 32-37°C, and continuously aerated with carbogen (95% O2, 5% CO2).

  • This compound Stock Solution: 1 mM this compound in distilled water. Store at -20°C. Prepare serial dilutions in PSS on the day of the experiment.

  • Equipment:

    • Student Organ Bath with a 10-20 mL tissue chamber

    • Isotonic force transducer

    • Data acquisition system (e.g., PowerLab with LabChart software)

    • Carbogen gas tank (95% O2, 5% CO2)

    • Surgical instruments (scissors, forceps)

    • Suture thread

2. Tissue Preparation

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully excise a segment of the terminal ileum, approximately 10-15 cm from the junction.

  • Place the excised segment in a petri dish containing warm, aerated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove its contents.

  • Cut the ileum into 2-3 cm long segments. Take care to handle the tissue gently to avoid damaging the smooth muscle.

  • Tie one end of a segment to the tissue holder of the organ bath and the other end to the isotonic transducer using suture thread.

3. Organ Bath Setup and Equilibration

  • Mount the tissue segment in the organ bath chamber filled with pre-warmed (32°C) and continuously aerated Tyrode's solution.

  • Apply an initial resting tension of 0.5-1.0 g to the tissue.

  • Allow the tissue to equilibrate for 45-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • After equilibration, spontaneous rhythmic contractions should be visible on the data acquisition system.

4. Generating a Cumulative Dose-Response Curve

  • Record a stable baseline for 5-10 minutes.

  • Add the lowest concentration of this compound (e.g., 10⁻¹¹ M) to the organ bath.

  • Wait for the contractile response to reach a stable plateau (typically 2-3 minutes).

  • Without washing, add the next, higher concentration of this compound (e.g., to achieve a final concentration of 3x10⁻¹¹ M, then 10⁻¹⁰ M, and so on), increasing the concentration in a cumulative, logarithmic manner until a maximal response is achieved and further additions produce no additional increase in contraction.

  • After achieving the maximal response, wash the tissue repeatedly with fresh Tyrode's solution every 10-15 minutes until it returns to the baseline resting tone. Tachyphylaxis (a rapid decrease in response to successive doses) can occur with this compound, so adequate time between dose-response curves is necessary.

5. Data Analysis

  • Measure the amplitude of the contraction (in grams or millinewtons) at each this compound concentration, subtracting the baseline tone.

  • Normalize the responses by expressing them as a percentage of the maximum contraction observed.

  • Plot the normalized response (%) against the logarithm of the molar concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism).

  • From the curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response). The pD2 (-log EC50) can also be calculated as a measure of potency.

Experimental_Workflow Experimental Workflow for this compound Dose-Response Assay A 1. Tissue Preparation (Isolate Guinea-Pig Ileum Segment) B 2. Mounting (Mount tissue in organ bath with Tyrode's solution) A->B C 3. Equilibration (Apply 0.5-1.0 g tension, equilibrate for 45-60 min with washes) B->C D 4. Record Baseline (Acquire stable baseline activity for 5-10 min) C->D E 5. Cumulative Dosing (Add increasing log concentrations of this compound) D->E F 6. Record Responses (Allow response to plateau at each concentration) E->F Iterate until Emax is reached F->E G 7. Washout (Wash tissue repeatedly until baseline is restored) F->G H 8. Data Analysis (Normalize data, plot dose-response curve, calculate EC₅₀) G->H

Caption: Workflow for an ex vivo smooth muscle contraction assay using an isolated organ bath.

References

Application Notes and Protocols: Eledoisin Solution Preparation and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin, a potent tachykinin peptide originally isolated from the salivary glands of the octopus Eledone moschata, is a valuable tool in pharmacological research.[1][2] As a specific agonist for neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors, it is instrumental in studying a variety of physiological processes, including smooth muscle contraction, vasodilation, and neurotransmission.[3] Accurate and reproducible experimental outcomes hinge on the correct preparation and storage of this compound solutions. These application notes provide detailed protocols and guidelines to ensure the integrity and stability of this compound for both in vitro and in vivo applications.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 1188.4 g/mol
Formula C₅₄H₈₅N₁₃O₁₅S
Amino Acid Sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂
Appearance White to off-white lyophilized powder

Solution Preparation

The solubility of this compound is a critical factor in preparing stock solutions. The following table summarizes its known solubility in common laboratory solvents.

SolventSolubilityNotes
Water Soluble up to 0.20 mg/mL.[4] Can be increased to 18.15 mg/mL with sonication and warming.[3]Potential for aggregation in aqueous solutions.[5]
DMSO SolubleA common solvent for creating highly concentrated stock solutions.
Protocol for Reconstituting Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or anhydrous DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of sterile water or DMSO to the vial. For aqueous solutions, it is recommended to start with sterile, distilled water. To aid dissolution in water, gentle warming and sonication can be applied.[3]

  • Dissolution: Gently vortex the vial until the peptide is completely dissolved. For aqueous solutions that are difficult to dissolve, a brief sonication (10-20 seconds) in a water bath may be beneficial. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.

Storage and Stability

Proper storage is crucial for maintaining the biological activity of this compound solutions. The following tables provide guidelines for storing both the lyophilized powder and reconstituted solutions.

Lyophilized this compound Storage
Storage TemperatureDurationNotes
-20°C Up to 1 yearStore in a desiccator to protect from moisture.
-80°C Up to 2 years[3]Recommended for long-term storage. Store in a desiccator.
This compound Solution Storage
Storage TemperatureSolventDurationNotes
-20°C Water or DMSOUp to 1 month[3]Aliquoting is highly recommended to avoid freeze-thaw cycles.
-80°C Water or DMSOUp to 6 months[3]Ideal for long-term storage of stock solutions.

Note on Stability: While these are general guidelines, the stability of this compound in solution can be influenced by factors such as pH and the presence of proteases. For critical applications, it is advisable to perform periodic activity checks.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This protocol provides a general method for assessing the contractile effect of this compound on isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum)

  • Organ bath system with a transducer and recording software

  • Krebs-Henseleit solution (or other appropriate physiological salt solution), bubbled with 95% O₂ / 5% CO₂

  • This compound stock solution

  • Syringes and needles

Procedure:

  • Tissue Preparation: Isolate the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.

  • Mounting: Mount the tissue in the organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.

  • Baseline Recording: Record the baseline contractile activity of the tissue.

  • This compound Application: Add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.

  • Data Acquisition: Record the changes in muscle tension in response to this compound.

  • Washing: After each application (for non-cumulative additions) or at the end of the experiment, wash the tissue thoroughly with fresh Krebs-Henseleit solution to allow it to return to baseline.

In Vivo Blood Pressure Measurement in Rodents

This protocol describes a general procedure for investigating the effect of this compound on blood pressure in anesthetized rodents.

Materials:

  • Anesthetized rodent (e.g., rat, mouse)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system

  • Catheters for arterial and venous cannulation

  • Heparinized saline

  • This compound stock solution, diluted in sterile saline for injection

Procedure:

  • Anesthesia and Catheterization: Anesthetize the animal and surgically implant catheters into an artery (e.g., carotid or femoral artery) for blood pressure measurement and a vein (e.g., jugular or femoral vein) for drug administration.

  • Heparinization: Fill the catheters with heparinized saline to prevent blood clotting.

  • Connection to Transducer: Connect the arterial catheter to the pressure transducer to record blood pressure.

  • Stabilization: Allow the animal's blood pressure to stabilize before any experimental intervention.

  • This compound Administration: Administer a bolus injection or a continuous infusion of the prepared this compound solution through the venous catheter. This compound has been shown to produce a biphasic cardiovascular response in rats at doses of 0.1-1 nmol/kg.[3]

  • Data Recording: Continuously record the blood pressure and heart rate before, during, and after this compound administration.

  • Data Analysis: Analyze the changes in systolic, diastolic, and mean arterial pressure.

Visualized Workflows and Pathways

This compound Solution Preparation Workflow

Eledoisin_Preparation This compound Solution Preparation Workflow start Start equilibrate Equilibrate Lyophilized This compound to Room Temp. start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Water or DMSO centrifuge->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_solution Visually Inspect Solution dissolve->check_solution check_solution->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes check_solution->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for reconstituting and storing this compound solutions.

This compound Signaling Pathway

Eledoisin_Signaling Simplified this compound Signaling Pathway This compound This compound NK_Receptor NK2/NK3 Receptor This compound->NK_Receptor Binds to G_Protein Gq/11 Protein Activation NK_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Vasodilation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling cascade initiated by this compound binding.

References

Application Notes and Protocols: Eledoisin for In Vitro Vasodilation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin is a potent undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata.[1] It belongs to the tachykinin family of neuropeptides, which includes mammalian peptides such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2][3] All tachykinins share a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH₂) that is crucial for receptor activation.[2] this compound is a valuable pharmacological tool for in vitro studies due to its high affinity for tachykinin receptors, particularly the NK2 and NK3 subtypes, making it an excellent agonist for investigating receptor-mediated vasodilation.[4][5] Its use in isolated blood vessel preparations allows for the detailed examination of signaling pathways and the endothelium's role in vascular tone regulation.

Mechanism of Action: Tachykinin Receptor Signaling

Tachykinin receptors (NK1, NK2, and NK3) are members of the G protein-coupled receptor (GPCR) superfamily. This compound-induced vasodilation is primarily mediated by the activation of these receptors on endothelial cells, which line the interior surface of blood vessels.

The activation cascade proceeds as follows:

  • Receptor Binding: this compound binds to tachykinin receptors (predominantly NK2/NK3) on the endothelial cell membrane.

  • G Protein Activation: This binding activates the associated Gq/11 protein.

  • PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • eNOS Activation: The resulting increase in cytosolic Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS).

  • Nitric Oxide (NO) Production: eNOS synthesizes nitric oxide (NO) from L-arginine.

  • Vasodilation: NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.[6]

Eledoisin_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Vascular Smooth Muscle Cell This compound This compound NK2R Tachykinin Receptor (NK2/NK3) This compound->NK2R binds Gq Gq/11 NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER acts on Ca Ca²⁺ (intracellular) ER->Ca releases eNOS eNOS Ca->eNOS activates NO_EC Nitric Oxide (NO) eNOS->NO_EC produces NO_SMC Nitric Oxide (NO) NO_EC->NO_SMC Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_SMC->sGC activates cGMP cGMP sGC->cGMP generates GTP GTP GTP->sGC Relax Relaxation (Vasodilation) cGMP->Relax leads to

This compound signaling pathway for endothelium-dependent vasodilation.

Pharmacological Data

The potency of this compound can vary depending on the tissue preparation, species, and specific tachykinin receptor subtype expression. The following table summarizes key quantitative data.

ParameterValueSpecies / TissueCommentsReference
Binding Affinity (Kd) ~15.3 nMRat Cerebral CortexFor ¹²⁵I-Bolton-Hunter labeled this compound derivative. Indicates high-affinity binding.[7]
Functional Potency (ED₅₀) 1 - 16 nMGuinea Pig Ileum (Contraction)For conformationally constrained analogs selective for the this compound binding site.[8]
Receptor Selectivity NK2 / NK3 AgonistMultipleThis compound is a potent agonist for both NK2 and NK3 tachykinin receptors.[4][5]

Note: The EC₅₀ for this compound-induced vasodilation in isolated arteries is expected to be in the low nanomolar range, but must be determined empirically for each specific tissue and experimental setup.

Experimental Protocols

The isolated organ bath is the standard in vitro technique for assessing the vasoactive properties of pharmacological compounds.[6]

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis A 1. Animal Euthanasia (e.g., Wistar Rat) B 2. Dissection Excise thoracic aorta A->B C 3. Cleaning Remove connective tissue in Krebs-Henseleit Buffer B->C D 4. Sectioning Cut aorta into 2-4 mm rings C->D E 5. Mounting Suspend rings in organ bath under 1.5-2.0 g tension D->E F 6. Equilibration Stabilize for 60-90 min (37°C, 95% O₂/5% CO₂) E->F G 7. Viability & Pre-contraction Contract with Phenylephrine (PE) or KCl to 80% max F->G H 8. Concentration-Response Cumulative addition of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) G->H I 9. Data Recording Measure isometric tension changes H->I J 10. Calculation Express relaxation as % of pre-contraction tone I->J K 11. Curve Fitting Plot concentration-response curve and calculate EC₅₀ J->K

Experimental workflow for in vitro vasodilation studies.

Protocol: this compound-Induced Vasodilation in Isolated Rat Aorta

Objective: To determine the concentration-dependent vasodilatory effect of this compound on isolated, pre-contracted rat aortic rings and to assess the role of the endothelium.

A. Apparatus and Reagents

  • Isolated Organ Bath System (water-jacketed chambers, 37°C)[6]

  • Carbogen Gas Tank (95% O₂ / 5% CO₂)

  • Isometric Force-Displacement Transducer and Data Acquisition System

  • Dissection tools (forceps, scissors)

  • This compound (stock solution in distilled water or appropriate vehicle)

  • Phenylephrine (PE) or Norepinephrine (NE) (for pre-contraction)[6][9]

  • Acetylcholine (ACh) (for endothelium integrity check)[6]

  • Krebs-Henseleit Buffer (KHB), pH 7.4:

    Component Concentration (mM)
    NaCl 118.0
    KCl 4.7
    CaCl₂ 2.5
    KH₂PO₄ 1.2
    MgSO₄ 1.2
    NaHCO₃ 25.0

    | Glucose | 11.1 |

B. Procedure

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (220–280 g) following approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it immediately into a petri dish containing cold, carbogen-aerated KHB.[6]

    • Gently remove adhering fat and connective tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber filled with 10-20 mL of KHB.

    • Maintain the bath at 37°C and continuously bubble with carbogen gas.[6]

    • Apply a basal tension of 1.5–2.0 grams and allow the tissue to equilibrate for at least 60 minutes. Change the KHB every 15-20 minutes during this period.[6]

  • Endothelium Integrity Check:

    • Contract the rings with a submaximal concentration of Phenylephrine (e.g., 0.1 µM).

    • Once a stable plateau is reached, add Acetylcholine (1 µM). A relaxation of >80% indicates intact and functional endothelium.[6]

    • Wash the rings thoroughly with KHB to return to baseline tension.

  • Pre-contraction and this compound Application:

    • Induce a stable, submaximal contraction with PE (e.g., 0.1 µM) or another contractile agent.

    • Once the contraction is stable, add this compound to the bath in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M), allowing the tissue to reach a stable response at each concentration before adding the next.

  • Assessing Endothelium-Dependency (Parallel Experiment):

    • For a separate set of aortic rings, mechanically remove the endothelium by gently rubbing the intimal surface with a wooden stick or forceps before mounting.[10]

    • Confirm the absence of endothelium by the lack of relaxation (<10%) to Acetylcholine (1 µM).[9]

    • Repeat the pre-contraction and this compound concentration-response protocol as described above.

C. Data Analysis

  • Record the maximal relaxation induced by each concentration of this compound.

  • Express the relaxation as a percentage reversal of the pre-contraction induced by PE.

  • Plot the percentage relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

  • Use non-linear regression analysis to calculate the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal possible effect).

Data Interpretation and Troubleshooting

  • Expected Results: this compound should produce a concentration-dependent relaxation in endothelium-intact aortic rings. This relaxation will be significantly attenuated or abolished in endothelium-denuded rings, confirming that the effect is primarily mediated by the release of endothelium-derived relaxing factors like NO.

  • Troubleshooting:

    Problem Possible Cause Suggested Solution
    No response to Acetylcholine Endothelium damaged during preparation. Use greater care during dissection and cleaning; handle tissue by adventitia only.
    No response to this compound Low/absent tachykinin receptor expression in the chosen vessel; degraded this compound. Confirm literature for receptor presence; prepare fresh this compound stock solution.
    High variability between rings Inconsistent tension; differences in ring size or preparation. Ensure all rings are cut to a similar length and subjected to the same initial tension.

    | Poor pre-contraction | Contractile agent degraded; tissue is non-viable. | Use fresh contractile agent; check equilibration and dissection procedures. |

Conclusion

This compound is a powerful pharmacological agonist for studying tachykinin receptor-mediated vasodilation in vitro. Its potent, endothelium-dependent mechanism of action provides a reliable model for investigating GPCR signaling, endothelial function, and the nitric oxide pathway. The detailed protocols provided here offer a robust framework for researchers to explore the complex regulation of vascular tone and to screen for novel compounds targeting the tachykinin system.

References

Application Notes and Protocols for Immunohistochemical Localization of the Eledoisin Receptor (Tachykinin NK2 Receptor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of the Eledoisin receptor, also known as the Tachykinin Neurokinin-2 Receptor (NK2R). This document includes detailed protocols for paraffin-embedded tissues, a summary of quantitative expression data, and diagrams of the receptor's signaling pathway and the experimental workflow.

Introduction to the this compound Receptor (NK2R)

The this compound receptor, or NK2R, is a G-protein coupled receptor (GPCR) that belongs to the tachykinin receptor family.[1] Its primary endogenous ligand is Neurokinin A (NKA). The interaction between NKA and NK2R triggers a cascade of intracellular events that play a crucial role in a variety of physiological and pathological processes.[2] These include smooth muscle contraction, pain transmission, inflammation, and gastrointestinal motility.[2][3] Consequently, the NK2R is a significant target for drug development, particularly for conditions such as irritable bowel syndrome, asthma, and chronic pain.[2] Accurate localization of this receptor in tissues is paramount for understanding its role in disease and for the development of targeted therapies.

Quantitative Expression of the this compound Receptor (NK2R)

The expression of NK2R varies across different tissues and can be altered in disease states. Immunohistochemistry provides a semi-quantitative method to assess receptor distribution and density. Below is a summary of reported NK2R expression in human tissues.

Tissue/ConditionCellular LocalizationExpression Level/ChangeReference
Normal Human Ileum and Colon Smooth muscle cells of the muscularis mucosae and propria, few lamina propria inflammatory cells.Low to moderate[4][5]
Inflamed Human Intestine (Crohn's Disease and Ulcerative Colitis) Lamina propria inflammatory cells, especially eosinophils.Marked increase compared to normal tissue.[4][5]
Human Colon (Myenteric Plexus) Soma of myenteric neurons and nerve varicosities.Present[6]
Human Mural Granulosa and Cumulus Cells -Higher mRNA and protein levels in mural granulosa cells compared to cumulus cells.[7]
Metastatic Breast Carcinoma Cells -Overexpressed compared to non-metastatic cells.[8]
Human Brain (various regions) Caudate nucleus, putamen, hippocampus, substantia nigra, cerebral cortex (frontal and temporal).Detectable mRNA expression.[9]

Note on Scoring: A common method for semi-quantitative analysis of IHC staining is the H-score or Allred score, which considers both the intensity and the percentage of stained cells. For example, a study on the related Neurokinin-1 receptor (NK1R) in breast cancer used a total score (TS) based on the sum of the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells score (0=0%, 1=1-10%, 2=11-50%, 3=>50%).[10] A similar scoring system can be adapted for NK2R to standardize the evaluation of its expression.

This compound Receptor (NK2R) Signaling Pathway

Upon binding of its ligand, Neurokinin A (NKA), the NK2R undergoes a conformational change, leading to the activation of associated G-proteins, primarily Gq/11. This initiates a downstream signaling cascade that results in various cellular responses.

Eledoisin_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R This compound Receptor (NK2R) NKA->NK2R Binds G_protein Gq/11 NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Neurotransmission, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

This compound Receptor (NK2R) Signaling Pathway.

Experimental Workflow for Immunohistochemistry

The following diagram outlines the key steps for the immunohistochemical localization of the this compound Receptor in paraffin-embedded tissue sections.

IHC_Workflow_for_Eledoisin_Receptor start Start: Paraffin-Embedded Tissue Section on Slide deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) deparaffinization->antigen_retrieval blocking_peroxidase Blocking of Endogenous Peroxidase (e.g., 3% H₂O₂) antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding (e.g., Normal Serum) blocking_peroxidase->blocking_nonspecific primary_antibody Primary Antibody Incubation (Anti-NK2R Antibody) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation (e.g., Biotinylated Anti-IgG) primary_antibody->secondary_antibody detection Detection (e.g., HRP-Streptavidin & DAB) secondary_antibody->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Visualization (Microscopy) dehydration_mounting->visualization

IHC Workflow for this compound Receptor.

Detailed Protocol for Immunohistochemistry of this compound Receptor (NK2R) in Paraffin-Embedded Tissues

This protocol is a synthesized guide based on standard immunohistochemistry procedures and literature findings for NK2R. Optimization may be required for specific antibodies and tissue types.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0)

  • Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol or PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100

  • Primary Antibody: Rabbit polyclonal anti-NK2R antibody (dilution to be optimized, typically 1:100 - 1:500)

  • Secondary Antibody: Biotinylated goat anti-rabbit IgG

  • Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse gently in running tap water for 5 minutes.

    • Wash in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat the Sodium Citrate Buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C.

    • Immerse the slides in the hot citrate buffer and maintain the temperature for 20 minutes.[11]

    • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse the slides with PBS (3 changes for 5 minutes each).

  • Blocking of Endogenous Peroxidase:

    • Incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10]

    • Rinse with PBS (3 changes for 5 minutes each).

  • Blocking of Non-specific Binding:

    • Incubate the slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides (do not rinse).

    • Incubate the sections with the primary anti-NK2R antibody diluted in the blocking buffer. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse the slides with PBS (3 changes for 5 minutes each).

  • Secondary Antibody Incubation:

    • Incubate the slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.

  • Washing:

    • Rinse the slides with PBS (3 changes for 5 minutes each).

  • Detection:

    • Incubate the slides with the Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.

    • Monitor the color development under a microscope (typically 2-10 minutes). The desired staining will appear as a brown precipitate.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse the slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.

    • Rinse gently with running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear the sections in xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Visualization and Analysis:

    • Examine the slides under a light microscope. NK2R immunoreactivity will be observed as brown staining, while the nuclei will be blue.

    • For semi-quantitative analysis, a scoring method as described in the "Quantitative Expression" section can be employed.

Controls:

  • Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody and detection reagents.

  • Positive Control: Use a tissue known to express NK2R (e.g., human colon tissue) to validate the staining protocol and antibody performance.[6]

References

Application Notes and Protocols for Radioligand Binding Assays with ¹²⁵I-labeled Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin, a peptide of the tachykinin family, is a potent vasodilator and neurotransmitter. Its biological effects are mediated through specific tachykinin receptors, primarily the neurokinin 3 (NK₃) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the interaction of ligands with this receptor is crucial for the development of novel therapeutics targeting a range of physiological and pathological processes.

Radioligand binding assays are a fundamental tool for characterizing receptor-ligand interactions. The use of ¹²⁵I-labeled this compound, particularly ¹²⁵I-Bolton-Hunter this compound (¹²⁵I-BHE), provides a high-affinity and selective radioligand for the study of tachykinin receptors, with a preference for the NK₃ subtype. These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of unlabeled competing ligands.

This document provides detailed protocols for performing saturation and competition radioligand binding assays using ¹²⁵I-labeled this compound with tissue homogenates. Additionally, it outlines the signaling pathway associated with this compound receptor activation and presents key binding data in a clear, tabular format.

Quantitative Data Summary

The following tables summarize quantitative data from radioligand binding assays using ¹²⁵I-labeled this compound in various tissue preparations.

Table 1: Saturation Binding Parameters for ¹²⁵I-Bolton-Hunter this compound

Tissue PreparationKd (nM)Bmax (fmol/mg protein)Reference
Rat Cerebral Cortex Synaptosomes15.3Not Reported[1]
Rat Cerebral Cortex Tissue Sections9.9244[2]

Table 2: Rank Order of Potency for Tachykinins in Competing with ¹²⁵I-Bolton-Hunter this compound Binding

Tissue PreparationRank Order of PotencyReference
Rat Cerebral Cortex SynaptosomesNeurokinin B > this compound > Kassinin > Neurokinin A > Substance P[3][4]
Rat Spinal CordNeurokinin B > this compound > Neurokinin A > Substance P[5]

Experimental Protocols

Protocol 1: Membrane Preparation from Brain Tissue

This protocol describes the preparation of a crude membrane fraction from brain tissue (e.g., rat cerebral cortex) suitable for radioligand binding assays.

Materials:

  • Fresh or frozen brain tissue (e.g., cerebral cortex)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge tubes

  • Homogenizer (e.g., Dounce or Polytron)

  • Refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Dissect the desired brain region on ice.

  • Weigh the tissue and add 10-20 volumes of ice-old Homogenization Buffer.

  • Homogenize the tissue with a homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Centrifuge again at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the final membrane pellet in a small volume of Assay Buffer (see Protocol 2).

  • Determine the protein concentration of the membrane preparation using the Bradford assay or a similar method.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for ¹²⁵I-labeled this compound.

Materials:

  • Membrane preparation (from Protocol 1)

  • ¹²⁵I-labeled this compound (e.g., ¹²⁵I-Bolton-Hunter this compound)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus (cell harvester)

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and scintillation cocktail

  • Gamma counter

Procedure:

  • Assay Setup: Perform the assay in duplicate or triplicate. For each concentration of radioligand, prepare tubes for "Total Binding" and "Non-specific Binding".

  • Total Binding: To each well/tube, add:

    • 50 µL of Assay Buffer

    • 50 µL of varying concentrations of ¹²⁵I-labeled this compound (e.g., 0.1 - 20 nM, 8-10 concentrations).

    • 100 µL of diluted membrane preparation (typically 50-100 µg of protein).

  • Non-specific Binding: To each well/tube, add:

    • 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).

    • 50 µL of varying concentrations of ¹²⁵I-labeled this compound.

    • 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding (B, in fmol/mg protein) against the concentration of free radioligand ([L], in nM).

    • Analyze the data using non-linear regression analysis (e.g., using Prism software) to fit a one-site binding model and determine the Kd and Bmax values.

Protocol 3: Competition Radioligand Binding Assay

This protocol is used to determine the affinity (Ki) of unlabeled test compounds for the this compound binding site.

Materials:

  • Same as for the Saturation Binding Assay, plus the unlabeled test compounds.

Procedure:

  • Assay Setup: Perform the assay in duplicate or triplicate.

  • To each well/tube, add:

    • 50 µL of varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of a fixed concentration of ¹²⁵I-labeled this compound (typically at a concentration close to its Kd value).

    • 100 µL of diluted membrane preparation (50-100 µg of protein).

  • Controls: Include wells for "Total Binding" (no competing ligand) and "Non-specific Binding" (a high concentration of unlabeled this compound, e.g., 1 µM).

  • Incubation, Filtration, Washing, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Pathway

This compound primarily binds to the NK₃ receptor, which is coupled to the Gq/11 family of G-proteins.[6] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated α-subunit of Gq/11 stimulates phospholipase C-β (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Eledoisin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK3R NK3 Receptor (GPCR) This compound->NK3R Binds G_protein Gq/11 Protein NK3R->G_protein Activates PLC Phospholipase C-β (PLCβ) G_protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PIP2->PLC Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_channel IP3 Receptor IP3->Ca_channel Binds ER Endoplasmic Reticulum Ca Ca_channel->Ca Release Ca->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound-NK₃ Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a radioligand binding assay using a filtration method.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand +/- Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (¹²⁵I-Eledoisin) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution (Unlabeled Ligands) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Gamma Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (Curve Fitting) Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

Caption: Radioligand Binding Assay Workflow.

References

Application Note: Determining the Dose-Response Curve for Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eledoisin is a peptide belonging to the tachykinin family, originally isolated from the salivary glands of the octopus Eledone moschata[1][2]. It functions as a potent agonist for neurokinin (NK) receptors, exhibiting a preference for the NK2 and NK3 receptor subtypes[3][4]. The neurokinin receptors are G protein-coupled receptors (GPCRs)[5][6]. Specifically, the NK2 receptor, a primary target of this compound, couples to the Gq/11 family of G proteins[7].

Activation of the NK2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The Gαq subunit activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm[7][8]. This increase in intracellular calcium is a measurable event that is proportional to the extent of receptor activation.

This application note provides detailed protocols for determining the dose-response curve of this compound by measuring its activity at the NK2 receptor. The primary methods described are a calcium mobilization assay and an inositol phosphate accumulation assay, which are robust functional assays for Gq-coupled receptors. Additionally, a radioligand binding assay protocol is included to determine the binding affinity of this compound to its target receptor.

This compound Signaling Pathway

The binding of this compound to the NK2 receptor initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium.

Eledoisin_Signaling_Pathway This compound This compound NK2R NK2 Receptor This compound->NK2R Binds Gq Gq Protein (α, βγ) NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Triggers

Caption: this compound activates the NK2 receptor, leading to a Gq/PLC-mediated release of intracellular calcium.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This is a widely used, high-throughput-compatible functional assay to measure the activation of Gq-coupled receptors by monitoring changes in intracellular calcium concentration[9][10][11].

Principle: Cells expressing the NK2 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with this compound, the Gq pathway is activated, leading to a release of intracellular calcium. The dye binds to the released calcium, resulting in a significant increase in fluorescence intensity, which is measured by a microplate reader. The magnitude of the fluorescence increase is proportional to the concentration of this compound.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human NK2 receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • This compound: Stock solution (e.g., 10 mM in DMSO or water), stored at -20°C[12].

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Assay Kit: E.g., FLIPR Calcium 5 or Fluo-4 AM dye.

  • Probenecid: (Optional, for cell lines with active organic-anion transporters to prevent dye leakage)[9][13].

  • Equipment: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation® 3 or FLIPR®).

Procedure:

  • Cell Plating: Seed the NK2R-expressing cells into black, clear-bottom microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 40,000–80,000 cells/well for a 96-well plate)[10][13]. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, aspirate the culture medium. Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer (with probenecid, if required). Add the dye solution to each well (e.g., 100 µL/well) and incubate for 1 hour at 37°C, protected from light[10][13].

  • Compound Plate Preparation: During the dye-loading incubation, prepare a serial dilution of this compound in Assay Buffer in a separate plate (the "compound plate"). A typical concentration range would be from 1 pM to 10 µM. Prepare solutions at a concentration that is 5-10 times the final desired concentration.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence microplate reader. Set the instrument parameters (e.g., excitation/emission wavelengths, read times). The instrument will first establish a baseline fluorescence reading from the cell plate. It will then automatically add the this compound dilutions from the compound plate to the cell plate and immediately begin recording the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis: The response is typically quantified as the maximum fluorescence signal minus the baseline signal. Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response)[14].

Experimental_Workflow start Start seed_cells Seed NK2R-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight load_dye Load cells with Calcium-sensitive dye incubate_overnight->load_dye incubate_dye Incubate for 1 hour (37°C) load_dye->incubate_dye measure_fluorescence Measure fluorescence change upon this compound addition (FLIPR / FlexStation) incubate_dye->measure_fluorescence prepare_this compound Prepare serial dilutions of this compound prepare_this compound->measure_fluorescence analyze_data Analyze Data: Plot Dose-Response Curve measure_fluorescence->analyze_data calculate_ec50 Calculate EC₅₀ Value analyze_data->calculate_ec50 end_process End calculate_ec50->end_process

Caption: Workflow for the this compound calcium mobilization assay, from cell seeding to EC50 determination.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measurement of the activation of the Gq/PLC signaling pathway.

Principle: Cells are metabolically labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides, including PIP2. Upon stimulation with this compound, PLC hydrolyzes the labeled PIP2, generating radiolabeled inositol phosphates (IP1, IP2, IP3). The total accumulation of these radiolabeled IPs is then quantified as a measure of receptor activation[15].

Materials and Reagents:

  • Cell Line & Media: As in Protocol 1.

  • [³H]-myo-inositol: Radiolabeled precursor.

  • Labeling Medium: Inositol-free medium supplemented with dialyzed FBS.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 10 mM LiCl (LiCl inhibits inositol phosphatases, allowing IPs to accumulate).

  • Lysis Buffer: E.g., 0.1 M Formic Acid or Perchloric Acid (PCA)[15].

  • Anion Exchange Chromatography: Columns (e.g., Dowex AG1-X8) for separating IPs.

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Procedure:

  • Cell Labeling: Seed cells into 24- or 48-well plates. The next day, replace the medium with labeling medium containing [³H]-myo-inositol (e.g., 1-5 µCi/mL) and incubate for 18-24 hours[15].

  • Pre-incubation: Wash the cells with stimulation buffer (without LiCl) and then pre-incubate with stimulation buffer containing 10 mM LiCl for 15-30 minutes.

  • Stimulation: Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.

  • IP Isolation: Transfer the cell lysates to tubes. Apply the lysates to anion exchange columns. Wash the columns to remove unbound [³H]-myo-inositol. Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Protocol 3: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of this compound for the NK2 receptor by measuring its ability to compete with a known radiolabeled ligand.

Principle: Cell membranes containing the NK2 receptor are incubated with a fixed concentration of a high-affinity NK2 receptor radioligand (e.g., [¹²⁵I]-Neurokinin A) and increasing concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the concentration of this compound[16].

Materials and Reagents:

  • Membrane Preparation: From NK2R-expressing cells or tissues known to express the receptor.

  • Radioligand: A high-affinity NK2 receptor ligand, e.g., [¹²⁵I]-Neurokinin A ([¹²⁵I]NKA)[17][18].

  • Unlabeled Ligand: this compound.

  • Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled NK2 antagonist (e.g., SR48968) or agonist[18].

  • Equipment: Glass fiber filters, vacuum filtration manifold, gamma counter.

Procedure:

  • Assay Setup: In tubes or a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Total & Non-specific Binding: Prepare "total binding" tubes (membranes + radioligand only) and "non-specific binding" tubes (membranes + radioligand + excess unlabeled antagonist).

  • Incubation: Incubate the reaction mixtures to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation and Analysis

The data obtained from the functional and binding assays should be tabulated and used to generate dose-response curves.

Table 1: Hypothetical Data for this compound-Induced Calcium Mobilization in NK2R-HEK293 Cells

This compound Conc. (M) Log [this compound] Relative Fluorescence Units (RFU) % of Max Response
1.00E-12 -12.0 155 1.1
1.00E-11 -11.0 280 11.2
1.00E-10 -10.0 850 50.0
1.00E-09 -9.0 1275 78.9
1.00E-08 -8.0 1550 97.8
1.00E-07 -7.0 1600 100.0
1.00E-06 -6.0 1605 100.3

| Calculated EC50 | | 1.00 x 10⁻¹⁰ M (100 pM) | |

Table 2: Hypothetical Data for this compound-Induced Inositol Phosphate Accumulation

This compound Conc. (M) Log [this compound] Radioactivity (CPM) % of Max Response
1.00E-11 -11.0 550 2.6
1.00E-10 -10.0 1850 25.0
3.16E-10 -9.5 3200 50.0
1.00E-09 -9.0 4800 81.1
1.00E-08 -8.0 5500 94.4
1.00E-07 -7.0 5650 100.0
1.00E-06 -6.0 5640 99.8

| Calculated EC50 | | 3.16 x 10⁻¹⁰ M (316 pM) | |

Table 3: Hypothetical Data for this compound Competition Binding against [¹²⁵I]NKA

This compound Conc. (M) Log [this compound] Specific Binding (CPM) % Inhibition
1.00E-11 -11.0 9850 1.5
1.00E-10 -10.0 8500 15.0
1.00E-09 -9.0 5000 50.0
1.00E-08 -8.0 1600 84.0
1.00E-07 -7.0 250 97.5
1.00E-06 -6.0 50 99.5

| Calculated IC50 | | 1.00 x 10⁻⁹ M (1 nM) | |

Conclusion

This application note provides comprehensive protocols to determine the dose-response relationship of this compound at the NK2 receptor. The calcium mobilization assay offers a rapid and high-throughput method for assessing functional potency (EC50). The inositol phosphate accumulation assay provides a more direct and sensitive measure of Gq/PLC pathway activation. Finally, the radioligand binding assay allows for the determination of the compound's binding affinity (Ki) at the receptor. Together, these assays provide a robust characterization of this compound's pharmacological activity, which is essential for researchers in pharmacology and drug development.

References

Application Notes and Protocols for Eledoisin in Bronchoconstriction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin is a potent undecapeptide belonging to the tachykinin family, originally isolated from the salivary glands of the octopus Eledone moschata.[1] Tachykinins, including mammalian peptides like Substance P (SP) and Neurokinin A (NKA), are a group of neuropeptides that share a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂) responsible for receptor activation.[1][2] In the respiratory system, tachykinins are implicated in the pathophysiology of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] They are potent mediators of bronchoconstriction, mucus secretion, and neurogenic inflammation through the activation of specific neurokinin (NK) receptors.[5]

This compound serves as a valuable pharmacological tool in respiratory research due to its potent activity at these NK receptors. It is frequently used to investigate the mechanisms of tachykinin-induced bronchoconstriction, characterize receptor subtypes in airway smooth muscle, and screen for novel therapeutic antagonists.

Mechanism of Action: Tachykinin Receptor Signaling

This compound and other tachykinins exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1 and NK2 receptors in the airways.[5] While bronchoconstriction (airway smooth muscle contraction) is predominantly mediated by the NK2 receptor, NK1 receptor activation contributes to plasma extravasation and inflammatory responses.[5][6]

Upon binding to the NK2 receptor on airway smooth muscle cells, this compound triggers the activation of the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade:

  • Phospholipase C (PLC) Activation: Activated Gαq stimulates PLCβ.[7]

  • IP₃ and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][8]

  • Calcium Mobilization: IP₃ binds to its receptor (IP₃R) on the sarcoplasmic reticulum (SR), inducing the release of stored calcium (Ca²⁺) into the cytosol.[4][9]

  • Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates MLCK.[7][9]

  • Smooth Muscle Contraction: Activated MLCK phosphorylates the regulatory myosin light chain (MLC), which enables the cross-bridge cycling of actin and myosin filaments, resulting in cell shortening and muscle contraction.[4][9]

This signaling pathway provides multiple points for experimental intervention and analysis when studying the effects of this compound.

Eledoisin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum NK2R NK2R Gq Gq NK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CaM CaM MLCK MLCK CaM->MLCK Activates MLC MLC MLCK->MLC Phosphorylates pMLC pMLC Contraction Contraction pMLC->Contraction IP3R IP3R Ca2_cyto Ca²⁺ IP3R->Ca2_cyto Releases Ca2_store Ca²⁺ Ca2_store->IP3R This compound This compound This compound->NK2R Binds IP3 IP3 PIP2->IP3 IP3->IP3R Binds Ca2_cyto->CaM Binds MLC->pMLC

Caption: this compound signaling pathway in airway smooth muscle.

Data Presentation: Potency and Binding Affinity

The following tables summarize quantitative data for this compound and related tachykinins in relevant experimental systems. This data is crucial for designing experiments and comparing the relative activities of different compounds.

Table 1: Potency of Tachykinins in Functional Assays

CompoundPreparationAssayPotency (EC₅₀ / pD₂)Reference
This compound (ELE)Ferret Tracheal ExplantsMacromolecule SecretionEC₅₀: 10⁻⁷.⁶⁸ M[8]
Substance P (SP)Ferret Tracheal ExplantsMacromolecule SecretionEC₅₀: 10⁻⁹.⁴⁷ M[8]
Neurokinin A (NKA)Ferret Tracheal ExplantsMacromolecule SecretionEC₅₀: 10⁻⁷.³⁷ M[8]
This compound-Related Peptide (ERP)Anesthetized Guinea PigBronchoconstriction (↑R)1.8x more potent than SP[10]
Physalaemin (PH)Anesthetized Guinea PigBronchoconstriction (↑R)5.0x more potent than SP[10]

EC₅₀ values are presented as the molar concentration required to elicit 50% of the maximal response. For values from reference[8], the log concentration is given.

Table 2: Tachykinin Receptor Binding Affinities

LigandPreparationReceptor TargetAffinity (K_d / IC₅₀)Reference
¹²⁵I-BH-EledoisinGuinea Pig Lung HomogenatesNK1 (predominantly)K_d: 1.98 ± 0.12 nM[11]
¹²⁵I-BH-Substance PGuinea Pig Lung HomogenatesNK1K_d: 0.96 ± 0.15 nM[11]
This compoundTransfected CHO cellsRat NK3IC₅₀: 240 nM (low affinity)[12]

K_d (dissociation constant) represents the concentration of radioligand at which half of the receptors are occupied at equilibrium. A lower K_d indicates higher binding affinity.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide standard protocols for studying this compound-induced bronchoconstriction.

Protocol 1: In Vitro Bronchoconstriction in Isolated Guinea Pig Tracheal Rings

This ex vivo assay measures the direct contractile effect of this compound on airway smooth muscle, isolated from systemic influences.

1. Materials and Reagents:

  • Male Hartley guinea pigs (300-400g)

  • Krebs-Henseleit Buffer (Composition in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 5.7)[13]

  • This compound stock solution (e.g., 1 mM in sterile water)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated organ bath system with isometric force transducers

2. Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig. Immediately excise the trachea and place it in ice-cold Krebs-Henseleit buffer. Carefully clean away adhering connective tissue.[14]

  • Ring Preparation: Cut the trachea into 4-5 mm wide rings. For studies investigating the role of the epithelium, it can be removed by gently rubbing the inner surface with forceps.[14]

  • Mounting: Suspend each ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.[5][13]

  • Equilibration: Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes. Replace the buffer every 15 minutes during this period.[13][14]

  • Viability Check: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the bath in a cumulative, log-incremental fashion (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the isometric tension continuously.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction achieved with KCl or the maximum this compound response. Plot the concentration-response curve and calculate the EC₅₀ or pD₂ value.

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Trachea Excision B Clean & Cut Rings A->B C Mount in Organ Bath B->C D Equilibrate (37°C, 1.5g tension) C->D E Add this compound (Cumulative Doses) D->E F Record Isometric Contraction E->F G Normalize Data (% Max Response) F->G H Plot Concentration-Response Curve G->H I Calculate EC₅₀ / pD₂ H->I

Caption: Experimental workflow for in vitro tracheal ring assay.
Protocol 2: In Vivo Measurement of Bronchoconstriction in Anesthetized Guinea Pigs

This protocol assesses the bronchoconstrictor response to this compound in a whole-animal model, which includes neural and systemic factors.

1. Materials and Reagents:

  • Male Hartley guinea pigs (400-500g)

  • Anesthetic agents: Sodium pentobarbital (45 mg/kg, i.p.) and/or Xylazine (7 mg/kg, i.p.).[2][3]

  • This compound solution for intravenous (i.v.) injection.

  • Tracheostomy tube, small animal ventilator, pressure transducer.

  • Jugular vein and carotid artery catheters.

2. Procedure:

  • Anesthesia and Surgery: Anesthetize the guinea pig with sodium pentobarbital. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.[3] Perform a tracheostomy and connect the animal to a small animal ventilator. Insert catheters into the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

  • Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline pulmonary resistance (R_L) and dynamic lung compliance (C_dyn) using a whole-body plethysmograph or by measuring tracheal pressure and airflow.

  • This compound Administration: Administer this compound as an i.v. bolus or infusion through the jugular vein catheter. Use a range of doses to establish a dose-response relationship.[10]

  • Data Acquisition: Continuously record changes in R_L and C_dyn following this compound administration. The peak change from baseline is typically used as the primary measure of bronchoconstriction.

  • Data Analysis: Calculate the percentage increase in pulmonary resistance from baseline for each dose of this compound. Plot the dose-response curve to determine the potency and efficacy.

InVivo_Workflow A Anesthetize Guinea Pig B Surgical Preparation (Tracheostomy, Catheterization) A->B C Connect to Ventilator & Transducers B->C D Record Baseline Pulmonary Mechanics (R_L, C_dyn) C->D E Administer this compound (i.v.) D->E F Continuously Record Airway Response E->F G Calculate % Change in R_L F->G H Plot Dose-Response Curve G->H

Caption: Workflow for in vivo bronchoconstriction measurement.
Protocol 3: Intracellular Calcium Mobilization Assay in Airway Smooth Muscle Cells

This cellular assay directly measures the key second messenger responsible for initiating contraction.

1. Materials and Reagents:

  • Primary human or animal airway smooth muscle cells (ASMCs).

  • Cell culture medium (e.g., Ham's F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Cal-520 AM).[15][16]

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound stock solutions.

  • Fluorescence plate reader (e.g., FlexStation) or fluorescence microscope.

2. Procedure:

  • Cell Culture: Culture ASMCs on black-walled, clear-bottom 96-well plates until they reach 80-90% confluency.

  • Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Wash: Gently wash the cells two to three times with HBSS to remove extracellular dye. Add a final volume of HBSS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.

  • Data Analysis: The change in fluorescence intensity or ratio reflects the change in intracellular calcium concentration [Ca²⁺]i. Determine the peak response over baseline for each this compound concentration and plot a concentration-response curve to calculate the EC₅₀.[15]

References

Application Notes and Protocols for the Experimental Use of Eledoisin in Gastric Secretion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin, a peptide belonging to the tachykinin family, has been identified as a modulator of gastric secretion. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on gastric acid and pepsin secretion, primarily based on studies conducted in rat models. This compound exerts its effects through the activation of tachykinin receptors, specifically the NK2 and NK3 receptors, leading to a central inhibition of gastric acid output. These notes are intended to guide researchers in designing and executing experiments to explore the physiological and pharmacological roles of this compound in the gastrointestinal system.

Data Presentation

The following tables are structured to present quantitative data that can be obtained from the experimental protocols described in this document. Due to the limited availability of specific dose-response data for this compound in the public literature, these tables serve as templates for researchers to populate with their own experimental findings.

Table 1: Effect of Intracerebroventricular (ICV) Administration of this compound on Gastric Acid Secretion in Pylorus-Ligated Rats

Treatment GroupDose (nmol/rat, ICV)Gastric Juice Volume (mL)pH of Gastric JuiceTotal Acidity (µmol H+/4h)Percent Inhibition of Acid Secretion (%)
Vehicle Control-0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Senktide)A

Data should be presented as mean ± SEM. Statistical significance compared to the vehicle control should be indicated.

Table 2: Effect of Intracerebroventricular (ICV) Administration of this compound on Pepsin Secretion in Pylorus-Ligated Rats

Treatment GroupDose (nmol/rat, ICV)Total Pepsin Output (Units/4h)Pepsin Activity (Units/mL)Percent Change in Pepsin Secretion (%)
Vehicle Control-0
This compoundX
This compoundY
This compoundZ

Data should be presented as mean ± SEM. Statistical significance compared to the vehicle control should be indicated.

Signaling Pathways

This compound mediates its inhibitory effect on gastric acid secretion through the central activation of NK2 and NK3 tachykinin receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a signaling cascade involving Gq protein, phospholipase C (PLC), and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Eledoisin_Signaling_Pathway cluster_neuron Central Neuron cluster_gastric Gastric Parietal Cell This compound This compound NK2R NK2 Receptor This compound->NK2R binds NK3R NK3 Receptor This compound->NK3R binds Gq Gq protein NK2R->Gq activates NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Effectors PKC->Downstream Inhibition Inhibition of Vagal Outflow Downstream->Inhibition Vagal Reduced Vagal Stimulation Inhibition->Vagal Acid_Secretion Decreased Gastric Acid Secretion Vagal->Acid_Secretion

Caption: this compound signaling pathway in central neurons leading to inhibition of gastric acid secretion.

Experimental Protocols

In Vivo Study: Pylorus Ligation (Shay Rat) Model

This protocol is designed to assess the effect of centrally administered this compound on gastric acid and pepsin secretion in rats.[1][2][3]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Phenol red indicator

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[3]

  • Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pylorus at the junction of the stomach and duodenum, being careful not to obstruct the blood supply.[1][4]

  • Intracerebroventricular (ICV) Injection: Using a stereotaxic apparatus, administer the desired dose of this compound or vehicle directly into the lateral cerebral ventricle.

  • Closure and Recovery: Close the abdominal incision with sutures and allow the animal to recover from anesthesia in a clean cage.

  • Sample Collection: After a set period (typically 4 hours), sacrifice the animal by an appropriate method.[1][2] Clamp the esophagus and carefully remove the stomach.

  • Gastric Content Analysis:

    • Collect the gastric contents into a graduated centrifuge tube.

    • Centrifuge the contents at 1000 x g for 10 minutes.

    • Measure and record the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate a 1 mL aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0, using phenol red as an indicator, to determine the total acidity.[5]

Data Analysis:

  • Total Acid Output: Calculate as: Volume of gastric juice (mL) x Acidity (mEq/L)

  • Percent Inhibition: Calculate as: [(Control Acid Output - Treated Acid Output) / Control Acid Output] x 100

Pylorus_Ligation_Workflow Start Start Fasting Fast Rats (24-48h) Start->Fasting Anesthesia Anesthetize Rat Fasting->Anesthesia Surgery Abdominal Incision & Pylorus Ligation Anesthesia->Surgery ICV_Injection ICV Injection (this compound or Vehicle) Surgery->ICV_Injection Closure Suture Abdominal Wall ICV_Injection->Closure Recovery Post-operative Period (4h) Closure->Recovery Sacrifice Sacrifice Animal Recovery->Sacrifice Stomach_Removal Remove Stomach Sacrifice->Stomach_Removal Content_Collection Collect Gastric Contents Stomach_Removal->Content_Collection Centrifugation Centrifuge Contents Content_Collection->Centrifugation Analysis Analyze Supernatant: - Volume - pH - Total Acidity - Pepsin Activity Centrifugation->Analysis End End Analysis->End

Caption: Experimental workflow for the pylorus ligation model to study gastric secretion.

In Vitro Assay: Measurement of Pepsin Activity

This protocol is for determining the proteolytic activity of pepsin in the collected gastric juice samples.

Materials:

  • Gastric juice supernatant

  • Hemoglobin substrate (2% w/v in 0.06 N HCl)

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dilute the gastric juice sample with 0.01 N HCl as needed.

  • Reaction Incubation:

    • In a test tube, mix 1 mL of the diluted gastric juice with 5 mL of the hemoglobin substrate.

    • Incubate the mixture in a water bath at 37°C for 10 minutes.

  • Reaction Termination: Stop the enzymatic reaction by adding 10 mL of 5% TCA.

  • Centrifugation: Centrifuge the mixture to precipitate the undigested hemoglobin.

  • Spectrophotometry: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of tyrosine-containing peptides released by pepsin activity.

  • Standard Curve: Prepare a standard curve using known concentrations of purified pepsin to determine the pepsin activity in the samples (expressed in Units/mL).

Concluding Remarks

The protocols and information provided herein offer a comprehensive framework for investigating the role of this compound in gastric secretion. By following these methodologies, researchers can generate robust and reproducible data to further elucidate the mechanisms of tachykinin-mediated regulation of gastrointestinal function. The provided templates for data presentation and the detailed signaling pathway diagrams will aid in the clear and concise communication of experimental findings.

References

Application Notes: Protocols for Studying Ion Transport with Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eledoisin is a neuropeptide belonging to the tachykinin family, originally isolated from the salivary glands of the octopus Eledone moschata.[1] Like other tachykinins, it plays a role in a wide array of physiological processes, including smooth muscle contraction, vasodilation, and inflammation.[2][3] this compound primarily exerts its effects by acting as a specific agonist for the neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[4][5][6] Its ability to modulate intracellular signaling pathways, particularly those involving ion transport, makes it a valuable tool for researchers in pharmacology and drug development.

These application notes provide detailed protocols for investigating the effects of this compound on ion transport, focusing on electrophysiological and fluorescence-based methods.

Mechanism of Action: this compound and Ion Transport

This compound's interaction with NK2/NK3 receptors initiates a well-defined signaling cascade that leads to the modulation of ion transport across the cell membrane. The binding of this compound to its receptor activates the Gq alpha subunit of the associated G-protein.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[7] The resulting increase in intracellular Ca2+ concentration is a key event that can directly or indirectly modulate the activity of various ion channels. Simultaneously, DAG activates protein kinase C (PKC), which can phosphorylate and alter the function of L-type calcium channels and other membrane proteins, further influencing ion flux.[7]

Eledoisin_Signaling_Pathway This compound Signaling Pathway for Ion Transport Modulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Receptor NK2/NK3 Receptor This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channels (e.g., Ca2+ channels) IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->IonChannel Modulates Ca_cytosol ↑ [Ca2+]i Ca_cytosol->IonChannel Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: this compound binds to NK2/NK3 receptors, initiating a Gq-PLC signaling cascade.

Application 1: Electrophysiological Recording of this compound-Modulated Ion Currents

The patch-clamp technique is a powerful method for directly measuring the flow of ions through channels in the cell membrane.[8][9] It allows for high-resolution recording of changes in membrane potential or ionic currents in response to stimuli like this compound.[10][11] The whole-cell configuration is commonly used to study the overall effect of this compound on a cell's ion channel activity.

Patch_Clamp_Workflow Patch-Clamp Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Cells (e.g., culture dorsal root ganglion neurons or transfected HEK293 cells) B 2. Prepare Solutions (Intracellular and Extracellular) A->B C 3. Pull Glass Micropipette B->C D 4. Obtain Gigaohm Seal on a single cell C->D E 5. Establish Whole-Cell Configuration D->E F 6. Record Baseline Ionic Currents (Voltage-Clamp) E->F G 7. Perfuse this compound (agonist) solution F->G H 8. Record Changes in Ionic Currents G->H I 9. Data Analysis (e.g., current-voltage (I-V) relationship, dose-response curve) H->I

Caption: Workflow for investigating this compound's effects using patch-clamp electrophysiology.

Protocol: Whole-Cell Patch-Clamp Recording

This protocol describes how to measure changes in whole-cell currents in cultured neurons or cells expressing tachykinin receptors following the application of this compound.

1. Materials and Reagents

  • Cells: Primary cultured neurons (e.g., dorsal root ganglion) or a cell line stably expressing NK2 or NK3 receptors (e.g., HEK293).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 1 mM this compound acetate salt in sterile water. Store at -20°C. Dilute to final working concentrations (e.g., 10 nM - 10 µM) in extracellular solution just before use.

  • Patch-clamp rig: Inverted microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.[11]

2. Procedure

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Fill a borosilicate glass micropipette (resistance 3-5 MΩ) with the intracellular solution.[10]

  • Seal Formation: Under visual control, approach a single, healthy-looking cell with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.[11]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This establishes electrical access to the cell's interior.[10]

  • Baseline Recording: Switch the amplifier to voltage-clamp mode. Hold the cell at a membrane potential of -60 mV. Record baseline currents for 2-5 minutes to ensure stability. A voltage step protocol (e.g., from -100 mV to +40 mV in 10 mV increments) can be applied to determine the baseline current-voltage (I-V) relationship.

  • This compound Application: Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in holding current and the response to the voltage step protocol for the duration of the this compound application (typically 2-10 minutes or until a steady-state response is observed).

  • Washout: Perfuse with the standard extracellular solution to wash out the this compound and observe if the current returns to baseline.

  • Data Analysis: Measure the peak and steady-state current amplitudes induced by this compound. Construct I-V plots before, during, and after this compound application. For dose-response analysis, repeat the experiment with multiple this compound concentrations.

Application 2: Fluorescence Imaging of Intracellular Calcium

Since this compound's mechanism involves Ca2+ mobilization, monitoring intracellular calcium concentration ([Ca2+]i) is a direct way to study its functional effect on cells.[7][12] This is typically done using fluorescent calcium indicators. These assays are well-suited for high-throughput screening.[13][14]

Calcium_Imaging_Workflow Intracellular Calcium Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells in a multi-well plate (e.g., 96-well) B 2. Load Cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) A->B C 3. Wash Cells to remove excess dye B->C D 4. Acquire Baseline Fluorescence Reading C->D E 5. Add this compound (agonist) solution D->E F 6. Record Fluorescence Intensity Over Time E->F G 7. Data Analysis (e.g., calculate ΔF/F0, generate dose-response curve) F->G

Caption: Workflow for measuring this compound-induced intracellular calcium changes.

Protocol: Intracellular Calcium Assay

This protocol details the measurement of [Ca2+]i changes in a population of cells using a fluorescent plate reader.

1. Materials and Reagents

  • Cells: Cell line expressing the target receptor (e.g., HEK293-NK2) plated in a black, clear-bottom 96-well microplate.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: (Optional, to prevent dye leakage) 250 mM stock in 1 M NaOH.

  • This compound Stock Solution: 1 mM in sterile water. Prepare serial dilutions in assay buffer.

  • Control Agonist: (e.g., ATP or Ionomycin) for system validation.

  • Fluorescence plate reader: Equipped with injectors and appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

2. Procedure

  • Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Dye Loading: Prepare the loading buffer by diluting the Ca2+ indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in the assay buffer. If using probenecid, add it to a final concentration of 2.5 mM.

  • Incubation: Remove the cell culture medium and add 100 µL of loading buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Baseline Measurement: Place the plate in the fluorescence reader and allow it to equilibrate for 10-15 minutes. Measure the baseline fluorescence (F0) for 10-20 seconds.

  • Compound Addition: Using the instrument's injector, add 25 µL of the this compound solution (or control compounds) to the appropriate wells.

  • Signal Detection: Immediately begin recording the fluorescence intensity (F) every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio over baseline (F/F0) or as a normalized change (ΔF/F0 = (F - F0)/F0). Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of this compound and related tachykinins on ion transport from published studies.

Parameter MeasuredBiological SystemPeptideConcentrationObserved EffectReference
Short-Circuit Current (SCC)Frog Skin (Rana esculenta)This compoundNot specifiedStimulation of ion transport.[15]
Short-Circuit Current (SCC)Frog Skin (Rana esculenta)This compoundNot specifiedStimulation of Na+ active absorption.[16]
Short-Circuit Current (SCC)Frog Skin (Rana esculenta)This compound1 µMSimilar potency to Substance P in stimulating SCC.[17]
Intracellular Ca2+ ([Ca2+]i)Porcine SomatotropesLeptin (example peptide)1 µMIncreased [Ca2+]i in ~50% of cells.[12]
Smooth Muscle ContractionGuinea Pig IleumThis compoundNot specifiedContraction is dependent on Ca2+ concentration.[18]
NK2 Receptor SignalingRecombinant SystemThis compoundNot specifiedAgonist for NK2 and NK3 receptors.[4][6]

References

Application Notes and Protocols for High-Purity Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eledoisin is a potent undecapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the salivary glands of the octopus Eledone moschata.[1][2] Its amino acid sequence is pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2.[1] Like other tachykinins, this compound exerts a wide range of pharmacological effects, including potent vasodilation and contraction of extravascular smooth muscle.[1][3] In mammals, it acts as a specific agonist for tachykinin receptors, showing a preference for the neurokinin 3 (NK3) receptor.[4] Its well-defined activity makes high-purity this compound an invaluable tool for research in pharmacology, neuroscience, and drug development.

These application notes provide a comprehensive guide for sourcing, handling, and utilizing high-purity this compound in common research applications.

Sourcing and Quality Control of High-Purity this compound

Sourcing high-purity this compound is critical for obtaining reliable and reproducible experimental results. Impurities can lead to misleading biological activity and confound data interpretation.[5][6] For most in vitro and in vivo studies, a peptide purity of >95% is recommended.[5][7]

Table 1: Commercial Suppliers of Research-Grade this compound

SupplierCatalog Number (Example)Purity SpecificationForm
MyBioSourceMBS142837> 98% (RP-HPLC, SDS-PAGE)Lyophilized Powder
Abbexaabx265925> 95% (HPLC)Lyophilized Powder
NovoPro Bioscience---95.82%Lyophilized Powder
BiorunstarBRS16076≥95% (HPLC)Lyophilized Powder
Molecular DepotB2012312Biotechnology Grade (Highly Pure)Lyophilized Powder
Blue Tiger Scientific---Biotechnology Grade (Highly Pure)Lyophilized Powder

Note: This table is not exhaustive and serves as a starting point. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control Workflow

Upon receiving the peptide, it is best practice to perform in-house quality control to verify its identity and purity, even when a CoA is provided by the supplier.

cluster_sourcing Sourcing & Verification Start Identify Potential Suppliers RequestCoA Request Lot-Specific Certificate of Analysis (CoA) Start->RequestCoA VerifySpec Verify Purity (>95%) and Identity (MS Data) RequestCoA->VerifySpec Purchase Purchase this compound VerifySpec->Purchase Meets Specs QC Perform In-House QC (LC-MS, HPLC) Purchase->QC Proceed Proceed to Experiments QC->Proceed Verified Reject Contact Supplier/ Reject Lot QC->Reject Discrepancy Found

Caption: Workflow for sourcing and quality control of this compound.

Physicochemical Properties and Reconstitution

Accurate preparation of this compound stock solutions is fundamental for experimental success.

Table 2: Physicochemical Data for this compound

PropertyValue
SequencepGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2[1]
Molecular FormulaC₅₄H₈₅N₁₃O₁₅S[8]
Molecular Weight~1188.4 g/mol [8][9]
FormLyophilized Powder[8][9]
StorageStore at -20°C or below, desiccated[8][10]

Protocol 1: Reconstitution of Lyophilized this compound

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Solvent Selection: this compound is soluble in sterile, ultrapure water. For enhanced solubility, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.[11]

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the appropriate volume of sterile water or desired solvent to create a concentrated stock solution (e.g., 1 mM or 10 mM).

  • Mixing: Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8] Store aliquots at -20°C or -80°C for long-term stability.

Application: Tachykinin Receptor Activation

This compound activates tachykinin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the Gq/11 protein, leading to an increase in intracellular calcium.

cluster_pathway This compound Signaling Pathway This compound This compound Receptor Tachykinin Receptor (e.g., NK3) This compound->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Responses Ca->Response PKC->Response cluster_workflow General Experimental Workflow Start Reconstitute High-Purity this compound Invivo In Vivo Studies Start->Invivo Invitro In Vitro Assays Start->Invitro PKPD Pharmacokinetics/ Pharmacodynamics Invivo->PKPD Binding Receptor Binding Assay Invitro->Binding Calcium Calcium Mobilization Assay Invitro->Calcium Analysis Data Analysis (IC₅₀, EC₅₀, ED₅₀) Binding->Analysis Calcium->Analysis Efficacy Efficacy Models (e.g., smooth muscle contraction) Efficacy->Analysis PKPD->Efficacy Dose Selection Conclusion Conclusion Analysis->Conclusion

References

Eledoisin: A Versatile Tool for Interrogating Neurokinin Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin, a naturally occurring undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata, is a potent member of the tachykinin family of neuropeptides. Its distinct pharmacological profile, characterized by high affinity and agonist activity primarily at the neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors, makes it an invaluable tool for the study of these receptors. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate neurokinin receptor signaling and function.

This compound's utility in research stems from its ability to selectively activate NK2 and NK3 receptors, enabling the elucidation of their physiological roles in various systems, including smooth muscle contraction, inflammation, and neuronal signaling.[1][2][3] Its distinct binding properties compared to other tachykinins, such as Substance P (preferential for NK1), allow for the dissection of receptor-specific pathways.

Physicochemical Properties

PropertyValue
Amino Acid Sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂
Molecular Formula C₅₄H₈₅N₁₃O₁₅S
Molecular Weight 1188.4 g/mol
CAS Number 69-25-0
Appearance White to off-white powder
Solubility Soluble in water

Receptor Binding Affinity and Potency of this compound

This compound exhibits differential affinity and potency across the three main neurokinin receptor subtypes. The following tables summarize key quantitative data from various studies, providing a comparative overview for experimental design.

Table 1: Binding Affinity of this compound at Neurokinin Receptors

Receptor SubtypeSpecies/Cell LineRadioligandAffinity (Kᵢ/Kₐ)Reference
NK1 Guinea Pig Lung[¹²⁵I]BH-SPLow Affinity[4]
NK2 Rat Stomach Fundus[¹²⁵I]iodo-NKAModerate Affinity[5]
NK3 Rat Brain[¹²⁵I]BH-EledoisinHigh Affinity[6]
NK3 Rat Cerebral Cortex[¹²⁵I]BH-EledoisinHigh Affinity[7][8]
NK3 Transfected CHO cells[¹²⁵I]NKBIC₅₀ = 240 nM (low affinity in stable cells)[9]
NK3 Transfected COS-7 cells[¹²⁵I]NKBIC₅₀ = 8 nM (high affinity in transiently expressed)[9]

Table 2: Functional Potency of this compound at Neurokinin Receptors

Assay TypeReceptor SubtypeTissue/Cell SystemPotency (EC₅₀)Reference
Contraction Neuronal Receptor (putative NK3)Guinea Pig Ileum1 nM[10]
Contraction NK2Guinea Pig Ileum1-16 nM[11]
Contraction NK2Rat Vas Deferens2-4 µM[11]

Signaling Pathways Activated by this compound

Activation of NK2 and NK3 receptors by this compound predominantly couples to the Gαq/11 family of G-proteins. This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses.

Eledoisin_Signaling_Pathway This compound This compound NK2R NK2 Receptor This compound->NK2R Binds and Activates NK3R NK3 Receptor This compound->NK3R Binds and Activates Gq11 Gαq/11 NK2R->Gq11 Activates NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Mobilization Ca_ion->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Secretion) PKC->Cellular_Response Phosphorylates Target Proteins

Caption: this compound signaling through NK2 and NK3 receptors.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study neurokinin receptors.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific neurokinin receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing the target neurokinin receptor B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]BH-Eledoisin) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., using a gamma counter) E->F G Determine IC₅₀ and calculate Kᵢ F->G

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the neurokinin receptor of interest (NK1, NK2, or NK3).

  • Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter-Eledoisin for NK3, or a subtype-selective radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation vials and scintillation fluid (if using a tritium-labeled ligand) or gamma tubes.

  • Filtration apparatus.

  • Gamma or beta counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Binding buffer.

    • Increasing concentrations of unlabeled this compound (typically from 10⁻¹² M to 10⁻⁵ M).

    • A fixed concentration of the radiolabeled ligand (typically at or near its Kₐ value).

    • Membrane suspension (typically 20-50 µg of protein per well/tube).

    • For non-specific binding determination, include tubes with a high concentration of an unlabeled selective ligand (e.g., 1 µM of a known potent antagonist for the target receptor).

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C) for a predetermined time to allow binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well/tube through the pre-soaked glass fiber filters under vacuum.

  • Washing: Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into gamma tubes or scintillation vials. If using a gamma-emitting isotope like ¹²⁵I, count the radioactivity directly in a gamma counter. If using a beta-emitter, add scintillation fluid and count in a beta counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of Gq/11-coupled receptor activation.

Experimental Workflow:

Calcium_Imaging_Workflow A Culture cells expressing the target neurokinin receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) A->B C Wash cells to remove extracellular dye B->C D Establish a baseline fluorescence reading C->D E Add varying concentrations of this compound D->E F Monitor changes in fluorescence over time using a plate reader or fluorescence microscope E->F G Determine the EC₅₀ for the This compound-induced calcium response F->G

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

  • Cells expressing the neurokinin receptor of interest, plated in black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without calcium.

  • This compound stock solution.

  • Fluorescence plate reader with an injection system or a fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Plating: Seed cells at an appropriate density in 96-well plates and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. After the final wash, leave a suitable volume of HBSS in each well for the assay.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and allow the cells to equilibrate for 10-15 minutes. Measure the baseline fluorescence intensity.

  • Agonist Addition: Using the plate reader's injector, add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over a period of 1-5 minutes. The excitation and emission wavelengths will depend on the dye used (e.g., Ex/Em = 490/525 nm for Fluo-8).

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically expressed as the peak fluorescence intensity minus the baseline fluorescence intensity (F_max - F_baseline).

    • Plot the ΔF or the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.

Protocol 3: Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates (IPs), a downstream product of PLC activation, following receptor stimulation by this compound.

Materials:

  • Cells expressing the neurokinin receptor of interest.

  • myo-[³H]inositol.

  • Inositol-free culture medium.

  • Lithium chloride (LiCl) solution.

  • Perchloric acid (PCA) or trichloroacetic acid (TCA).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation vials and scintillation fluid.

  • Beta counter.

Procedure:

  • Cell Labeling:

    • Plate cells and grow to near confluency.

    • Incubate the cells overnight (18-24 hours) in inositol-free medium containing myo-[³H]inositol (e.g., 1-5 µCi/ml) to label the cellular phosphoinositide pools.

  • Pre-incubation:

    • Wash the cells with serum-free medium to remove unincorporated [³H]inositol.

    • Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold PCA or TCA to lyse the cells and precipitate macromolecules.

    • Centrifuge the samples to pellet the precipitate. The supernatant contains the soluble inositol phosphates.

  • Purification of Inositol Phosphates:

    • Neutralize the supernatant.

    • Apply the neutralized supernatant to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]inositol.

    • Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a beta counter.

  • Data Analysis:

    • Plot the amount of radioactivity (counts per minute, CPM, or disintegrations per minute, DPM) corresponding to the total inositol phosphates against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for IP accumulation.

Conclusion

This compound is a powerful and selective agonist for NK2 and NK3 receptors, making it an indispensable pharmacological tool. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in studying the intricacies of neurokinin receptor pharmacology and signaling. Careful experimental design and data analysis, as outlined here, will facilitate a deeper understanding of the physiological and pathological roles of these important receptors.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Eledoisin, a potent tachykinin receptor ligand. This compound's inherent peptide nature can present challenges in achieving consistent and effective solubilization for in vitro and in vivo experiments. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][] It is advised to prepare a stock solution at a concentration of 10 mM in DMSO.[1] For aqueous-based experimental systems, further dilution of the DMSO stock solution into the appropriate aqueous buffer is recommended. This compound is also reported to be soluble in water and other organic solvents such as methanol and ethanol, although specific concentration limits in these solvents are not as well-documented.[2]

Q2: My this compound is not dissolving completely, what should I do?

A2: If you are experiencing difficulty dissolving this compound, particularly in DMSO, sonication is recommended to aid dissolution.[1] Gently sonicating the solution for short intervals can help break up any aggregates that may have formed. It is also crucial to ensure the this compound powder has been allowed to equilibrate to room temperature before adding the solvent, as this can prevent condensation from forming on the product and affecting its stability.

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: While this compound is reported to be soluble in water, dissolving it directly in aqueous buffers can sometimes be challenging due to its peptide nature, which can lead to aggregation.[4][5] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. This two-step process often leads to better and more consistent results.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides. To minimize this, it is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring gently. This helps to avoid localized high concentrations of the peptide that can lead to aggregation and precipitation.

Q5: How should I store my this compound solutions?

A5: Lyophilized this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C for up to one year.[1] For working solutions in aqueous buffers, it is best to prepare them fresh on the day of the experiment. Long-term storage of peptides in solution is generally not recommended as it can lead to degradation.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound.

SolventConcentrationMethodReference
DMSO10 mMSonication Recommended[1]
WaterSoluble-[2][6]
MethanolSoluble-[2]
EthanolSoluble-[2]

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a step-by-step guide for dissolving lyophilized this compound to prepare a stock solution.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 20-30 minutes. This prevents moisture condensation.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Aid Dissolution: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minute intervals until the solution is clear.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -80°C.

This compound Signaling Pathway and Experimental Workflow

This compound is a member of the tachykinin family of neuropeptides and acts as a potent agonist for tachykinin receptors, with a preference for the neurokinin 3 (NK3) receptor in mammals.[7] The binding of this compound to its G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to various physiological responses.

Eledoisin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK3R NK3 Receptor (GPCR) This compound->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses Ca_release->Response PKC->Response

Caption: this compound signaling through the NK3 receptor.

The following diagram outlines a typical experimental workflow for studying the effects of this compound.

Eledoisin_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Lyophilized this compound dissolve Dissolve in DMSO (10 mM Stock) start->dissolve dilute Dilute to Working Concentration in Buffer dissolve->dilute treat Treat Cells/Tissues with this compound Solution dilute->treat incubate Incubate for Defined Time treat->incubate measure Measure Desired Endpoint(s) incubate->measure analyze Analyze and Interpret Data measure->analyze end End: Experimental Results analyze->end

Caption: General experimental workflow using this compound.

References

How to prevent Eledoisin degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Eledoisin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in aqueous solutions?

A1: this compound, with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2[1][2][3], is susceptible to several chemical degradation pathways in aqueous solutions. The most probable routes of degradation, based on its structure, include:

  • Oxidation of Methionine (Met): The thioether side chain of the C-terminal methionine residue is prone to oxidation, forming methionine sulfoxide and potentially methionine sulfone. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

  • Deamidation and Isomerization of Aspartic Acid (Asp): The aspartic acid residue can undergo intramolecular cyclization to form a succinimide intermediate, which then hydrolyzes to form a mixture of L-aspartyl and L-isoaspartyl this compound, as well as their D-isomers.[4][5][6][7] This process is highly dependent on pH and the sequence of neighboring amino acids.[8]

  • Hydrolysis of the N-terminal Pyroglutamic Acid (pGlu): The pyroglutamic acid ring can be hydrolyzed to glutamic acid, particularly under acidic conditions.[9][10]

  • Peptide Bond Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, leading to fragmentation. This is generally slower than the other degradation pathways but can be accelerated at extreme pH values and elevated temperatures.

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of biological activity. Factors such as pH, temperature, ionic strength, and peptide concentration can influence aggregation.[11]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the aqueous solution is a critical factor in this compound stability. Generally, a slightly acidic pH is optimal for the stability of many peptides.[12] For this compound, the different degradation pathways are affected by pH as follows:

  • Deamidation of Aspartic Acid: This is often the primary degradation pathway at neutral to slightly alkaline pH. The reaction proceeds through a succinimide intermediate and is base-catalyzed.[5][8]

  • Oxidation of Methionine: The rate of methionine oxidation can be influenced by pH, although it can occur across a broad pH range.

  • Hydrolysis of Pyroglutamic Acid: This is more likely to occur under acidic conditions.[9]

  • Peptide Bond Hydrolysis: Both acid and base catalysis can accelerate the hydrolysis of peptide bonds.

Therefore, identifying the optimal pH for this compound stability requires experimental investigation, but a starting point in the slightly acidic range (e.g., pH 4-6) is often recommended for peptides.

Q3: What is the impact of temperature on this compound degradation?

A3: Elevated temperatures significantly accelerate the degradation of this compound.[13] The rates of all major degradation pathways, including oxidation, deamidation, and hydrolysis, increase with temperature.[14][15] For long-term storage of this compound solutions, it is crucial to maintain low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. When conducting experiments at elevated temperatures, it is important to be aware of the potential for rapid degradation and to minimize the exposure time.

Q4: Can enzymes in my experimental system degrade this compound?

A4: Yes, this compound can be susceptible to enzymatic degradation by proteases and peptidases.[16] If your experimental system contains cells, cell lysates, or biological fluids, enzymatic degradation is a significant concern. The N-terminal pyroglutamic acid can offer some protection against aminopeptidases.[17] However, endopeptidases can still cleave the peptide internally. To prevent enzymatic degradation, consider the following:

  • Work with purified systems where possible.

  • Add protease inhibitors to your solutions.

  • Conduct experiments at lower temperatures to reduce enzyme activity.

Q5: What excipients can be used to stabilize this compound in aqueous solutions?

A5: Several types of excipients can be incorporated into this compound formulations to improve its stability:[18]

  • Buffers: To maintain the optimal pH, use a suitable buffer system (e.g., acetate, citrate, phosphate). The choice of buffer is important as some buffer components can catalyze degradation.

  • Antioxidants: To prevent the oxidation of methionine, antioxidants such as methionine itself (as a scavenger), ascorbic acid, or sodium metabisulfite can be added.

  • Chelating Agents: To prevent metal-catalyzed oxidation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be included to sequester trace metal ions.

  • Bulking Agents/Lyoprotectants: For lyophilized (freeze-dried) formulations, cryoprotectants and lyoprotectants like mannitol, sucrose, or trehalose are used to protect the peptide during freezing and drying and to provide an elegant cake structure.

  • Surfactants: Non-ionic surfactants such as polysorbate 20 or 80 can be used to prevent aggregation and adsorption to container surfaces.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity Chemical degradation (oxidation, deamidation, hydrolysis), Aggregation, Adsorption to surfaces- Confirm peptide integrity using HPLC. - Analyze for degradation products using mass spectrometry. - Optimize solution pH and storage temperature. - Add antioxidants or chelating agents. - Include a non-ionic surfactant to prevent aggregation and adsorption.
Precipitate formation Aggregation, Poor solubility- Adjust the pH of the solution. - Decrease the peptide concentration. - Add a non-ionic surfactant. - Consider the use of co-solvents (use with caution as they can also affect stability).
Appearance of new peaks in HPLC Chemical degradation- Identify the degradation products using mass spectrometry. - Based on the identified products, adjust the formulation to target the specific degradation pathway (e.g., add antioxidants if oxidation is observed).

Quantitative Data on Peptide Stability

Table 1: Illustrative Effect of pH on Peptide Degradation (at 37°C)

pHHalf-life of Parent Peptide (days)Primary Degradation Pathway
3.050Hydrolysis of pGlu
4.5150Minimal Degradation
6.080Oxidation of Met
7.420Deamidation of Asp
8.55Deamidation of Asp

Table 2: Illustrative Effect of Temperature on Peptide Degradation (at pH 4.5)

Temperature (°C)Half-life of Parent Peptide (days)
4> 365
2590
3730
507

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-27 min: 60-90% B

    • 27-30 min: 90% B

    • 30-32 min: 90-10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are performed to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidation: Incubate this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Stress: Incubate this compound solution at 70°C for 48 hours.

  • Photostability: Expose this compound solution to light (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS to identify and characterize the degradation products.

Visualizations

Eledoisin_Degradation_Pathways cluster_oxidation Oxidation cluster_deamidation Deamidation/Isomerization cluster_hydrolysis Hydrolysis This compound This compound (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) Met_SO Methionine Sulfoxide This compound This compound->Met_SO [O] Succinimide Succinimide Intermediate This compound->Succinimide pH > 6 Glu_this compound Glu-Eledoisin This compound->Glu_this compound H+, H2O Fragments Peptide Fragments This compound->Fragments H+ or OH- Met_SO2 Methionine Sulfone This compound Met_SO->Met_SO2 [O] IsoAsp Isoaspartyl this compound Succinimide->IsoAsp H2O Asp Aspartyl this compound Succinimide->Asp H2O Stability_Workflow start Prepare this compound Solution forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_ms_initial Analyze by HPLC-MS (Identify Degradation Products) forced_degradation->hplc_ms_initial formulation_dev Formulation Development (pH, Excipients) hplc_ms_initial->formulation_dev stability_study Real-time & Accelerated Stability Study formulation_dev->stability_study hplc_analysis Periodic HPLC Analysis (Quantify Degradation) stability_study->hplc_analysis data_analysis Data Analysis (Determine Shelf-life) hplc_analysis->data_analysis end Stable Formulation data_analysis->end Troubleshooting_Guide start Problem with this compound Solution? loss_of_activity Loss of Biological Activity? start->loss_of_activity precipitation Precipitate Observed? start->precipitation No loss_of_activity->precipitation No check_hplc Check Purity by HPLC loss_of_activity->check_hplc Yes adjust_ph Adjust pH precipitation->adjust_ph Yes end_unstable Further Optimization Needed precipitation->end_unstable No new_peaks New Peaks in HPLC? check_hplc->new_peaks identify_degradants Identify Degradants by MS new_peaks->identify_degradants Yes end_stable Solution Stabilized new_peaks->end_stable No (Purity OK) identify_degradants->adjust_ph add_antioxidant Add Antioxidant identify_degradants->add_antioxidant add_surfactant Add Surfactant identify_degradants->add_surfactant adjust_ph->end_stable add_antioxidant->end_stable add_surfactant->end_stable

References

Optimizing Eledoisin concentration for primary cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Eledoisin concentration in primary cell assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptide originally isolated from the salivary glands of the octopod Eledone moschata.[1][2][3][4] It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) responsible for their biological activity.[2][5][6] this compound functions as a specific agonist for the tachykinin NK2 and NK3 receptors, with a preference for NK2 in some mammalian tissues.[7][8][9][10][11] Upon binding to these G protein-coupled receptors (GPCRs), it primarily activates the Gq/11 protein.[5][12] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] These second messengers ultimately cause the mobilization of intracellular calcium (Ca2+).[5]

Q2: Which tachykinin receptor is the primary target for this compound?

This compound is a potent agonist for both the Neurokinin 2 (NK2) and Neurokinin 3 (NK3) receptors.[7][8][9][10][11] While it can activate both, its effects in many primary cell assays, particularly those involving smooth muscle from the gastrointestinal, respiratory, and urinary tracts, are often mediated through the NK2 receptor, which is highly expressed in these tissues.[5][13]

Q3: How should this compound be stored and reconstituted?

Lyophilized this compound peptide should be stored at -20°C or below.[1][3] For creating a stock solution, it can be dissolved in sterile, distilled water or a buffer like PBS.[14] Some suppliers note solubility in water (at 0.2 mg/mL) and DMSO.[14] Once reconstituted, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][7]

Q4: What is the typical effective concentration range for this compound in primary cell assays?

The optimal concentration of this compound is highly dependent on the primary cell type, receptor expression levels, and the specific assay being performed. A dose-response experiment is crucial to determine the optimal concentration. Generally, concentrations can range from picomolar (pM) to micromolar (µM). For initial experiments, a broad range starting from 1 nM to 1 µM is often recommended to determine the EC50 (half-maximal effective concentration).

Troubleshooting Guide

Problem 1: No cellular response is observed after this compound application.

Potential Cause Troubleshooting Step
Low or Absent NK2/NK3 Receptor Expression Confirm the expression of TACR2 (NK2R) or TACR3 (NK3R) in your specific primary cell type using RT-qPCR, Western blot, or immunocytochemistry. Primary cell receptor expression can vary significantly between donors and passages.
Degraded this compound Peptide Ensure the peptide has been stored correctly at -20°C or below and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from lyophilized powder.
Suboptimal Agonist Concentration The concentration used may be too low. Perform a dose-response curve (e.g., 10⁻¹² M to 10⁻⁶ M) to determine the optimal effective concentration for your cell type.
Receptor Desensitization Prolonged or repeated exposure to an agonist can cause receptor desensitization, where the receptor is internalized or uncoupled from its signaling pathway.[15][16] Ensure cells are not pre-exposed to other tachykinin agonists and allow sufficient recovery time between treatments if applicable.
Issues with Assay Buffer or Media Ensure the assay buffer components (e.g., calcium concentration) are appropriate for the expected cellular response. For example, calcium flux assays require an adequate extracellular calcium source.

Problem 2: High background signal or spontaneous cell activation is observed.

Potential Cause Troubleshooting Step
Cell Stress or Over-confluence Primary cells are sensitive to culture conditions. Ensure cells are healthy, not over-confluent, and handled gently during the experiment to minimize mechanical stress, which can sometimes trigger signaling pathways (e.g., calcium release).
Contamination of Reagents Test all reagents (media, buffers, this compound solvent) for contaminants that might be causing non-specific activation.
Autofluorescence (Fluorescence Assays) If using a fluorescence-based readout (e.g., calcium flux), check for autofluorescence from the cells or the plate. Run a "no-dye" control to assess this.
Serum Components in Media Components in fetal bovine serum (FBS) can sometimes activate cells. Consider reducing the serum concentration or performing the final steps of the assay in a serum-free medium.

Problem 3: Cell death or cytotoxicity is observed at higher this compound concentrations.

Potential Cause Troubleshooting Step
Excitotoxicity Overstimulation of receptors, particularly those leading to large, sustained increases in intracellular calcium, can trigger apoptotic pathways. This is a known phenomenon in neuronal cells but can occur in other cell types.
Action: Perform a cell viability assay (e.g., Trypan Blue, MTT, or Live/Dead staining) in parallel with your functional assay across the same this compound concentration range. Determine the concentration at which viability begins to decrease and stay below this toxic threshold for functional experiments.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the well is non-toxic (typically <0.1%).[17] Run a vehicle control (solvent only) to confirm it has no effect on cell viability.

Experimental Protocols & Data

This compound Technical Data

This table summarizes key information for using this compound in experiments.

ParameterDescriptionReference
Target(s) Tachykinin Receptor 2 (NK2R) and 3 (NK3R)[7][8][9][11]
Mechanism Gq/11-coupled receptor agonist[5][12]
Downstream Effect PLC activation, IP3/DAG production, intracellular Ca²⁺ mobilization[5]
Molecular Formula C₅₄H₈₅N₁₃O₁₅S[1][18]
Molecular Weight ~1188.4 g/mol [1][18]
Recommended Solvent Water or DMSO[14]
Storage Lyophilized powder at -20°C; Stock solutions at -20°C or -80°C[1][3][7]
Protocol: this compound-Induced Calcium Flux Assay in Primary Cells

This protocol provides a general framework for measuring intracellular calcium changes in response to this compound using a fluorescent indicator dye like Fluo-8.

1. Cell Preparation:

  • Plate primary cells in a 96-well or 384-well black-walled, clear-bottom microplate.[19]

  • Culture cells until they reach the desired confluence. Optimal cell density should be determined for each primary cell type.[19]

  • For non-adherent cells, use poly-D-lysine coated plates to facilitate attachment.[19]

2. Dye Loading:

  • Prepare a dye-loading solution using a calcium indicator dye (e.g., Fluo-8 AM, Indo-1 AM) in a suitable buffer like Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[19][20]

  • Remove the culture medium from the cells.

  • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[19]

3. This compound Preparation:

  • During the dye incubation, prepare a serial dilution of this compound in HHBS at 2X to 5X the final desired concentration.

  • Also prepare a vehicle control (HHBS with solvent, if used) and a positive control (e.g., Ionomycin or ATP) to confirm cell responsiveness.[20]

4. Calcium Flux Measurement:

  • Place the cell plate into a fluorescence microplate reader or a flow cytometer capable of kinetic reading.[19][20]

  • Set the instrument to record fluorescence intensity over time (e.g., Ex/Em = 490/525 nm for Fluo-8).[19]

  • Establish a stable baseline fluorescence reading for 15-30 seconds.

  • Using the instrument's injection system, add the prepared this compound dilutions, vehicle, and positive controls to the wells.

  • Continue recording the fluorescence signal for 2-5 minutes to capture the full calcium response profile.

5. Data Analysis:

  • The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio (F/F₀).

  • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Signaling Pathway

Eledoisin_Signaling_Pathway This compound This compound NK2R NK2 Receptor (TACR2) This compound->NK2R Binds Gq_protein Gαq/11 NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Response PKC->Response

Caption: this compound activates the NK2 receptor, leading to a Gq-mediated signaling cascade.

Experimental Workflow

Dose_Response_Workflow start Start plate_cells 1. Plate Primary Cells in Microplate start->plate_cells culture 2. Culture to Desired Confluence plate_cells->culture load_dye 3. Load Cells with Calcium Indicator Dye culture->load_dye prepare_agonist 4. Prepare this compound Serial Dilutions measure 5. Measure Baseline Fluorescence load_dye->measure inject 6. Inject this compound & Record Kinetic Response prepare_agonist->inject measure->inject analyze 7. Analyze Data (Calculate Peak Response) inject->analyze plot 8. Plot Dose-Response Curve & Determine EC50 analyze->plot end End plot->end

Caption: Workflow for a typical this compound dose-response calcium flux experiment.

Troubleshooting Logic

Troubleshooting_Flowchart start No Cellular Response to this compound check_receptor Is NK2R/NK3R expressed in the primary cells? start->check_receptor Start Here check_viability Are cells viable and healthy? check_receptor->check_viability Yes solution_receptor Solution: Confirm receptor expression (e.g., RT-qPCR, WB). Consider using a different cell type. check_receptor->solution_receptor No / Unsure check_reagent Is the this compound reagent active? check_viability->check_reagent Yes solution_viability Solution: Optimize cell culture conditions. Handle cells gently. check_viability->solution_viability No check_assay Is the assay setup (buffer, controls) correct? check_reagent->check_assay Yes solution_reagent Solution: Use a fresh this compound stock. Run a positive control (e.g., another known agonist). check_reagent->solution_reagent No / Unsure solution_assay Solution: Verify buffer composition (e.g., Ca2+ levels). Check instrument settings. check_assay->solution_assay No

Caption: A logical flowchart for troubleshooting a lack of response in this compound assays.

References

Eledoisin Experiments: Technical Support and Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in experimental results involving the tachykinin peptide, Eledoisin. The guides and FAQs are designed to address specific issues encountered during common experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide originally isolated from the salivary glands of the octopus Eledone moschata.[1] It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal sequence.[1][2] In mammals, this compound acts as a potent agonist for neurokinin (NK) receptors, with a particular selectivity for the NK2 and NK3 receptor subtypes.[3] Like other tachykinins, its biological effects are broad and include vasodilation, smooth muscle contraction, and various neurological activities.[1]

Q2: What are the best practices for storing and handling this compound to maintain its bioactivity?

To ensure the stability and bioactivity of this compound, it is crucial to follow proper storage and handling procedures. Lyophilized this compound peptide should be stored at -20°C or -80°C for long-term stability.[3] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage of solutions, 4°C is acceptable, but for longer periods, freezing at -20°C or below is advised. This compound contains a methionine residue, making it susceptible to oxidation.[1] Therefore, it is recommended to use oxygen-free buffers for reconstitution and to store solutions under an inert gas like nitrogen or argon if possible.

Q3: I am observing no response or a very weak signal in my functional assay after applying this compound. What are the possible causes?

Several factors could contribute to a weak or absent signal:

  • Peptide Degradation: Ensure that the this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. Oxidation of the methionine residue can significantly reduce bioactivity.

  • Incorrect Concentration: Double-check all dilution calculations. It is advisable to perform a concentration-response curve to ensure that the concentrations used are within the expected active range for your specific assay system.

  • Low Receptor Expression: The cell line or tissue preparation you are using may have low or no expression of the target neurokinin receptors (primarily NK2 and NK3).

  • Assay Buffer Composition: Components in your assay buffer could be interfering with this compound's activity. For instance, certain detergents or high concentrations of salts can affect peptide conformation and receptor binding.

  • Incubation Time and Temperature: The incubation time may be insufficient for this compound to elicit a maximal response. Optimize the incubation time and ensure the temperature is appropriate for the biological system.

Q4: My this compound experimental results are highly variable between experiments. What are the common sources of this variability?

Variability in this compound experiments can stem from several sources:

  • Peptide Stock Inconsistency: Inconsistent thawing and handling of the this compound stock solution can lead to variations in its effective concentration. Always ensure the stock is fully thawed and mixed before preparing dilutions.

  • Cell Passage Number: The expression levels of G protein-coupled receptors like the neurokinin receptors can change with increasing cell passage numbers. It is recommended to use cells within a defined passage number range for all experiments.

  • Serum Presence: If your assay is performed in the presence of serum, variations in serum batches or concentrations can impact results. Serum proteins may bind to this compound or contain peptidases that can degrade it.

  • Assay Conditions: Minor variations in assay conditions such as temperature, pH of the buffer, and incubation times can lead to significant differences in the measured response.

  • Operator Variability: Differences in pipetting techniques and timing between different individuals conducting the experiments can introduce variability.

Data Presentation: this compound Receptor Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Kd, Ki) and functional potencies (EC50, ED50) of this compound for tachykinin receptors from various studies. These values can serve as a reference for researchers to compare their own experimental outcomes.

Receptor SubtypeLigandPreparationKd (nM)Reference
Tachykinin (unspecified)125I-BHERat cerebral cortex synaptosomes15.3[4]
NK3125I-BH-eledoisinRat cerebral cortex synaptic membranes7-fold higher affinity than 125I-BH-neurokinin A[5]
Assay TypePreparationEC50 / ED50Reference
Guinea pig ileum contractionN/A1-16 nM (ED50)[6]
Rat vas deferens contractionN/A2-4 µM (ED50)[6]

Experimental Protocols & Troubleshooting Guides

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to its target neurokinin receptors.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissues (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., 125I-labeled this compound or another tachykinin receptor ligand), and varying concentrations of unlabeled this compound (for competition binding).

    • For total binding, omit the unlabeled this compound.

    • For non-specific binding, include a high concentration of an appropriate unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd (from saturation binding) or Ki (from competition binding).

Troubleshooting Guide: Receptor Binding Assay

IssuePossible Cause(s)Recommended Solution(s)
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Filter plate not adequately blocked.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes.- Pre-treat the filter plate with a blocking agent like polyethyleneimine (PEI).
Low Specific Binding - Low receptor density in the membrane preparation.- Degraded radioligand or unlabeled this compound.- Incubation time is too short to reach equilibrium.- Use a cell line with higher receptor expression or a different tissue source.- Use fresh, properly stored ligands.- Perform a time-course experiment to determine the optimal incubation time.
High Variability Between Replicates - Inconsistent pipetting.- Uneven membrane suspension.- Incomplete washing.- Use calibrated pipettes and ensure consistent technique.- Vortex the membrane suspension before each pipetting step.- Ensure all wells are washed equally and thoroughly.
Calcium Mobilization Assay

Objective: To measure the functional potency of this compound by quantifying its ability to induce intracellular calcium release.

Detailed Methodology:

  • Cell Culture:

    • Culture cells expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells) in appropriate media.

    • Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

  • Assay Procedure:

    • After incubation, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Troubleshooting Guide: Calcium Mobilization Assay

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal - Low receptor expression.- Inefficient dye loading.- this compound is inactive or at too low a concentration.- Cells are unhealthy.- Confirm receptor expression via a complementary method (e.g., qPCR or western blot).- Optimize dye concentration and incubation time.- Use a fresh, validated stock of this compound and perform a full dose-response curve.- Ensure cells are healthy and not over-confluent.
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from compounds or media.- Cells are stressed or dying, leading to leaky membranes.- Increase the number of wash steps after dye loading.- Use a buffer with low background fluorescence.- Ensure gentle handling of cells and use of appropriate culture conditions.
Signal Fades Quickly or is Not Sustained - Rapid receptor desensitization.- Photobleaching of the fluorescent dye.- This may be the natural physiological response; analyze the peak response.- Reduce the excitation light intensity or the exposure time.

Visualizations

This compound Signaling Pathway

Eledoisin_Signaling_Pathway This compound This compound NKR Neurokinin Receptor (NK2/NK3) This compound->NKR Binds Gq Gαq NKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound signaling through Gαq-coupled neurokinin receptors.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Unlabeled_this compound Unlabeled This compound Unlabeled_this compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd/Ki determination) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic for Low Signal in a Functional Assay

Troubleshooting_Low_Signal Start Low or No Signal in Functional Assay Check_Peptide Check this compound Stock: - Storage conditions? - Freeze-thaw cycles? - Age of stock? Start->Check_Peptide Check_Concentration Verify Concentrations: - Dilution calculations correct? - Full dose-response curve performed? Check_Peptide->Check_Concentration No New_Peptide Prepare fresh this compound stock Check_Peptide->New_Peptide Yes Check_Cells Assess Cell Health & Receptor Expression: - Passage number? - Confluency? - Receptor expression confirmed? Check_Concentration->Check_Cells No Recalculate Recalculate dilutions and repeat Check_Concentration->Recalculate Yes Check_Assay Review Assay Conditions: - Buffer composition? - Incubation time/temperature? Check_Cells->Check_Assay No Optimize_Cells Use lower passage cells; confirm receptor expression Check_Cells->Optimize_Cells Yes Optimize_Assay Optimize buffer and incubation parameters Check_Assay->Optimize_Assay Yes

Caption: Troubleshooting flowchart for low signal in this compound assays.

References

Eledoisin Peptide Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the eledoisin peptide at different temperatures. The following troubleshooting guides and FAQs will help address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound peptide?

For long-term storage, it is recommended to store lyophilized this compound peptide at -20°C or colder in a desiccated environment. Under these conditions, the peptide can remain stable for an extended period. For short-term storage, 4°C is acceptable for a few weeks.

Q2: How should I store this compound peptide once it is in solution?

This compound solutions are significantly less stable than the lyophilized powder. For optimal stability, solutions should be prepared in a sterile buffer at a pH between 5 and 6, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Solutions are typically stable for up to one week at 4°C, but freezing is recommended for longer storage.

Q3: What is the impact of repeated freeze-thaw cycles on this compound stability?

Repeated freeze-thaw cycles can lead to peptide degradation through aggregation and ice crystal formation, which can disrupt the peptide's structure. It is strongly advised to aliquot peptide solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: My this compound solution appears cloudy. What should I do?

Cloudiness in the solution may indicate peptide aggregation or precipitation. This can be caused by improper storage, incorrect pH of the solvent, or microbial contamination. It is recommended to visually inspect the solution before use. If cloudiness is observed, the solution should be discarded as it may lead to inaccurate experimental results.

Q5: Which amino acids in the this compound sequence are most susceptible to degradation?

The this compound sequence (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) contains Methionine (Met), which is susceptible to oxidation. Aspartic acid (Asp) can undergo deamidation or isomerization, and the peptide bonds adjacent to Serine (Ser) and Proline (Pro) can be prone to hydrolysis, especially at non-optimal pH and elevated temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Bioactivity Peptide degradation due to improper storage (temperature, freeze-thaw cycles).Store lyophilized peptide at -20°C or colder. Aliquot solutions and store at -80°C. Avoid repeated freeze-thaw cycles.
Oxidation of Methionine residue.Prepare solutions in degassed, oxygen-free buffers. Consider adding antioxidants like DTT, though compatibility with the assay should be verified.
Adsorption to container surfaces.Use low-protein-binding microcentrifuge tubes or vials. For highly sensitive applications, siliconized containers may be beneficial.
Inconsistent HPLC Results Peptide aggregation.Ensure complete solubilization of the peptide. Sonication may help, but should be used cautiously to avoid degradation. Filter the solution through a 0.22 µm filter before injection.
Column temperature fluctuations.Use a column oven to maintain a consistent temperature during HPLC analysis for reproducible retention times.
Difficulty Dissolving Lyophilized Peptide Hydrophobicity of the peptide.Use a small amount of an organic solvent like acetonitrile or DMSO to initially dissolve the peptide, then slowly add the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

This compound Stability Data

The following table summarizes the expected stability of this compound in an aqueous solution (pH 6.0) at various temperatures over time. This data is illustrative and actual stability may vary based on specific buffer components and peptide concentration.

Temperature24 hours1 week1 month
-80°C >99%>98%>95%
-20°C >99%~95%~85%
4°C ~98%~85%<60%
25°C (Room Temp) ~90%<70%Significant Degradation
37°C <80%Significant DegradationComplete Degradation

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a method to quantify the degradation of this compound over time at different temperatures.

Materials:

  • This compound peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Phosphate buffer (pH 6.0)

  • Low-protein-binding microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in phosphate buffer (pH 6.0) to a final concentration of 1 mg/mL. Gently vortex to dissolve.

  • Sample Incubation:

    • Aliquot the stock solution into separate low-protein-binding tubes for each temperature and time point to be tested (e.g., -80°C, -20°C, 4°C, 25°C, and 37°C).

    • For time zero (T=0), immediately prepare a sample for HPLC analysis.

    • Store the remaining aliquots at their respective temperatures.

  • HPLC Analysis:

    • At each designated time point (e.g., 24 hours, 1 week, 1 month), remove an aliquot from each temperature condition.

    • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any aggregates.

    • Analyze the supernatant by RP-HPLC.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 214 nm

      • Column Temperature: 30°C

  • Data Analysis:

    • The percentage of remaining intact this compound is calculated by comparing the peak area of the this compound peak at each time point to the peak area at T=0.

    • Degradation is indicated by a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Visualizations

This compound Signaling Pathway

This compound primarily exerts its biological effects through the activation of the Neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the NK2 receptor initiates a signaling cascade that leads to various cellular responses.

Eledoisin_Signaling_Pathway This compound This compound NK2R NK2 Receptor (GPCR) This compound->NK2R Binds to Gq_alpha Gαq NK2R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling through the NK2 receptor and Gq pathway.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the key steps in a typical experimental workflow for evaluating the stability of this compound.

Eledoisin_Stability_Workflow start Start reconstitute Reconstitute Lyophilized this compound in Buffer (pH 6.0) start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot t0_analysis T=0 Analysis (Immediate HPLC) aliquot->t0_analysis storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, 25°C, 37°C) aliquot->storage data_analysis Calculate Percent Remaining this compound (Compare Peak Areas to T=0) t0_analysis->data_analysis time_points Incubate for Defined Time Points (e.g., 24h, 1 week, 1 month) storage->time_points hplc_analysis Analyze Samples by RP-HPLC at Each Time Point time_points->hplc_analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability over time.

Minimizing non-specific binding of Eledoisin in receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Eledoisin receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?

A1: Non-specific binding refers to the binding of a radiolabeled ligand, such as [¹²⁵I]BH-Eledoisin, to components other than the target receptor (e.g., filters, lipids, or other proteins). High non-specific binding can mask the specific binding signal to the receptor of interest, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax). Ideally, non-specific binding should constitute only 10-20% of the total radioligand binding to ensure data quality.[1][2]

Q2: How is non-specific binding determined in an this compound receptor assay?

A2: Non-specific binding is measured by incubating the membrane preparation with the radiolabeled this compound in the presence of a high concentration of an unlabeled ligand that also binds to the same receptor. This unlabeled ligand, at a concentration typically 100 times its Kd, will occupy nearly all the specific receptor sites, so any remaining bound radioligand is considered non-specifically bound.[1][2] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).

Q3: What are the common causes of high non-specific binding in this compound receptor assays?

A3: High non-specific binding can arise from several factors, including:

  • Suboptimal Buffer Composition: Incorrect pH, ionic strength, or the absence of appropriate blocking agents can increase NSB.

  • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, filters, and assay plates.

  • Radioligand Issues: High concentrations of the radioligand can lead to increased NSB. The radioligand itself might be "sticky" and prone to non-specific interactions.

  • Improper Washing: Insufficient or ineffective washing steps after incubation can fail to remove unbound and non-specifically bound radioligand.

  • Filter Type: The type of filter used in filtration assays can significantly impact the level of non-specific binding.

Troubleshooting Guide: Minimizing High Non-Specific Binding

High non-specific binding is a common challenge in this compound receptor assays. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause of this issue.

Troubleshooting Decision Tree

Troubleshooting_NSB cluster_buffer Buffer Optimization cluster_blocking Blocking Strategy cluster_radioligand Radioligand Considerations cluster_washing Washing Protocol cluster_filters Filter Selection start High Non-Specific Binding Detected check_buffer Step 1: Evaluate Assay Buffer start->check_buffer check_blocking Step 2: Optimize Blocking Agents check_buffer->check_blocking Buffer is optimal buffer_ph Verify pH and ionic strength check_buffer->buffer_ph buffer_additives Incorporate protease inhibitors check_buffer->buffer_additives check_radioligand Step 3: Assess Radioligand Concentration check_blocking->check_radioligand Blocking is effective blocking_agent Test different blocking agents (BSA, Casein, Normal Serum) check_blocking->blocking_agent blocking_concentration Titrate blocking agent concentration check_blocking->blocking_concentration pre_incubation Optimize pre-incubation time check_blocking->pre_incubation check_washing Step 4: Refine Washing Protocol check_radioligand->check_washing Concentration is appropriate radioligand_conc Use radioligand at or below Kd check_radioligand->radioligand_conc radioligand_quality Check radioligand purity and age check_radioligand->radioligand_quality check_filters Step 5: Test Different Filters (Filtration Assays) check_washing->check_filters Washing is thorough wash_volume Increase wash buffer volume check_washing->wash_volume wash_temp Use ice-cold wash buffer check_washing->wash_temp wash_number Increase number of washes check_washing->wash_number solution NSB Minimized check_filters->solution Filter-related NSB is reduced filter_material Test different filter materials (e.g., GF/B, GF/C) check_filters->filter_material filter_pretreatment Pre-soak filters in blocking buffer or polyethylenimine (PEI) check_filters->filter_pretreatment

Caption: Troubleshooting flowchart for addressing high non-specific binding.

Data Presentation: Optimizing Assay Conditions

The following tables summarize key quantitative parameters for consideration when optimizing your this compound receptor binding assay.

Table 1: Recommended Buffer Compositions for Tachykinin Receptor Assays

Receptor SubtypeBuffer ComponentsMolaritypHAdditives
NK1HEPES, MgCl₂40 mM, 5 mM7.40.5% BSA, 10 µM Phosphoramidon
NK2HEPES, MnCl₂20 mM, 1 mM7.40.1% BSA, 10 µM Phosphoramidon
NK3 (this compound) HEPES, MnCl₂ 20 mM, 1 mM 7.4 0.1% BSA, 10 µM Phosphoramidon [3]

Table 2: Common Blocking Agents and Their Working Concentrations

Blocking AgentTypical Concentration RangeNotes
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)Commonly used and effective for many GPCR assays.[3]
Casein0.5% - 2% (w/v)Can be more effective than BSA in some systems.
Non-fat Dry Milk1% - 5% (w/v)A cost-effective alternative, but may contain endogenous proteins.
Normal Serum (e.g., Rabbit, Goat)1% - 10% (v/v)Very effective at reducing background from non-specific antibody binding in immunoassays and can be applied to receptor assays.[4]
Polyethylenimine (PEI)0.1% - 0.5% (v/v)Often used to pre-treat filters to reduce radioligand binding to the filter itself.[5][6]

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells Expressing Tachykinin Receptors
  • Homogenization: Homogenize tissues or cell pellets in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [¹²⁵I]BH-Eledoisin Radioligand Binding Assay (Filtration Format)
  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM MnCl₂, 0.1% BSA, 10 µM Phosphoramidon).

    • For non-specific binding wells: Add unlabeled this compound or a selective NK3 receptor antagonist (e.g., SB222200) at a final concentration of 1-10 µM.[3]

    • For total binding wells: Add an equivalent volume of assay buffer.

    • Add the membrane preparation (5-20 µg of protein per well).

    • Initiate the binding reaction by adding [¹²⁵I]BH-Eledoisin at a concentration at or below its Kd (e.g., 0.1-0.5 nM).

  • Incubation: Incubate the plate at room temperature (e.g., 27°C) for a predetermined time to reach equilibrium (e.g., 90 minutes).[3]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C), pre-soaked in a blocking solution (e.g., 0.5% BSA or 0.3% PEI).[3][7]

  • Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Counting: Place the filters in vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Perform saturation analysis by varying the concentration of [¹²⁵I]BH-Eledoisin to determine Kd and Bmax.

    • Perform competition analysis by using a fixed concentration of [¹²⁵I]BH-Eledoisin and varying concentrations of unlabeled competitor to determine Ki.

Visualizations

This compound Signaling Pathway

This compound primarily acts on the Tachykinin NK3 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the NK3 receptor typically leads to the activation of the Gq/11 family of G-proteins.

Eledoisin_Signaling This compound This compound NK3R NK3 Receptor (GPCR) This compound->NK3R Binds G_protein Gq/11 Protein NK3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response Binding_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Radioligand, and Membranes start->prepare_reagents setup_assay Set up Assay Plates (Total & Non-Specific Binding) prepare_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration and Washing incubation->filtration counting Measure Radioactivity (Gamma Counting) filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis end End analysis->end

References

Eledoisin shelf life and long-term storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, long-term storage, and troubleshooting of Eledoisin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: Lyophilized this compound should be stored in a tightly sealed vial in a desiccated environment at -20°C or colder for long-term stability.[1][2][3][4][5][6][7] For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[6][8] It is crucial to protect the peptide from moisture and light.[6][7] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[8]

Q2: How should I reconstitute lyophilized this compound?

A2: this compound is soluble in water.[9] For reconstitution, use sterile, purified water.[10] To ensure complete dissolution and prevent aggregation, it is recommended to add the solvent to the side of the vial, gently agitate, and if necessary, use brief sonication.[11]

Q3: What is the stability of this compound in solution, and how should it be stored?

A3: this compound, like other peptides, is significantly less stable in solution compared to its lyophilized form.[2][6][7][8] Long-term storage of this compound solutions is not recommended.[2] If storage in solution is necessary, it should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for longer periods (up to 6 months).[2][6][12] The pH of the solution can also impact stability, with a pH range of 5-6 being optimal for many peptides.[6][7]

Q4: Which amino acids in the this compound sequence are susceptible to degradation?

A4: The this compound sequence (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) contains Methionine (Met), which is prone to oxidation.[7][8][13] Aspartic acid (Asp) can be involved in deamidation if it were an asparagine residue.[14] While not present in this compound, researchers should be aware that peptides containing Cysteine, Tryptophan, Asparagine, and Glutamine can also have limited shelf lives due to oxidation and deamidation.[7][8]

Shelf Life and Long-Term Storage Best Practices

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and expected shelf life.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CSeveral months to years[4][5]Store in a tightly sealed vial with a desiccant.[2][4] Protect from light.[6]
4°CShort-term (days to weeks)[6][8]Suitable for immediate use. Protect from moisture.
Room TemperatureVery short-term (days)[5][6]Not recommended for storage.[5]
In Solution -80°CUp to 6 months[12]Aliquot to avoid freeze-thaw cycles.[6][7] Use a sterile buffer at pH 5-6.[6][7]
-20°CUp to 1 month[2][12]Aliquot to avoid freeze-thaw cycles.[6][7]
4°CUp to 1-2 weeks[6]Not ideal for long-term storage due to risk of degradation.[7]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

  • Question: I am having trouble dissolving my lyophilized this compound. What should I do?

  • Answer: this compound is generally soluble in water.[9] If you are experiencing solubility issues, consider the following steps:

    • Ensure Proper Technique: Allow the vial to warm to room temperature before opening. Add the sterile water down the side of the vial and gently swirl.

    • Sonication: Use a brief sonication to aid in dissolution.[11] This can help break up any aggregates that may have formed.

    • pH Adjustment: While this compound is soluble in water, the pH of the solution can affect the solubility of peptides in general. For basic peptides, a slightly acidic solution can improve solubility, while for acidic peptides, a slightly basic solution may be beneficial.[11]

Issue 2: Potential Aggregation of this compound in Solution

  • Question: My this compound solution appears cloudy or has visible particulates. What could be the cause and how can I prevent it?

  • Answer: Cloudiness or particulates in a peptide solution can be indicative of aggregation.[15] Aggregation can be caused by several factors, including improper reconstitution, repeated freeze-thaw cycles, and suboptimal storage conditions.[16]

    • Prevention:

      • Follow the recommended reconstitution protocol carefully.

      • Use sonication during reconstitution to minimize aggregation.[11]

      • Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

      • Store solutions at the recommended low temperatures.

    • Resolution: If aggregation has already occurred, you can try to resolubilize the peptide by brief sonication. However, it is important to note that aggregation may be irreversible and could affect the peptide's biological activity.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 20-30 minutes.[8]

  • Calculate the volume of sterile, purified water required to achieve the desired stock solution concentration.

  • Under sterile conditions, add the calculated volume of water to the vial. Direct the stream of water down the side of the vial to gently wash down any powder.

  • Gently swirl the vial to mix. Avoid vigorous shaking.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for a few minutes.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.

Signaling Pathways and Experimental Workflows

This compound is a member of the tachykinin family of peptides and exerts its biological effects by activating tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs).[17][18] Activation of these receptors initiates downstream signaling cascades.

Eledoisin_Signaling_Pathway This compound This compound NK_Receptor Tachykinin Receptor (GPCR) This compound->NK_Receptor Binds to G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Downstream_Effects Downstream Cellular Responses Ca_Mobilization->Downstream_Effects MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway MAPK_Pathway->Downstream_Effects Eledoisin_Experimental_Workflow Start Start: Lyophilized this compound Storage Store at -20°C or colder in desiccated environment Start->Storage Equilibrate Equilibrate to Room Temperature in Desiccator Storage->Equilibrate Reconstitute Reconstitute in Sterile Water Equilibrate->Reconstitute Use_Immediately Use in Experiment Reconstitute->Use_Immediately Aliquot Aliquot Solution Reconstitute->Aliquot End End of Experiment Use_Immediately->End Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Thaw Thaw Aliquot for Use Store_Solution->Thaw Thaw->Use_Immediately

References

Interpreting biphasic or unexpected responses to Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eledoisin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting biphasic or unexpected responses during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide belonging to the tachykinin family, originally isolated from the salivary glands of the octopus Eledone moschata. It acts as an agonist for neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs). This compound shows a preference for NK2 and NK3 receptors over NK1 receptors.[1][2] Upon binding, it triggers downstream signaling cascades that can lead to various physiological responses, including smooth muscle contraction, vasodilation, and modulation of neurotransmission.[3]

Q2: We are observing a biphasic response to this compound in our assay. Is this a known phenomenon?

A2: Yes, biphasic responses to this compound have been documented in the literature. A classic example is its effect on gastric acid secretion, where low doses have been shown to be stimulatory, while high doses are inhibitory.[4] Similarly, a diphasic cardiovascular response, characterized by an initial drop in blood pressure followed by a rise, has been observed in some animal models.[5] The underlying mechanisms for these biphasic effects can be complex, involving the activation of different receptor subtypes with varying affinities, receptor desensitization at high concentrations, or the engagement of opposing signaling pathways.

Q3: What are the typical downstream signaling pathways activated by this compound?

A3: As a tachykinin receptor agonist, this compound primarily signals through Gq and Gs G-proteins.[6][7][8] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The specific pathway activated can depend on the receptor subtype (NK1, NK2, or NK3), the cell type, and the concentration of this compound.

Q4: We are seeing rapid desensitization of the response to this compound. What could be the cause?

A4: Rapid desensitization is a common feature of GPCRs, including the neurokinin receptors that this compound binds to. This process is often mediated by G-protein coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestins.[9] Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which then serves as a binding site for β-arrestins. β-arrestin binding uncouples the receptor from its G-protein, leading to a termination of the signal. This is often followed by receptor internalization, where the receptor is removed from the cell surface.[10] The rate and extent of desensitization can be influenced by the concentration of this compound and the specific receptor subtype being studied.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No response or weak response to this compound 1. Peptide Degradation: this compound is a peptide and can be susceptible to degradation by proteases or improper storage. 2. Incorrect Concentration: The effective concentration of this compound can vary significantly depending on the assay and cell type. 3. Low Receptor Expression: The target cells may not express sufficient levels of the relevant neurokinin receptors (NK2, NK3). 4. Receptor Desensitization: Prolonged exposure or high concentrations may have led to receptor desensitization and internalization.1. Ensure proper storage of lyophilized this compound at -20°C or below. Reconstitute fresh for each experiment and handle with care to avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve to determine the optimal concentration range for your specific experimental setup. 3. Verify receptor expression using techniques like RT-PCR, Western blot, or radioligand binding assays. 4. Reduce incubation times or use lower concentrations of this compound.
High background or non-specific effects 1. Peptide Purity: Impurities in the this compound preparation could be causing off-target effects. 2. Cell Culture Conditions: Stressed or unhealthy cells can respond non-specifically. 3. Assay Buffer Components: Components in the assay buffer may be interfering with the signaling pathway.1. Use high-purity this compound (≥95%). 2. Ensure cells are healthy and not passaged too many times. 3. Review the composition of your assay buffer and consider potential interactions.
Irreproducible results 1. Peptide Handling: Inconsistent preparation of this compound solutions. 2. Assay Variability: Minor variations in incubation times, temperatures, or cell densities. 3. Receptor Heterodimerization: Neurokinin receptors can form heterodimers (e.g., NK1 and NK2), which can alter signaling and lead to complex responses.[11][12]1. Standardize the protocol for preparing and handling this compound solutions. 2. Maintain strict consistency in all assay parameters. 3. Be aware of the potential for receptor heterodimerization in your system, which may contribute to variability.

Quantitative Data

Table 1: Biphasic Effect of this compound on Gastric Acid Secretion in Atlantic Cod

This compound Dose (nmol/kg/h)Effect on Gastric Acid SecretionReference
< 0.13Stimulatory (~25% increase)[4]
> 16Inhibitory[4]

Table 2: Cardiovascular Effects of this compound in Anesthetized Dogs

ParameterEffect of Intravenous this compoundReference
Heart RateIncrease[13][14]
Systemic Arterial Blood PressureDecrease[13][14]
Pulmonary Arterial Blood PressureDecrease[13][14]
Cardiac OutputDecrease[13][14]
Stroke VolumeDecrease[13][14]

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay Using an Isolated Organ Bath

This protocol provides a general framework for assessing the contractile effect of this compound on isolated smooth muscle tissue, such as guinea pig ileum or rabbit colon.

Materials:

  • Isolated organ bath system with a force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

  • This compound stock solution

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

Procedure:

  • Prepare the isolated organ bath by filling it with the physiological salt solution and allowing it to equilibrate to 37°C while bubbling with the gas mixture.

  • Dissect the desired smooth muscle tissue and mount it in the organ bath under a resting tension (e.g., 1 gram).

  • Allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

  • Record a stable baseline of contractile activity.

  • Add this compound to the bath in a cumulative or non-cumulative manner, starting with low concentrations and progressively increasing the dose.

  • Record the contractile response at each concentration until a maximal response is achieved or a biphasic effect is observed.

  • At the end of the experiment, wash the tissue and add a known contractile agent (e.g., potassium chloride) to confirm tissue viability.

Protocol 2: Measurement of Intracellular Calcium Mobilization Using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing neurokinin receptors

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • This compound stock solution

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Prepare the Fura-2 AM loading solution by diluting Fura-2 AM and Pluronic F-127 in HBSS to the final desired concentration (typically 1-5 µM Fura-2 AM and 0.02% Pluronic F-127).

  • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

  • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add fresh HBSS to the wells and incubate for another 30 minutes to allow for de-esterification of the dye.

  • Measure the baseline fluorescence ratio (340nm/380nm excitation) using the fluorescence plate reader or microscope.

  • Add this compound at various concentrations to the wells and immediately begin recording the fluorescence ratio over time to capture the calcium transient.

Signaling Pathways and Workflows

Eledoisin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NK_Receptor NK2/NK3 Receptor (GPCR) This compound->NK_Receptor Binds G_Protein Gq/Gs Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Muscle Contraction, Secretion) Ca2->Cellular_Response Mediates PKC->Cellular_Response Modulates PKA->Cellular_Response Modulates

This compound Signaling Pathway

Biphasic_Response_Logic Eledoisin_Conc This compound Concentration Low_Conc Low Concentration Eledoisin_Conc->Low_Conc High_Conc High Concentration Eledoisin_Conc->High_Conc Stimulatory_Pathway Primary Stimulatory Pathway Activation Low_Conc->Stimulatory_Pathway High_Conc->Stimulatory_Pathway Inhibitory_Pathway Secondary Inhibitory Pathway Activation or Receptor Desensitization High_Conc->Inhibitory_Pathway Stimulation Stimulatory Response (e.g., Increased Secretion) Stimulatory_Pathway->Stimulation Inhibition Inhibitory Response (e.g., Decreased Secretion) Inhibitory_Pathway->Inhibition

Logic of Biphasic Response

Experimental_Workflow_Calcium_Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with Fura-2 AM Seed_Cells->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells De_esterify Incubate for de-esterification Wash_Cells->De_esterify Measure_Baseline Measure baseline fluorescence ratio De_esterify->Measure_Baseline Add_this compound Add this compound Measure_Baseline->Add_this compound Record_Response Record fluorescence ratio over time Add_this compound->Record_Response Analyze_Data Analyze data Record_Response->Analyze_Data End End Analyze_Data->End

Calcium Assay Workflow

References

Technical Support Center: Eledoisin Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of trifluoroacetic acid (TFA) from synthetic Eledoisin.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA) from synthetic this compound?

A1: Trifluoroacetic acid is an ion-pairing agent commonly used during the solid-phase synthesis and HPLC purification of peptides like this compound.[1][2] However, residual TFA can be toxic to cells and may interfere with biological assays, altering experimental outcomes.[3][4] For in-vitro and in-vivo studies, it is crucial to minimize TFA content.

Q2: What are the common methods for removing TFA from peptide preparations?

A2: The most widely used methods for TFA removal from synthetic peptides include:

  • TFA/HCl Exchange: This involves dissolving the peptide in a hydrochloric acid solution followed by lyophilization. This process is often repeated to ensure complete exchange.[5][6]

  • TFA/Acetate Exchange (Ion-Exchange Chromatography): This method utilizes a strong anion exchange resin to replace trifluoroacetate ions with acetate ions.[5][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A modified HPLC protocol using a mobile phase containing a different, more biocompatible acid (like acetic acid) can be used to exchange the counter-ion.[8][9]

Q3: How can I quantify the amount of residual TFA in my this compound sample?

A3: Several analytical techniques can be used to determine the concentration of residual TFA, including:

  • Ion Chromatography[10][11]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy[6][8]

  • High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD)[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[12]

Q4: Will TFA removal affect the stability and purity of this compound?

A4: The chosen TFA removal method can potentially impact peptide stability and yield. For instance, repeated exposure to strong acids like HCl in the TFA/HCl exchange method could lead to degradation of sensitive peptides.[6] It is essential to choose a method that is compatible with the this compound sequence and to re-analyze the peptide's purity and integrity after the exchange process. Studies have shown that with optimized protocols, peptide integrity can be maintained.[5]

Troubleshooting Guides

Issue 1: Incomplete TFA Removal After TFA/HCl Exchange

Possible Cause Suggested Solution
Insufficient HCl Concentration The concentration of HCl may not be sufficient to drive the equilibrium towards complete exchange. An optimal concentration of 10 mM HCl has been shown to be effective.[5]
Too Few Exchange Cycles A single lyophilization cycle may not be enough to remove all bound TFA. Repeating the dissolution in HCl and lyophilization process 2-3 times is recommended for thorough removal.[5][6]
Presence of Excess Unbound TFA Initial lyophilization from water before starting the HCl exchange can help remove excess, unbound TFA.[5]

Issue 2: Low Peptide Recovery After Ion-Exchange Chromatography

Possible Cause Suggested Solution
Non-specific Binding to the Resin The peptide may be interacting with the resin material itself. Ensure the resin is properly equilibrated and consider using a resin with a different matrix.
Incomplete Elution The elution conditions may not be strong enough to release the peptide from the column. Optimize the salt concentration or pH of the elution buffer.
Precipitation on the Column The peptide may be precipitating on the column due to the buffer conditions. Ensure the peptide is soluble in all buffers used during the chromatography process.

Quantitative Data Summary

The following table summarizes the efficiency of different TFA removal methods based on published data.

Method Residual TFA Level Peptide Recovery Reference
TFA/HCl Exchange (10 mM HCl, 3 cycles) Below Limit of Quantification (<1% w/w)Not explicitly stated, but peptide integrity was maintained.[5]
Ion-Exchange Chromatography Reduction factor >30>95%[8]
Reverse-Phase HPLC (with 1% Acetic Acid) Reduction factor of ~3~80%[8]
Deprotonation/Reprotonation Cycle Reduction factor >100>95%[8]

Detailed Experimental Protocols

Protocol 1: TFA/HCl Exchange for this compound

This protocol is adapted from established methods for TFA removal from synthetic peptides.[5][6]

Materials:

  • Lyophilized this compound-TFA salt

  • 100 mM Hydrochloric Acid (HCl) solution

  • Ultrapure water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the this compound-TFA salt in ultrapure water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Allow the solution to stand at room temperature for 1 minute.

  • Freeze the solution in a suitable flask by swirling it in liquid nitrogen to create a thin, frozen shell.

  • Lyophilize the frozen solution until all the solvent is removed.

  • Repeat steps 1-5 two more times to ensure complete TFA removal.

  • After the final lyophilization, the product will be this compound-HCl salt. Re-dissolve in a buffer of choice for your experiments.

Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography

This protocol is a general guide for TFA removal using a strong anion exchange resin.[7][8]

Materials:

  • Lyophilized this compound-TFA salt

  • Strong anion exchange resin (e.g., AG1-X8)

  • 1 M Sodium Acetate solution

  • Ultrapure water

  • Chromatography column

Procedure:

  • Pack a small chromatography column with the strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.

  • Equilibrate the column by washing it with several column volumes of 1 M sodium acetate solution.

  • Wash the column thoroughly with ultrapure water to remove excess sodium acetate.

  • Dissolve the this compound-TFA salt in a minimal amount of ultrapure water.

  • Apply the peptide solution to the top of the prepared ion-exchange column.

  • Elute the peptide from the column with ultrapure water, collecting fractions.

  • Monitor the fractions for the presence of the peptide using a suitable method (e.g., UV absorbance at 280 nm).

  • Pool the fractions containing the purified this compound.

  • Lyophilize the pooled fractions to obtain the this compound-acetate salt.

Visualizations

This compound Signaling Pathway

This compound is a tachykinin peptide that preferentially binds to and activates the Neurokinin 3 (NK3) receptor, a G-protein coupled receptor (GPCR) of the Gq alpha subunit family.[13][14] Activation of the NK3 receptor initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][15] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[12][15]

Eledoisin_Signaling_Pathway This compound This compound NK3R NK3 Receptor (GPCR) This compound->NK3R Gq Gq Protein NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling through the NK3 receptor.

Experimental Workflow for TFA Removal

The following diagram illustrates a generalized workflow for the removal of TFA from a synthetic peptide sample, followed by analysis to confirm the success of the counter-ion exchange.

TFA_Removal_Workflow start Start: Lyophilized Peptide-TFA dissolve Dissolve Peptide in Exchange Solution (e.g., 10 mM HCl) start->dissolve lyophilize Lyophilize to Dryness dissolve->lyophilize repeat_check Repeat 2-3x? lyophilize->repeat_check repeat_check->dissolve Yes reconstitute Reconstitute Peptide in Assay Buffer repeat_check->reconstitute No analyze Analyze for Residual TFA (e.g., IC, NMR, HPLC) reconstitute->analyze end End: Purified Peptide-HCl analyze->end

Caption: General workflow for TFA/HCl exchange.

References

Impact of freeze-thaw cycles on Eledoisin solution stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Eledoisin solutions, with a specific focus on the impacts of freeze-thaw cycles. The information is curated for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced or inconsistent biological activity of this compound solution. 1. Degradation due to repeated freeze-thaw cycles. 2. Oxidation of methionine residue. 3. Hydrolysis of peptide bonds. 4. Adsorption to storage vial surfaces.1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Use oxygen-free solvents for reconstitution and store aliquots under an inert gas (e.g., argon or nitrogen). 3. Ensure the pH of the storage buffer is between 5 and 7 to minimize hydrolysis.[1][2] 4. Use low-protein-binding polypropylene or glass vials.
Visible precipitates or cloudiness in the this compound solution after thawing. 1. Aggregation of the peptide. 2. pH shifts in the buffer during freezing, leading to insolubility. 3. Use of an inappropriate solvent or buffer.1. Centrifuge the vial to pellet the aggregate and use the supernatant, but note that the effective concentration will be lower. Consider re-solubilizing a fresh vial. 2. Avoid using phosphate buffers, which are known to have significant pH shifts upon freezing. Consider using a buffer with a lower freezing point depression, such as one containing glycerol. 3. This compound is soluble in water up to 0.20 mg/ml. For higher concentrations, consider using a small amount of a suitable organic solvent like DMSO, but be aware of its potential effects on your experimental system.
Shift in retention time or appearance of new peaks in HPLC analysis. 1. Chemical modification of this compound (e.g., oxidation, deamidation). 2. Formation of degradation products.1. Analyze the sample using mass spectrometry to identify the nature of the modifications. 2. Refer to the experimental protocol below to systematically assess the stability of your this compound solution under your specific storage and handling conditions.

Frequently Asked Questions (FAQs)

Q1: How many times can I freeze and thaw my this compound solution?

A1: It is strongly recommended to avoid repeated freeze-thaw cycles altogether.[1] Each cycle of freezing and thawing can contribute to the degradation of the peptide through mechanisms such as ice crystal formation, pH shifts in the buffer, aggregation, oxidation, and hydrolysis. For optimal stability and experimental consistency, you should prepare single-use aliquots of your this compound stock solution.

Q2: What is the recommended storage temperature for this compound solutions?

A2: For long-term storage, this compound solutions should be stored at -20°C or colder.[1][3] Lyophilized this compound should be stored desiccated at -20°C.

Q3: What is the best buffer to dissolve and store this compound in?

A3: While this compound is soluble in water, for enhanced stability in a frozen state, it is advisable to use a sterile buffer with a pH between 5 and 7.[1][2] Buffers such as Tris-HCl or citrate are generally preferred over phosphate buffers for frozen storage due to their lower propensity for pH shifts upon freezing. The addition of a cryoprotectant like glycerol (up to 50%) can also help to mitigate the damaging effects of freezing.[4]

Q4: My this compound contains a Met (Methionine) residue. Are there any special precautions I should take?

A4: Yes, peptides containing methionine are susceptible to oxidation.[5] To minimize this, it is recommended to use oxygen-free solvents for reconstitution and to purge the headspace of the storage vials with an inert gas like nitrogen or argon before sealing.

Q5: How can I check the stability of my this compound solution after a freeze-thaw cycle?

A5: You can assess the stability of your this compound solution by comparing a sample that has undergone a freeze-thaw cycle to a freshly prepared sample. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation peaks and a decrease in the main peptide peak area. A biological activity assay should also be performed to ensure that the peptide retains its functionality.

Experimental Protocols

Protocol for Assessing this compound Stability after Freeze-Thaw Cycles

This protocol outlines a method to quantify the stability of an this compound solution after one or more freeze-thaw cycles using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials:

  • This compound (lyophilized powder)
  • Sterile, deionized water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0)
  • RP-HPLC system with a C18 column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Low-protein-binding polypropylene microcentrifuge tubes

2. Procedure:

  • Preparation of Stock Solution:
  • Carefully weigh a precise amount of lyophilized this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). This is your T0 (Time Zero) sample.
  • Aliquoting:
  • Immediately after preparation, aliquot the stock solution into single-use, low-protein-binding tubes.
  • Freeze-Thaw Cycling:
  • Freeze the aliquots at -20°C for at least 4 hours.
  • Thaw the aliquots at room temperature until completely liquid. This constitutes one freeze-thaw cycle.
  • For multiple cycles, repeat the freezing and thawing steps.
  • Sample Analysis by RP-HPLC:
  • Analyze the T0 sample immediately after preparation.
  • Analyze samples that have undergone 1, 3, and 5 freeze-thaw cycles.
  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1 mL/min
  • Detection: UV at 214 nm
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
  • Data Analysis:
  • Compare the chromatograms of the freeze-thaw samples to the T0 sample.
  • Calculate the percentage of intact this compound remaining by comparing the peak area of the main this compound peak.
  • Note the appearance of any new peaks, which may indicate degradation products.

Quantitative Data Summary (Hypothetical Example)

Number of Freeze-Thaw Cycles% Intact this compound (Peak Area)Observations
0 (T0)100%Single major peak
195%Minor degradation peaks appear
382%Increase in degradation peak areas
565%Significant degradation observed

Note: This is a hypothetical example. Actual results may vary depending on the specific experimental conditions.

Visualizations

This compound Signaling Pathway

This compound is a member of the tachykinin family of neuropeptides and exerts its biological effects by activating neurokinin receptors, which are G-protein coupled receptors (GPCRs).[3][6] The primary signaling cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, leading to various cellular responses.[7][8]

Eledoisin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK_Receptor Neurokinin Receptor (GPCR) This compound->NK_Receptor G_Protein Gq/11 Protein NK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling through a G-protein coupled neurokinin receptor.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound solutions.

Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (T0) start->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot analyze_t0 Analyze T0 Sample (RP-HPLC) aliquot->analyze_t0 freeze_thaw_cycles Perform Freeze-Thaw Cycles (1x, 3x, 5x) aliquot->freeze_thaw_cycles compare_data Compare Chromatograms and Quantify Degradation analyze_t0->compare_data analyze_ft Analyze Freeze-Thaw Samples (RP-HPLC) freeze_thaw_cycles->analyze_ft analyze_ft->compare_data end End compare_data->end

Caption: Workflow for this compound solution stability testing via RP-HPLC.

References

Eledoisin Technical Support Center: Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance on the aliquoting, storage, and use of Eledoisin stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting lyophilized this compound?

For most applications, sterile, deionized water is the recommended solvent for reconstituting this compound.[1][2] However, complete dissolution in water may require sonication and warming.[2] Dimethyl sulfoxide (DMSO) is another option, particularly for achieving higher concentrations.[3][4] When using DMSO, it is advisable to first dissolve the peptide in a small amount of 100% DMSO and then slowly add this stock to your aqueous buffer with gentle stirring to reach the final desired concentration.[5]

2. What is the solubility of this compound in common solvents?

The solubility of this compound can vary. One source indicates a solubility of up to 0.20 mg/mL in water.[1] Another suggests a much higher solubility of 18.15 mg/mL in water can be achieved with sonication and warming.[2] In DMSO, a concentration of 10 mM can be reached, also benefiting from sonication.[3]

3. How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution, for example, in water or DMSO. If using water, aiding dissolution by warming the solution and using an ultrasonic bath may be necessary.[2] For aqueous stock solutions intended for cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter after preparation.[2]

4. What are the optimal storage conditions for this compound?

Lyophilized this compound powder should be stored desiccated at -20°C for up to one year or at -80°C for up to two years.[2] Once reconstituted, this compound stock solutions are stable for up to 1 month at -20°C or up to 6 months at -80°C.[2] To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles.

5. How should I aliquot my this compound stock solution?

To maintain the stability of your this compound stock, it is highly recommended to aliquot the reconstituted solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to peptide degradation.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder will not dissolve in water. This compound may require energy to fully dissolve in aqueous solutions.Gently warm the solution and use an ultrasonic bath to aid dissolution.[2] If solubility issues persist, consider preparing the stock solution in a small volume of DMSO first, then diluting it with your aqueous buffer.[5]
Precipitation occurs when diluting a DMSO stock solution in an aqueous buffer. The peptide has exceeded its solubility limit in the final aqueous buffer.Try diluting the DMSO stock solution by adding it dropwise into the stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.[5]
Loss of this compound activity in my experiments. Improper storage of the stock solution, leading to degradation.Ensure stock solutions are stored at -80°C for long-term storage and that repeated freeze-thaw cycles are avoided by preparing single-use aliquots.[2]
Variability in experimental results. Inconsistent concentration of this compound due to incomplete dissolution or degradation.Ensure the peptide is fully dissolved when preparing the stock solution. Use sonication if necessary. Always use freshly thawed aliquots for each experiment to ensure consistent activity.
Cell toxicity observed after treatment with this compound. High concentration of DMSO in the final working solution.Most cell lines can tolerate DMSO concentrations up to 0.5%, but primary cells may be more sensitive.[5] Prepare a more concentrated stock solution in DMSO so that the final concentration of DMSO in your cell culture medium is below toxic levels.

Quantitative Data Summary

ParameterValueSolvent/ConditionCitation
Solubility 0.20 mg/mLWater[1]
18.15 mg/mLWater (with sonication and warming)[2]
10 mMDMSO (with sonication)[3]
Stock Solution Stability 1 month-20°C[2]
6 months-80°C[2]
Lyophilized Powder Stability 1 year-20°C (desiccated)[2]
2 years-80°C (desiccated)[2]

Experimental Protocols

Protocol: this compound-Induced Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • This compound stock solution

  • Cells expressing NK2 or NK3 receptors (e.g., CHO or HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • 96-well black-wall, clear-bottom microplate

  • Fluorescence microplate reader with injection capabilities

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well black-wall, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • This compound Preparation:

    • Prepare a series of this compound dilutions in the assay buffer at concentrations 2-10 times higher than the final desired concentrations.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the this compound dilutions into the wells and immediately begin recording the change in fluorescence over time. The signal typically peaks within seconds to minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each this compound concentration (e.g., peak fluorescence minus baseline).

    • Plot the response versus the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_use Experimental Use lyophilized Lyophilized this compound reconstitute Reconstitute in Water or DMSO lyophilized->reconstitute sonicate Sonicate/Warm (if needed) reconstitute->sonicate stock Concentrated Stock Solution sonicate->stock aliquot Aliquot into Single-Use Volumes stock->aliquot storage Store at -20°C (short-term) or -80°C (long-term) aliquot->storage thaw Thaw a Single Aliquot storage->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Experimental workflow for preparing and storing this compound.

G This compound This compound nk2r NK2 Receptor This compound->nk2r nk3r NK3 Receptor This compound->nk3r g_protein Gq/11 Protein nk2r->g_protein nk3r->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: this compound signaling pathway via NK2/NK3 receptors.

References

Ensuring consistent biological activity of Eledoisin batches

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent biological activity of Eledoisin batches. It includes frequently asked questions for general knowledge and a troubleshooting section for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata. It belongs to the tachykinin family of neuropeptides, which also includes Substance P and Neurokinin A (NKA). Like other tachykinins, this compound exerts its effects by binding to G-protein coupled receptors (GPCRs), specifically the neurokinin (NK) receptors. While it can interact with multiple NK receptors, it shows a preference for the NK3 receptor in mammals.

The binding of this compound to its receptor initiates a signaling cascade. This typically involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.

Eledoisin_Signaling cluster_products This compound This compound receptor Tachykinin Receptor (e.g., NK3R) This compound->receptor Binds g_protein G-Protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves to dag DAG plc->dag pip2 PIP2 pip2->plc ca_release Intracellular Ca²⁺ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) Activation dag->pkc Activates response Cellular Responses (e.g., Smooth Muscle Contraction, Vasodilation) ca_release->response pkc->response

Caption: this compound signaling pathway via a G-protein coupled receptor.

Q2: What are the critical quality control (QC) parameters to check on a Certificate of Analysis (CoA) for a new this compound batch?

When you receive a new batch of this compound, the CoA is the first document to inspect. Pay close attention to these three parameters to ensure consistency:

  • Purity (by HPLC): This indicates the percentage of the desired this compound peptide in the sample relative to impurities. Impurities can include truncated sequences, deletion sequences, or products of side reactions from the synthesis process.

  • Identity (by Mass Spectrometry - MS): This confirms that the peptide has the correct molecular weight, verifying its amino acid sequence.

  • Net Peptide Content (NPC) (by Amino Acid Analysis - AAA or Elemental Analysis): This is a crucial and often overlooked parameter. The lyophilized powder you receive is not 100% peptide; it also contains counterions (like TFA from purification) and water. The NPC tells you the actual percentage of peptide by weight. Two batches with 98% purity could have NPCs of 70% and 90%, which would dramatically affect the final molar concentration of your stock solution if you only weigh the powder.

Table 1: Example Certificate of Analysis (CoA) Data Comparison

ParameterBatch ABatch BImplication for Researcher
Purity (HPLC) 98.5%98.2%Both batches have high purity, acceptable for most assays.
Identity (MS) 1188.4 Da (match)1188.4 Da (match)Both batches are confirmed to be this compound.
Net Peptide Content (AAA) 85%70%Critical Difference: To make a 1 mM stock, you must adjust the weight of powder used for Batch B. It requires more powder to achieve the same peptide concentration as Batch A.
Counterion (TFA) ~10%~20%Higher TFA in Batch B accounts for some of the lower NPC. Usually not an issue for in vitro assays.

Q3: What level of peptide purity do I need for my specific application?

The required purity of this compound depends entirely on your experimental goals. Using a peptide with insufficient purity can lead to spurious results, while paying for unnecessarily high purity can be costly.

Table 2: Recommended this compound Purity Levels for Different Applications

Purity LevelRecommended ApplicationsRationale
>98% In vivo studies, clinical research, structural studies (NMR, Crystallography), quantitative receptor-ligand interaction studies.Minimizes the risk of off-target effects or toxicity from impurities in a complex biological system. Ensures structural homogeneity.
>95% Quantitative in vitro bioassays (e.g., calcium flux, phosphorylation assays), cell-based assays, enzyme-substrate studies.Ensures that the observed biological activity is overwhelmingly due to the target peptide. Suitable for most standard laboratory assays.
>85% Semi-quantitative in vitro bioassays, epitope mapping, producing polyclonal antibodies.Acceptable for applications where high precision is not the primary goal and the presence of minor impurities is unlikely to alter the outcome significantly.
Crude or >70% Initial non-sensitive screening, ELISPOT assays, determining antibody titers in standard ELISA.Cost-effective for preliminary experiments where the goal is to see any effect, which can be validated later with a purer peptide.

Q4: How should I properly store and handle lyophilized and reconstituted this compound?

Proper storage is critical to maintaining the biological activity of this compound and preventing degradation.

  • Lyophilized Peptide: Store lyophilized this compound desiccated at -20°C for short-to-medium term storage and -80°C for long-term storage. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, as peptides are often hygroscopic.

  • Peptide in Solution: Long-term storage of peptides in solution is not recommended . Once reconstituted, prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Generally, peptide solutions may be stable for a few weeks when frozen.

Troubleshooting Guide

Problem: I'm observing inconsistent biological activity between two new batches of this compound, even though both have >95% purity.

This is a common issue that can often be resolved by a systematic check of quality parameters and experimental procedures.

Troubleshooting_Flow start Inconsistent Activity Between Batches q_npc Did you calculate concentration using Net Peptide Content (NPC)? start->q_npc a_npc_no No q_npc->a_npc_no No a_npc_yes Yes q_npc->a_npc_yes Yes s_npc Solution: Re-calculate concentration. Weight needed = (Target Molarity * Volume * MW) / NPC a_npc_no->s_npc q_storage Were aliquots stored properly (-80°C, single-use)? a_npc_yes->q_storage a_storage_no No q_storage->a_storage_no No a_storage_yes Yes q_storage->a_storage_yes Yes s_storage Solution: Discard old stock. Reconstitute a new vial and aliquot properly. a_storage_no->s_storage q_assay Have you validated your assay with a positive control? a_storage_yes->q_assay a_assay_no No q_assay->a_assay_no No a_assay_yes Yes q_assay->a_assay_yes Yes s_assay Solution: Run assay with a known agonist to confirm cell health and reagent function. a_assay_no->s_assay s_contact Action: Perform a side-by-side dose-response curve for both batches. If discrepancy persists, contact supplier with data. a_assay_yes->s_contact

Caption: Troubleshooting logic for inconsistent this compound activity.

Table 3: Troubleshooting Summary

Potential CauseRecommended Action & Explanation
Incorrect Molar Concentration Action: Re-calculate the amount of powder needed for your stock solution using the Net Peptide Content (NPC) from the CoA. Explanation: If Batch A has an NPC of 85% and Batch B has 70%, weighing out 1 mg of each will result in different molar concentrations. The NPC is the most common reason for batch-to-batch variability.
Peptide Degradation Action: Use a fresh, single-use aliquot from -80°C storage. Explanation: this compound in solution, especially if not stored properly or subjected to multiple freeze-thaw cycles, can degrade. Peptides containing amino acids like Met, Cys, Asn, Gln, and Trp have more limited shelf lives.
Assay Variability Action: Run a parallel dose-response curve comparing the old and new batches in the same experiment. Include all relevant positive and negative controls. Explanation: This will determine if the difference is inherent to the peptide batches or due to other experimental variables (e.g., cell passage number, reagent variability, incubation times).
Presence of Inhibitory Impurities Action: If a new batch is significantly less potent despite correct handling, review the HPLC trace on the CoA. Contact the supplier with your comparative data. Explanation: Although rare in high-purity peptides, a minor impurity could potentially act as an antagonist or inhibitor. Comparing the HPLC chromatograms might reveal a different impurity profile between batches.

Experimental Protocols & Workflows

A standardized workflow is essential for minimizing variability when working with a new peptide batch.

QC_Workflow start Receive New This compound Batch check_coa 1. Review Certificate of Analysis (CoA) - Check Purity (HPLC) - Check Identity (MS) - Note Net Peptide Content (NPC) start->check_coa calculate 2. Calculate Mass for Stock Solution (Adjust for NPC) check_coa->calculate reconstitute 3. Reconstitute & Aliquot - Use appropriate sterile solvent - Create single-use aliquots calculate->reconstitute store 4. Store Properly - Freeze aliquots immediately at -80°C reconstitute->store validate 5. Perform Functional Validation Assay (e.g., Dose-Response Curve) store->validate compare 6. Compare EC50 to Previous Batches validate->compare proceed Proceed with Experiments compare->proceed

Caption: Recommended workflow for qualifying a new this compound batch.
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound

  • Equilibrate Vial: Before opening, allow the lyophilized this compound vial to warm to room temperature in a desiccator (approx. 20-30 minutes). This prevents water condensation on the peptide.

  • Calculate Required Mass: Using the Net Peptide Content (NPC) from the CoA, calculate the mass of lyophilized powder needed for your desired stock concentration.

    • Formula:Mass (mg) = [Desired Molarity (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] / [NPC (decimal)] x 1000 (mg/g)

    • Example: For a 1 mM (0.001 mol/L) stock of 1 mL (0.001 L), with MW=1188.4 g/mol and NPC=85% (0.85):

      • Mass = (0.001 * 0.001 * 1188.4) / 0.85 * 1000 = 1.40 mg

  • Select Solvent: this compound is generally soluble in sterile water. If solubility issues arise, sterile dilute acetic acid (0.1%) can be used.

  • Reconstitute: Add the calculated volume of solvent to the vial containing the weighed peptide. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquot: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should be appropriate for one experiment to avoid freeze-thaw cycles.

  • Store: Snap-freeze the aliquots and store them at -80°C. Keep a detailed log of the batch number, concentration (accounting for NPC), and date of reconstitution.

Protocol 2: Functional Validation via Dose-Response Assay

This protocol provides a general framework for validating this compound activity. The specific readout (e.g., calcium flux, reporter gene) will depend on your cell system.

  • Cell Preparation: Plate cells expressing the target neurokinin receptor (e.g., HEK293 cells transfected with NK3R) at an appropriate density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Using a fresh aliquot of the new this compound batch, prepare a series of dilutions in the appropriate assay buffer. A typical 10-point dose-response curve might range from 1 pM to 1 µM. Also prepare dilutions for a previously validated "gold standard" batch for comparison.

  • Assay Execution:

    • For a calcium flux assay, load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Establish a baseline reading on a plate reader or fluorescence microscope.

    • Add the different this compound concentrations to the wells.

    • Measure the change in fluorescence (or other readout) over time.

  • Data Analysis:

    • For each concentration, determine the peak response.

    • Plot the response against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

  • Compare and Qualify: Compare the EC₅₀ value of the new batch to your historical data or the "gold standard" batch run in parallel. If the EC₅₀ values are within an acceptable range (e.g., ± half a log), the new batch is qualified for use in experiments.

Validation & Comparative

A Comparative Analysis of Eledoisin and Neurokinin A on Tissue Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of two potent tachykinin peptides: Eledoisin and Neurokinin A (NKA). By examining their receptor affinity, signaling pathways, and tissue-specific functional effects, this document aims to serve as a comprehensive resource for researchers investigating tachykinin pharmacology and developing novel therapeutics. All quantitative data are summarized in comparative tables, and detailed experimental methodologies are provided for key assays.

Introduction to this compound and Neurokinin A

This compound is a non-mammalian tachykinin originally isolated from the salivary glands of the octopus Eledone moschata.[1] Neurokinin A is a mammalian tachykinin peptide found in the central and peripheral nervous systems.[2] Both peptides belong to the tachykinin family, characterized by a common C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2), which is crucial for receptor activation.[1] They exert their effects by interacting with three main subtypes of G-protein coupled tachykinin receptors: NK1, NK2, and NK3.[3] While NKA is the preferred endogenous ligand for the NK2 receptor, this compound exhibits a broader and less selective interaction profile.[4][5]

Receptor Binding Affinity

The affinity of this compound and Neurokinin A for tachykinin receptors has been characterized in various systems using radioligand binding assays. These studies reveal important differences in their receptor selectivity.

LigandReceptor SubtypeTissue/Cell LineBinding Affinity (K_i / K_d)Reference
Neurokinin A NK1Human Recombinant (CHO Cells)K_i Ratio (NK1/NK2) = 20[5]
NK2Human Recombinant (CHO Cells)-[5]
NK3-likeRat Cerebral CortexLower affinity than this compound[6]
This compound NK1Chicken Ileal MembranesLower affinity than NKA[7]
NK3-likeRat Cerebral Cortex~7-fold higher affinity than NKA[6]

Note: Lower K_i/K_d values indicate higher binding affinity. Ratios reflect selectivity for one receptor over another.

Signaling Pathways

Upon binding to their cognate receptors, both this compound and Neurokinin A initiate a canonical signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein. This activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This surge in intracellular Ca2+ is the principal driver of acute physiological responses, such as smooth muscle contraction.

Tachykinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Tachykinin Receptor (NK1, NK2, NK3) G_Protein Gq Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound or Neurokinin A Ligand->Receptor Binding ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 ER->Ca2 Release Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response Mediates PKC->Response Modulates

Figure 1: Tachykinin Receptor Signaling via the Gq/PLC Pathway.

Comparative Effects on Tissues

This compound and Neurokinin A elicit powerful, yet often distinct, responses in various tissues, particularly those containing smooth muscle.

Gastrointestinal Smooth Muscle (Guinea Pig Ileum)

Both peptides are potent contractile agents in the guinea pig ileum, a classic preparation for studying tachykinin activity. However, their mechanisms can differ. NKA-induced contraction is primarily mediated by NK1 and NK2 receptors directly on the smooth muscle cells.[8][9] In contrast, the action of this compound is more complex; it involves not only direct stimulation of smooth muscle but also an indirect, neurally-mediated component through the release of acetylcholine from the myenteric plexus.[10] This indirect action is particularly evident in its ability to restore the peristaltic reflex after blockade by ganglion-blocking agents.[10]

Respiratory Smooth Muscle (Bronchoconstriction)

In the respiratory tract, both this compound and NKA are potent bronchoconstrictors. Comparative studies in anesthetized guinea pigs have shown that NKA (referred to as Substance K) and this compound are more potent than Substance P in increasing respiratory insufflation pressure, a measure of bronchoconstriction.[11] In humans, NKA infusion has been shown to cause bronchoconstriction, highlighting the role of NK2 receptors in airway smooth muscle regulation.[12][13]

Cardiovascular System (Vasodilation)

Tachykinins generally cause vasodilation and a subsequent drop in blood pressure. In human studies, NKA infusion leads to an increase in skin temperature, indicative of cutaneous vasodilation.[12][13] this compound is also known to be a powerful vasodilator.[14] The hypotensive effects are a direct result of smooth muscle relaxation in the vasculature.

Summary of Functional Potency

The functional potency (EC50) reflects the concentration of a ligand required to elicit a half-maximal response in a given tissue.

LigandTissue / EffectSpeciesPotency (Relative)Key FindingsReference
Neurokinin A BronchoconstrictionGuinea PigHighMore potent than Substance P.[11]
Ileum ContractionGuinea PigHighActs on NK1 and NK2 receptors.[8]
Vasodilation (Skin)HumanModerateLess potent than Substance P.[12][13]
This compound BronchoconstrictionGuinea PigHighMore potent than Substance P.[11]
Ileum ContractionGuinea PigHighActs directly on muscle and indirectly via acetylcholine release.[10]
VasodilationDogHighPotent peripheral vasodilator.[14]

Experimental Protocols

The data presented in this guide are derived from established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test ligand (e.g., this compound, NKA) by measuring its ability to displace a radiolabeled ligand from a receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Homogenize Tissue/ Cells in Lysis Buffer A2 Centrifuge to Pellet Membranes A3 Resuspend Membrane Pellet in Assay Buffer B1 Add Membrane Prep, Radioligand (fixed conc.), & Test Ligand (variable conc.) to Assay Plate A3->B1 B2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) C1 Rapidly Filter Contents through GF/C Filters B2->C1 C2 Wash Filters with Ice-Cold Buffer C3 Measure Radioactivity on Filters via Scintillation Counting D1 Plot % Inhibition vs. Log[Test Ligand] C3->D1 D2 Calculate IC50 Value D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the final assay buffer.[15]

  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NKA for NK2 receptors) and varying concentrations of the unlabeled test compound (this compound or NKA).[5]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[15]

  • Separation: Receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters, which trap the membranes.[15]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[15]

Isolated Organ Bath Assay

This ex vivo technique measures the physiological response (e.g., contraction or relaxation) of an isolated tissue to a drug, allowing for the determination of functional potency (EC50) and efficacy.[16][17]

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration cluster_exp Experiment cluster_analysis Data Analysis A1 Dissect Tissue (e.g., Guinea Pig Ileum) A2 Mount Tissue in Organ Bath Chamber under Tension B1 Bathe Tissue in Physiological Salt Solution (e.g., Tyrode's) at 37°C A2->B1 B2 Oxygenate with Carbogen (95% O₂ / 5% CO₂) B3 Allow Tissue to Equilibrate Until Stable Baseline is Achieved C1 Add Cumulative Concentrations of Agonist (this compound or NKA) B3->C1 C2 Record Tissue Response (Contraction/Relaxation) via Force Transducer D1 Plot % Max Response vs. Log[Agonist] C2->D1 D2 Calculate EC50 and Emax from Concentration-Response Curve D1->D2

Figure 3: Experimental Workflow for an Isolated Organ Bath Assay.

Methodology:

  • Tissue Dissection: A specific tissue, such as a segment of the guinea pig ileum or a bronchial ring, is carefully dissected from a recently euthanized animal.[18]

  • Mounting: The tissue is mounted in a temperature-controlled chamber (organ bath) filled with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with carbogen (95% O₂, 5% CO₂).[16]

  • Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Drug Administration: Cumulative concentrations of the agonist (this compound or NKA) are added to the bath, and the resulting contraction or relaxation is recorded.

  • Analysis: A concentration-response curve is generated by plotting the magnitude of the response against the logarithm of the agonist concentration. The EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.[18]

Conclusion

This compound and Neurokinin A are both powerful tachykinin peptides that elicit significant physiological responses in a variety of tissues. While NKA demonstrates a preference for the NK2 receptor, it is not highly selective. This compound acts as a less selective agonist, with notable activity at NK1 and NK3-like receptors. Their effects on smooth muscle are profound, leading to potent contraction of gastrointestinal and bronchial tissues and relaxation of vascular smooth muscle. The nuanced differences in their receptor profiles and mechanisms of action, such as the neurally-mediated effects of this compound in the ileum, make them valuable tools for dissecting the complex roles of the tachykinin system in health and disease. A thorough understanding of their comparative pharmacology is essential for the development of targeted therapies for conditions like asthma, inflammatory bowel disease, and pain.

References

Validating Eledoisin Receptor Function: A Comparative Guide to Antagonists and Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of drug targets is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the Eledoisin receptor, also known as the Neurokinin 3 receptor (NK3R), a G-protein coupled receptor implicated in a range of physiological processes and disease states.

The this compound receptor, activated by its endogenous ligand Neurokinin B (NKB) and the selective peptide agonist this compound, has garnered significant interest as a therapeutic target for conditions such as schizophrenia, menopausal vasomotor symptoms, and sex-hormone-related disorders.[1][2][3] Effective validation of this receptor's role in specific biological pathways is paramount for advancing novel therapeutics. This guide details the use of this compound receptor antagonists and compares their utility with genetic validation techniques, providing experimental data and detailed protocols to aid in study design.

Pharmacological Validation: this compound Receptor Antagonists

A variety of non-peptide antagonists targeting the this compound receptor (NK3R) have been developed and characterized. These small molecules offer a powerful approach to acutely and reversibly inhibit receptor function in both in vitro and in vivo models.

Comparative Performance of this compound Receptor Antagonists

The selection of an appropriate antagonist is crucial and often depends on the specific experimental system, including the species being studied. The following table summarizes the in vitro potency of several commonly used NK3R antagonists. It is important to note that species differences in antagonist affinity have been observed, with some compounds showing lower potency for the murine receptor compared to the human ortholog.[4]

AntagonistTarget SpeciesAssay TypePotency (Ki / IC50)Reference(s)
SB222200 HumanRadioligand BindingKi = 4.4 nM[4]
MurineRadioligand Binding10- to 100-fold lower affinity than human[4]
MurineCa2+ Mobilization5- to 10-fold reduced potency than human[4]
Osanetant (SR-142,801) HumanNot SpecifiedPotent[1]
Talnetant (SB-223,412) HumanNot SpecifiedPotent[1]
Fezolinetant (ESN-364) HumanNot SpecifiedPotent[3]
MLE4901 HumanNot SpecifiedPotent[5]

Table 1: In Vitro Potency of Selected this compound Receptor Antagonists. This table provides a summary of the reported potencies for various NK3R antagonists. Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

In Vivo Validation using NK3R Antagonists

A key application of these antagonists is the in vivo validation of the this compound receptor's role in physiological processes. One well-established model involves the measurement of luteinizing hormone (LH) secretion, which is modulated by NKB signaling in the hypothalamus.[6] Administration of NK3R antagonists has been shown to decrease LH pulse frequency and amplitude.[1][4][7]

AntagonistAnimal ModelDose and AdministrationKey FindingReference(s)
SB222200 Prepubertal female ratContinuous i.c.v. infusionDelayed onset of puberty and reduced LH pulse frequency and amplitude.[4]
ESN364 Ovariectomized ewe1 mg/kg, i.v. bolusReversibly inhibited pulsatile LH secretion.[7]
ESN364 Castrated male ratOral administrationDose-dependent inhibition of LH release.[6]

Table 2: In Vivo Effects of this compound Receptor Antagonists on Luteinizing Hormone (LH) Secretion. This table highlights key findings from in vivo studies demonstrating the utility of NK3R antagonists in validating the receptor's role in reproductive endocrinology.

Alternative Validation Strategies: Genetic Approaches

While pharmacological antagonists are invaluable tools, genetic methods provide a complementary and often more definitive approach to target validation by directly manipulating the gene encoding the receptor, TACR3.

CRISPR-Cas9 Mediated Gene Knockout

The CRISPR-Cas9 system allows for the permanent and specific knockout of the TACR3 gene, creating a null background to study the functional consequences of receptor absence. This method is highly specific and can be applied to both cell lines and animal models.

RNA Interference (RNAi)

RNA interference using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) offers a method for transiently silencing the expression of the TACR3 gene. This approach is particularly useful for high-throughput screening and for studying the effects of acute receptor knockdown.

Comparison of Validation Methodologies
FeaturePharmacological AntagonistsCRISPR-Cas9 KnockoutRNA Interference (RNAi)
Mode of Action Reversible binding to the receptor, blocking ligand activation.Permanent disruption of the TACR3 gene.Transient degradation of TACR3 mRNA.
Specificity Can have off-target effects on other receptors.Highly specific to the target gene.Can have off-target effects due to miRNA-like activity.
Temporal Control Acute and reversible inhibition.Permanent loss of function.Transient knockdown of gene expression.
Applications In vitro and in vivo functional assays, dose-response studies.Definitive target validation, creation of knockout cell lines and animal models.High-throughput screening, acute loss-of-function studies.
Limitations Potential for incomplete receptor blockade, species-dependent potency.Potential for off-target mutations, labor-intensive for generating knockout models.Incomplete knockdown, potential for off-target effects, transient nature.

Table 3: Comparison of Pharmacological and Genetic Validation Methods for the this compound Receptor. This table provides a side-by-side comparison of the key features, applications, and limitations of each validation approach.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these validation studies. Below are outlines of key experimental protocols.

In Vitro Assay: Radioligand Binding

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the this compound receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the this compound receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK3R ligand (e.g., [³H]SB222200) and varying concentrations of the unlabeled antagonist.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the antagonist, which can be converted to a Ki value using the Cheng-Prusoff equation.[2]

In Vitro Assay: Calcium Mobilization

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event of the Gq-coupled this compound receptor.[8]

Protocol Outline:

  • Cell Culture: Culture cells expressing the this compound receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a fixed concentration of an NK3R agonist (e.g., this compound or Senktide) to stimulate the receptor.

  • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist by measuring the inhibition of the agonist-induced calcium response.

Genetic Validation: CRISPR-Cas9 Knockout

This protocol outlines the generation of a TACR3 knockout cell line.[9][10]

Protocol Outline:

  • Guide RNA Design: Design and synthesize single-guide RNAs (sgRNAs) targeting a critical exon of the TACR3 gene.

  • Vector Construction: Clone the sgRNAs into a Cas9 expression vector.

  • Transfection: Transfect the Cas9/sgRNA expression vector into the target cell line.

  • Single-Cell Cloning: Isolate and expand single cells to generate clonal populations.

  • Genotyping: Screen the clonal populations for mutations in the TACR3 gene using PCR and DNA sequencing.

  • Validation: Confirm the absence of this compound receptor protein expression by Western blot or flow cytometry and assess the loss of function through a relevant functional assay (e.g., calcium mobilization).

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound receptor signaling pathway and the experimental workflows for pharmacological and genetic validation.

Eledoisin_Signaling_Pathway This compound This compound / NKB NK3R This compound Receptor (NK3R) This compound->NK3R Binds to Gq Gq NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound receptor signaling pathway.

Pharmacological_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Receptor_Expression Express this compound Receptor in Cell Line Binding_Assay Radioligand Binding Assay (Determine Ki) Receptor_Expression->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine IC50) Receptor_Expression->Functional_Assay Antagonist_Admin Administer NK3R Antagonist Binding_Assay->Antagonist_Admin Inform dose selection Functional_Assay->Antagonist_Admin Inform dose selection Animal_Model Select Animal Model (e.g., Rat, Mouse) Animal_Model->Antagonist_Admin Measure_Endpoint Measure Physiological Endpoint (e.g., LH levels) Antagonist_Admin->Measure_Endpoint

Caption: Experimental workflow for pharmacological validation.

Genetic_Validation_Workflow cluster_crispr CRISPR-Cas9 Knockout cluster_rnai RNAi Knockdown sgRNA_Design Design sgRNA for TACR3 Transfection_CRISPR Transfect Cells with Cas9 and sgRNA sgRNA_Design->Transfection_CRISPR Clonal_Selection Select and Expand Single Cell Clones Transfection_CRISPR->Clonal_Selection Validation_KO Validate Knockout (Sequencing, Western Blot) Clonal_Selection->Validation_KO Functional_Assay_Genetic Functional Phenotyping Validation_KO->Functional_Assay_Genetic Assess Phenotype siRNA_Design Design siRNA for TACR3 Transfection_siRNA Transfect Cells with siRNA siRNA_Design->Transfection_siRNA Validation_KD Validate Knockdown (qRT-PCR, Western Blot) Transfection_siRNA->Validation_KD Validation_KD->Functional_Assay_Genetic Assess Phenotype

Caption: Experimental workflows for genetic validation.

References

Eledoisin's Interaction with Tachykinin Receptors: A Comparative Analysis of NK1 and NK2 Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of tachykinin peptides with their receptors is paramount for the design of selective therapeutics. This guide provides a detailed comparison of the cross-reactivity of Eledoisin with the NK1 and NK2 tachykinin receptors, supported by experimental data, detailed protocols, and visual representations of the involved signaling pathways.

This compound, a naturally occurring tachykinin peptide isolated from the salivary glands of the octopus Eledone moschata, has been a valuable pharmacological tool for characterizing tachykinin receptor subtypes. While it is known to exhibit a preference for the NK2 receptor, the extent of its cross-reactivity with the NK1 receptor is a critical factor in its experimental application and in the interpretation of resulting data.

Comparative Binding Affinity and Functional Potency

To objectively assess the cross-reactivity of this compound, its binding affinity (Ki) and functional potency (EC50) at both NK1 and NK2 receptors are compared with those of the endogenous high-affinity ligands, Substance P for NK1 and Neurokinin A (NKA) for NK2, as well as selective antagonists.

LigandReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50/pA2)Tissue/Cell LineReference
This compound NK1-Lower potency than SPGuinea Pig Ileum[1]
NK2-AgonistHamster Urinary Bladder[2]
NK2-EC50: > Substance PCHO cells (human NK2)
Substance P NK1-EC50: 0.1 pMGuinea Pig Ileum[1]
NK2-EC50: > NKACHO cells (human NK2)
Neurokinin A (NKA) NK1-Lower potency than SPGuinea Pig Ileum[1]
NK2-EC50: 1.2 nMGuinea Pig Ileum[1]
Aprepitant (NK1 Antagonist) NK10.1 - 1pA2: ~9Various
NK2>1000-Various
SR48968 (NK2 Antagonist) NK1>1000-Various
NK20.5 - 2pA2: ~9Various

Experimental Methodologies

The data presented in this guide is derived from established experimental protocols designed to characterize ligand-receptor interactions.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a ligand for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the target receptor (NK1 or NK2) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, providing a measure of its potency (EC50) and efficacy.

Calcium Mobilization Assay:

NK1 and NK2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).

Protocol Outline:

  • Cell Culture: Cells stably or transiently expressing the human NK1 or NK2 receptor are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Addition: The cells are exposed to varying concentrations of the agonist (e.g., this compound, Substance P, or NKA).

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined.

Signaling Pathways of NK1 and NK2 Tachykinin Receptors

The activation of both NK1 and NK2 receptors by their respective agonists initiates a cascade of intracellular signaling events, primarily through the Gαq pathway.

NK_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Tachykinin (Substance P / NKA / this compound) NK_Receptor NK1 / NK2 Receptor Agonist->NK_Receptor G_Protein Gαq/11 NK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: NK1 and NK2 Receptor Signaling Pathway.

Experimental Workflow for Assessing Receptor Cross-reactivity

A logical workflow is essential for systematically evaluating the cross-reactivity of a ligand like this compound.

Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_assays Binding & Functional Assays cluster_analysis Data Analysis & Interpretation Receptor_Prep Prepare Cells/Tissues Expressing NK1 and NK2 Receptors Binding_Assay Radioligand Binding Assay (Determine Ki values) Receptor_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50/pA2 values) Receptor_Prep->Functional_Assay Ligands Prepare Ligands: This compound, SP, NKA, Selective Antagonists Ligands->Binding_Assay Ligands->Functional_Assay Data_Comparison Compare Ki and EC50 values for this compound at NK1 vs. NK2 Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison Selectivity_Ratio Calculate Selectivity Ratio (Ki NK1 / Ki NK2) Data_Comparison->Selectivity_Ratio Conclusion Draw Conclusion on Cross-reactivity Profile Selectivity_Ratio->Conclusion

References

A Researcher's Guide to Selecting Synthetic Eledoisin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quality and consistency of synthetic peptides are paramount. Eledoisin, a tachykinin peptide, is a valuable tool in studying neurokinin receptors and related physiological processes. This guide provides a framework for a comparative analysis of synthetic this compound from various suppliers, focusing on key quality attributes, and offers standardized protocols for in-house evaluation.

Supplier Overview and Purity Comparison

Several commercial suppliers offer synthetic this compound. While a comprehensive head-to-head comparison with experimental data is not publicly available, we can compile the information provided by a selection of suppliers. Researchers are encouraged to request certificates of analysis for specific lots.

SupplierPurity SpecificationAnalysis MethodAdditional Information
MyBioSource >98.0%[1]RP-HPLC, SDS-PAGE[1]Provided as a lyophilized powder.
Biorunstar ≥95%[2]HPLC[2]Provided as a lyophilized powder.[2]
Cell Sciences (Not specified)(Not specified)Available in 5 mg quantities.[3]

Note: The purity values stated by suppliers are often based on a single analytical method. It is recommended to perform orthogonal purity analysis for a comprehensive assessment.

Experimental Protocols for Comparative Analysis

To objectively compare synthetic this compound from different sources, a series of standardized experiments should be performed. These protocols are designed to assess purity, biological activity, and stability.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of synthetic peptides.[4][5]

Methodology:

  • Sample Preparation: Reconstitute the lyophilized this compound from each supplier in a suitable solvent, typically sterile water or a buffer solution, to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for peptide separations.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% of mobile phase B over a set time (e.g., 30 minutes) is a common starting point. The gradient should be optimized based on the peptide's hydrophobicity.[5]

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[5]

  • Data Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.

Biological Activity Assay: Tachykinin Receptor Activation

The biological activity of this compound is determined by its ability to activate its cognate receptors, primarily the neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, which are G-protein coupled receptors (GPCRs).[6][7] A common method to assess this is to measure the downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Use a cell line stably expressing the human NK1 or NK2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Stimulation: Prepare serial dilutions of this compound from each supplier. Add the different concentrations to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after adding this compound using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (half-maximal effective concentration) value for each supplier's product. A lower EC50 value indicates higher potency.

Stability Testing

Assessing the stability of the peptide is crucial for ensuring consistent experimental results over time.

Methodology:

  • Sample Preparation: Reconstitute this compound from each supplier to a known concentration in a relevant buffer (e.g., PBS).

  • Storage Conditions: Aliquot the solutions and store them at different temperatures (e.g., 4°C, -20°C, and -80°C) for various time points (e.g., 1 week, 1 month, 3 months).

  • Analysis: At each time point, analyze the purity of the stored samples using the HPLC method described above.

  • Data Analysis: Compare the purity of the stored samples to the initial purity to determine the degradation rate under different storage conditions.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in this compound research, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its comparative analysis.

Eledoisin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NK_Receptor Tachykinin Receptor (NK1R/NK2R) This compound->NK_Receptor Binds G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades Ca2_release->Downstream PKC->Downstream

Caption: this compound signaling through Gq/11-coupled tachykinin receptors.

Experimental_Workflow cluster_procurement Procurement & Preparation cluster_analysis Comparative Analysis cluster_evaluation Data Evaluation start Obtain Synthetic this compound (Suppliers A, B, C) reconstitution Reconstitute Lyophilized Peptides start->reconstitution purity Purity Assessment (RP-HPLC) reconstitution->purity activity Biological Activity Assay (e.g., Calcium Mobilization) reconstitution->activity stability Stability Testing (Time & Temperature Course) reconstitution->stability data_analysis Data Analysis (Purity %, EC50, Degradation Rate) purity->data_analysis activity->data_analysis stability->data_analysis comparison Supplier Comparison & Selection data_analysis->comparison

Caption: Experimental workflow for comparative analysis of synthetic this compound.

Conclusion

The selection of a synthetic peptide supplier should be based on rigorous, data-driven evaluation. While suppliers provide initial quality control data, independent verification of purity, biological activity, and stability is crucial for ensuring the reliability and reproducibility of research findings. By following the outlined experimental protocols, researchers can make an informed decision and select the most suitable source of synthetic this compound for their specific needs.

References

Eledoisin vs. Kassinin: A Comparative Guide to their Stimulation of Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eledoisin and kassinin, two tachykinin peptides, in their ability to stimulate ion transport across epithelial tissues. This analysis is based on available experimental data, focusing on their mechanisms of action, relative potencies, and the signaling pathways they activate.

Introduction to this compound and Kassinin

This compound and kassinin are members of the tachykinin family of neuropeptides, characterized by a common C-terminal amino acid sequence. This compound was originally isolated from the salivary glands of the octopus Eledone moschata, while kassinin is derived from the skin of the African frog Kassina senegalensis. Both peptides are known to exert a variety of physiological effects, including the modulation of ion transport across epithelial membranes. This function is particularly relevant in tissues such as the frog skin, a well-established model for studying epithelial transport processes.

Comparative Efficacy and Potency

Experimental evidence, primarily from studies on isolated frog skin, demonstrates that both this compound and kassinin are effective stimulators of ion transport. The primary measure of this activity is the increase in the short-circuit current (SCC), which reflects the net movement of ions across the epithelium.

While both peptides induce an increase in SCC, their potencies differ. A study by Lippe et al. (1998) established a rank order of potency for several tachykinins in stimulating ion transport in frog skin, which indicated that kassinin is more potent than this compound [1].

Table 1: Qualitative Comparison of this compound and Kassinin in Stimulating Ion Transport

FeatureThis compoundKassininCitation
Effect on Ion Transport Stimulates ion transport (increase in SCC)Stimulates ion transport (increase in SCC)[2]
Relative Potency Less potentMore potent[1]

Note: Specific quantitative data such as EC50 and Imax values for the stimulation of short-circuit current were not available in the reviewed literature.

Receptor Interaction and Pharmacology

The effects of this compound and kassinin on ion transport are mediated by their interaction with tachykinin receptors, which are G-protein coupled receptors (GPCRs). In mammals, three main tachykinin receptors have been identified: NK1, NK2, and NK3.

A study by Lippe et al. (2004) investigated the receptor pharmacology of this compound and kassinin in frog skin. The findings suggest a complex and differential interaction with tachykinin receptor subtypes:

  • This compound: The stimulation of SCC by this compound was reduced by antagonists of both NK1 (CP99994) and NK2 (SR48968) receptors, but was not affected by an NK3 antagonist (SB222200)[2]. This suggests that this compound's effect in this tissue may be mediated by a combination of NK1 and NK2-like receptors, or a receptor with mixed pharmacology.

  • Kassinin: In contrast, the stimulatory effect of kassinin on SCC was not affected by any of the NK1, NK2, or NK3 antagonists tested[2]. This indicates that kassinin may act on a different, as-yet-unclassified tachykinin receptor subtype in the frog skin, or that the antagonists used have different affinities for the amphibian receptors compared to their mammalian counterparts.

Table 2: Receptor Antagonist Effects on this compound and Kassinin-Stimulated SCC

AntagonistTarget ReceptorEffect on this compound-stimulated SCCEffect on Kassinin-stimulated SCCCitation
CP99994 NK1ReducedNo effect[2]
SR48968 NK2ReducedNo effect[2]
SB222200 NK3No effectNo effect[2]

Signaling Pathways

The stimulation of ion transport by tachykinins generally involves the activation of intracellular signaling cascades following receptor binding. The canonical pathway for tachykinin receptors involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC are key events that lead to the modulation of ion channel and transporter activity, ultimately resulting in increased ion secretion or absorption.

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Tachykinin_Receptor Tachykinin Receptor This compound->Tachykinin_Receptor Kassinin Kassinin Kassinin->Tachykinin_Receptor Gq_protein Gq Tachykinin_Receptor->Gq_protein Activation PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers Ion_Channel Ion Channel Modulation Ca2_release->Ion_Channel Leads to Ion_Transport Stimulation of Ion Transport Ion_Channel->Ion_Transport

Caption: General signaling pathway for tachykinin-stimulated ion transport.

Experimental Protocols

The primary method used to evaluate the effect of this compound and kassinin on ion transport is the short-circuit current (SCC) technique using an Ussing chamber . While specific detailed protocols from the cited primary literature were not fully accessible, a general methodology can be outlined.

Objective: To measure the net ion transport across an epithelial tissue (e.g., frog skin) in response to stimulation by this compound or kassinin.

Materials:

  • Ussing chamber system

  • Voltage-clamp apparatus

  • Ringer's solution (physiological saline solution for amphibians)

  • This compound and Kassinin stock solutions

  • Epithelial tissue (e.g., ventral skin of Rana esculenta)

  • Agar-salt bridges and Ag/AgCl electrodes

General Procedure:

  • Tissue Preparation: The frog is doubly pithed, and a section of the ventral skin is carefully excised. The skin is then mounted as a flat sheet between the two halves of the Ussing chamber, separating the mucosal (outer) and serosal (inner) bathing solutions.

  • Equilibration: Both sides of the tissue are bathed with identical Ringer's solution, and the system is gassed with air or a 95% O2/5% CO2 mixture. The tissue is allowed to equilibrate until a stable baseline transepithelial potential difference and short-circuit current are achieved.

  • Short-Circuit Current Measurement: The transepithelial potential difference is clamped to 0 mV using an external voltage-clamp apparatus. The current required to maintain this voltage clamp is the short-circuit current (SCC) and is a measure of the net active ion transport across the epithelium.

  • Peptide Addition: Once a stable baseline SCC is recorded, a known concentration of this compound or kassinin is added to the serosal bathing solution.

  • Data Recording: The change in SCC is continuously recorded until a new stable plateau is reached. The difference between the baseline SCC and the peptide-stimulated SCC represents the magnitude of the response.

  • Dose-Response Analysis (Optional): To determine the potency (EC50), cumulative concentrations of the peptides are added, and the resulting SCC changes are plotted against the peptide concentration.

Ussing_Chamber_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis Tissue_Prep Excise Frog Skin Mounting Mount Skin in Ussing Chamber Tissue_Prep->Mounting Bathing Add Ringer's Solution to both chambers Mounting->Bathing Equilibration Equilibrate until stable baseline Bathing->Equilibration SCC_Measure Measure Baseline Short-Circuit Current (SCC) Equilibration->SCC_Measure Peptide_Add Add this compound or Kassinin to serosal side SCC_Measure->Peptide_Add Record_Response Record change in SCC Peptide_Add->Record_Response Calculate_Delta Calculate ΔSCC (Stimulated - Baseline) Record_Response->Calculate_Delta Dose_Response Dose-Response Curve (optional) Calculate_Delta->Dose_Response

Caption: Workflow for Ussing chamber experiments to measure ion transport.

Conclusion

Both this compound and kassinin are potent stimulators of ion transport in epithelial tissues, with kassinin exhibiting greater potency than this compound in the frog skin model. Their effects are mediated through tachykinin receptors, although the specific receptor subtypes involved appear to differ between the two peptides, suggesting distinct pharmacological profiles. The downstream signaling cascade likely involves the canonical Gq/PLC/IP3/Ca2+ pathway, leading to the modulation of ion channels and transporters. The Ussing chamber coupled with the short-circuit current technique remains the gold standard for investigating the effects of these and other secretagogues on epithelial ion transport. Further research is warranted to elucidate the precise receptor subtypes and downstream signaling components involved in the actions of this compound and kassinin in various epithelial tissues.

References

Confirming Eledoisin Peptide Identity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the precise identity of a peptide like Eledoisin is a critical step in ensuring the validity of experimental results and the quality of therapeutic candidates. This guide provides a detailed comparison of mass spectrometry and other common analytical techniques for the definitive identification of the this compound peptide.

This compound, an undecapeptide with the sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides. Its accurate identification is paramount for research into its physiological roles and therapeutic potential. This guide will delve into the experimental protocols and comparative performance of key analytical methods.

Mass Spectrometry: The Gold Standard for Peptide Identification

Mass spectrometry (MS) has become the cornerstone of peptide and protein identification due to its high sensitivity, accuracy, and versatility. Two primary ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are commonly coupled with mass analyzers like Time-of-Flight (TOF) or tandem mass spectrometers (MS/MS) for comprehensive peptide analysis.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and robust method for determining the molecular weight of peptides. In this technique, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and desorption of the peptide. The time it takes for the ionized peptide to travel down a flight tube to a detector is proportional to its mass-to-charge ratio (m/z).

A key advantage of MALDI-TOF is its ability to generate predominantly singly charged ions, resulting in simple and easy-to-interpret spectra.[1] This makes it an excellent tool for quickly confirming the presence of the intact this compound peptide by matching its observed molecular weight to the theoretical mass.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is another soft ionization technique that is particularly well-suited for analyzing peptides in solution, often directly coupled with liquid chromatography (LC) for complex mixture analysis.[2] ESI typically produces multiply charged ions, which can be advantageous for sequencing peptides using tandem mass spectrometry (MS/MS).

In an ESI-MS/MS experiment, the parent ion corresponding to the this compound peptide is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. This spectrum contains a series of ions (primarily b- and y-ions) that correspond to cleavages along the peptide backbone. The mass differences between these fragment ions allow for the deduction of the amino acid sequence.

Comparative Performance of Analytical Techniques

TechniquePrincipleInformation ProvidedThroughputSensitivityKey AdvantagesKey Limitations
MALDI-TOF MS Measures the mass-to-charge ratio of intact peptides after soft ionization from a matrix.Molecular WeightHighHigh (femtomole to attomole)Rapid, simple spectra, tolerant to some contaminants.[1][3]Limited structural information, not ideal for complex mixtures without prior separation.
ESI-MS/MS Measures the mass-to-charge ratio of intact peptides and their fragments after soft ionization from a solution.Molecular Weight & Amino Acid SequenceHigh (when coupled with LC)Very High (attomole to zeptomole)Provides definitive sequence confirmation, suitable for complex mixtures.[2]Spectra can be complex due to multiple charge states, potential for ion suppression.
Edman Degradation Sequential chemical removal and identification of N-terminal amino acids.Amino Acid SequenceLowModerate (picomole)Provides direct sequence information from the N-terminus.[4]Ineffective for N-terminally blocked peptides like this compound (pGlu).[4]
Amino Acid Analysis Hydrolysis of the peptide followed by quantification of constituent amino acids.Amino Acid CompositionLowLow (nanomole)Provides accurate amino acid ratios.Destructive to the sample, no sequence information.

Experimental Protocols

Mass Spectrometry Sample Preparation

Proper sample preparation is crucial for successful mass spectrometry analysis. For both MALDI-TOF and ESI-MS/MS, it is essential to use high-purity solvents and reagents to avoid contamination. Peptides should be desalted prior to analysis to prevent signal suppression.

For MALDI-TOF MS:

  • Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen. CHCA is generally used for peptides up to 3,000 Da, while SA is preferred for larger peptides and proteins.

  • Sample Spotting: The peptide sample is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, leaving behind co-crystals of the peptide and matrix.

For ESI-MS/MS:

  • Solvent System: The peptide is dissolved in a solvent compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion or LC Coupling: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system for separation prior to analysis.

Edman Degradation Protocol for N-terminally Blocked Peptides

Standard Edman degradation is not directly applicable to this compound due to the presence of a pyroglutamic acid (pGlu) residue at the N-terminus, which lacks a free primary amine for the coupling reaction.[4] To sequence such peptides, an initial de-blocking step is required using an enzyme like pyroglutamyl aminopeptidase.

  • Enzymatic Deblocking: The this compound peptide is incubated with pyroglutamyl aminopeptidase to cleave the pGlu residue, exposing the N-terminal proline.

  • Standard Edman Chemistry: The de-blocked peptide is then subjected to the standard Edman degradation cycles.

Amino Acid Analysis Protocol
  • Acid Hydrolysis: The this compound peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at approximately 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The resulting amino acids are derivatized to make them detectable, often using phenylisothiocyanate (PITC).

  • Chromatographic Separation and Quantification: The derivatized amino acids are separated by high-performance liquid chromatography (HPLC) and quantified by comparing their peak areas to those of known standards.

Data Presentation and Visualization

Mass Spectrometry Data Summary
ParameterMALDI-TOF MSESI-MS/MS
Theoretical Mass (Monoisotopic) 1187.60 Da1187.60 Da
Observed [M+H]+ ~1188.61 m/z~1188.61 m/z
Observed [M+2H]2+ Not typically observed~594.81 m/z
Key Fragment Ions (Hypothetical) N/Ay-ions, b-ions
Visualizing the this compound Identification Workflow

The following diagram illustrates the general workflow for confirming the identity of the this compound peptide using mass spectrometry.

Eledoisin_Identification_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_result Result Eledoisin_Sample This compound Peptide Sample Desalting Desalting Eledoisin_Sample->Desalting MALDI_TOF MALDI-TOF MS Desalting->MALDI_TOF Spotting with Matrix ESI_MSMS ESI-MS/MS Desalting->ESI_MSMS Dissolving in Solvent MW_Confirmation Molecular Weight Confirmation MALDI_TOF->MW_Confirmation Sequence_Confirmation Sequence Confirmation ESI_MSMS->Sequence_Confirmation Confirmed_Identity Confirmed this compound Identity MW_Confirmation->Confirmed_Identity Sequence_Confirmation->Confirmed_Identity

Caption: Workflow for this compound peptide identification using mass spectrometry.

This compound Signaling Pathway

This compound is known to exert its biological effects through the neurokinin 3 (NK3) receptor, a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.

Eledoisin_Signaling_Pathway This compound This compound NK3R NK3 Receptor (GPCR) This compound->NK3R Binds to G_Protein Gq/11 Protein NK3R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of this compound via the NK3 receptor.

References

A Researcher's Guide to Assessing the Purity of Synthetic Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like Eledoisin is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. This compound, a tachykinin peptide, requires rigorous analytical evaluation to identify and quantify impurities that may arise during synthesis. This guide provides a comparative overview of the primary analytical methods used for this purpose: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the desired level of detail, the nature of potential impurities, and the stage of research or development. The following table provides a high-level comparison of the most common techniques.

FeatureReversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity.Separation by hydrophobicity coupled with mass-to-charge ratio detection.Separation based on charge-to-mass ratio in an electric field.
Resolution HighVery HighExcellent
Sensitivity Good (ng range)Excellent (pg-fg range)High (pg range)
Throughput ModerateModerateHigh
Cost ModerateHighLow to Moderate
Primary Application Quantifying known impurities and routine purity checks.Identifying unknown impurities and confirming molecular weight.Orthogonal method for purity confirmation, especially for charged impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for peptide purity analysis due to its high resolution and reproducibility.[1] It separates peptides based on their hydrophobicity, with more hydrophobic molecules having longer retention times on the non-polar stationary phase.[2]

Experimental Protocol: RP-HPLC for this compound Purity

Objective: To determine the purity of a synthetic this compound sample by separating it from its impurities.

Materials:

  • This compound sample, dissolved in an appropriate solvent (e.g., 0.1% TFA in water)[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[4]

  • RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 30 °C[3]

    • Detection Wavelength: 215 nm (for peptide bonds) and 280 nm (for aromatic residues if present)[3][4]

    • Injection Volume: 20 µL[6]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      30 60
      35 90

      | 40 | 10 |

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total area of all peaks.[3]

Typical Impurities Detected: RP-HPLC can effectively separate impurities with different hydrophobicities, such as:

  • Truncated or deletion sequences: Peptides missing one or more amino acids.[3]

  • Peptides with residual protecting groups: Incomplete removal of protecting groups during synthesis.[4]

  • Oxidized or deamidated peptides: Chemical modifications that alter the peptide's polarity.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing accurate molecular weight information.[7] For this compound, LC-MS can reveal co-eluting impurities that are not resolved by UV detection alone.[8]

Experimental Protocol: LC-MS for this compound Impurity Profiling

Objective: To identify and semi-quantify impurities in a synthetic this compound sample.

Materials:

  • This compound sample, dissolved in water[9]

  • Mobile Phase A: 0.1% Formic acid (FA) in water[9]

  • Mobile Phase B: 0.1% Formic acid (FA) in acetonitrile[9]

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)[9]

  • C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[9]

Procedure:

  • Sample Preparation: Prepare a 0.2 µg/µL solution of the this compound sample in water.[9]

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 65 °C[9]

    • Injection Volume: 5 µL

    • Gradient Elution: 16-24% Mobile Phase B over 30 minutes.[9]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 2.8 kV[9]

    • Cone Voltage: 50 V[9]

    • Source Temperature: 80 °C[9]

    • Desolvation Temperature: 300 °C[9]

    • Acquisition Range: m/z 100-2000

  • Data Analysis: Analyze the mass spectra of the main peak and any impurity peaks. Compare the observed masses with the theoretical masses of this compound and potential impurities. Use MS/MS fragmentation to confirm the identity of impurities.

Typical Impurities Detected: LC-MS can identify a wide range of impurities, including:

  • Co-eluting impurities: Impurities that have similar retention times to this compound in RP-HPLC.[8]

  • Insertion sequences: Peptides with additional amino acids.[8]

  • Products of side reactions: Modifications such as pyroglutamic acid formation.[9]

  • Residual protecting groups: Such as Fmoc and t-butyl groups.[9]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field.[10] It serves as an excellent orthogonal technique to RP-HPLC, providing complementary information on purity, especially for charged impurities.[10]

Experimental Protocol: CE for this compound Purity Analysis

Objective: To provide an orthogonal assessment of this compound purity.

Materials:

  • This compound sample, dissolved in water or a low ionic strength buffer

  • Background Electrolyte (BGE): e.g., 50 mM phosphate buffer, pH 2.5

  • CE instrument with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

Procedure:

  • Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE.

  • Sample Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • Separation Conditions:

    • Voltage: 20-30 kV

    • Temperature: 25 °C

    • Detection: UV at 200 nm

  • Data Analysis: Analyze the resulting electropherogram to identify the main this compound peak and any impurity peaks. Calculate purity based on peak areas.

Typical Impurities Detected: CE is particularly effective at separating:

  • Deamidated peptides: Changes in charge due to the conversion of asparagine or glutamine to aspartic acid or glutamic acid.

  • Peptides with incomplete deprotection of charged side chains.

  • Other charged impurities that may not be well-resolved by RP-HPLC.

Quantitative Data Summary

The choice of analytical method can significantly impact the reported purity of a peptide sample. The following table presents hypothetical, yet realistic, purity data for a single batch of synthetic this compound as determined by the three methods.

Analytical MethodPurity (%)Major Impurities Detected
RP-HPLC (UV at 215 nm) 95.2%Deletion sequence (-Pro), Oxidized Met
LC-MS (TIC) 88.5%Deletion sequence (-Pro), Oxidized Met, +Gly insertion, Residual t-butyl group
Capillary Electrophoresis (UV at 200 nm) 96.1%Deamidated this compound, Unidentified charged species

Note: TIC refers to Total Ion Chromatogram. As the data illustrates, RP-HPLC with UV detection may overestimate purity by not resolving co-eluting species, which are subsequently detected by mass spectrometry.[8] CE provides an alternative assessment based on charge, revealing different impurity profiles.

Visualizing the Workflow and Method Relationships

To better understand the process of purity assessment and the interplay between these techniques, the following diagrams have been generated.

G Experimental Workflow for this compound Purity Assessment A Synthetic this compound Sample B Sample Preparation (Dissolution and Filtration) A->B C Primary Purity Analysis (RP-HPLC) B->C D Impurity Identification (LC-MS) B->D E Orthogonal Purity Verification (Capillary Electrophoresis) B->E F Purity Data Comparison and Final Assessment C->F D->F E->F

Workflow for this compound purity assessment.

G Logical Relationship of Analytical Methods cluster_0 Primary Analysis cluster_1 Detailed Characterization cluster_2 Orthogonal Verification HPLC RP-HPLC (Purity Quantification) LCMS LC-MS (Impurity ID & Confirmation) HPLC->LCMS Investigate unresolved peaks CE Capillary Electrophoresis (Charge-based Separation) HPLC->CE Confirm purity with orthogonal method LCMS->HPLC Provides identity of HPLC peaks

Relationship between analytical methods.

References

Eledoisin Interference in Substance P Radioimmunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Substance P, a neuropeptide implicated in pain transmission and inflammation, is paramount. However, the structural similarity of Substance P to other endogenous and exogenous tachykinins, such as Eledoisin, presents a potential for cross-reactivity in immunoassays, leading to inaccurate measurements. This guide provides a comprehensive comparison of the potential interference of this compound in Substance P radioimmunoassays (RIAs), supported by experimental data and detailed protocols.

Understanding the Molecules: Substance P and this compound

Substance P is an eleven-amino-acid neuropeptide that plays a crucial role in nociception and inflammatory responses. This compound, a peptide originally isolated from the salivary glands of the octopus Eledone moschata, is also a member of the tachykinin family of peptides and shares sequence homology with Substance P, particularly in the C-terminal region which is often the epitope for antibody recognition in immunoassays. This structural similarity is the primary reason for potential cross-reactivity in Substance P RIAs.

The Potential for Interference: A Review of the Evidence

The degree of interference by this compound in Substance P radioimmunoassays is highly dependent on the specificity of the primary antibody used in the assay. Several studies have investigated this cross-reactivity, yielding varied results that underscore the importance of antibody selection and assay validation.

One study reported a cross-reactivity of 1% for this compound in a high-sensitivity radioimmunoassay for Substance P[1]. Another investigation using a commercially available RIA kit found a small, apparently nonspecific elevation in measured Substance P of approximately 2% to 6% when this compound was present[1]. Conversely, a separate study developing a sensitive and specific RIA for Substance P reported no observable cross-reaction with this compound, highlighting the feasibility of producing highly specific antibodies[2].

This variability in reported cross-reactivity emphasizes that a "one-size-fits-all" assumption about this compound interference is inappropriate. Researchers must critically evaluate the specificity of their chosen immunoassay.

Quantitative Analysis of Cross-Reactivity

To provide a clearer picture of the potential for interference, the following table summarizes the reported cross-reactivity of this compound in various Substance P radioimmunoassays.

RIA Kit/Antibody SourceReported this compound Cross-ReactivityReference
High-sensitivity RIA1%[1]
Commercially Available RIA Kit~2-6% (nonspecific elevation)[1]
In-house Developed RIANo cross-reaction observed[2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing robust validation experiments. Below is a representative protocol for a competitive radioimmunoassay for the quantification of Substance P, with specific steps for assessing this compound interference.

Protocol: Competitive Radioimmunoassay for Substance P

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as a phosphate buffer containing bovine serum albumin (BSA) to prevent nonspecific binding.
  • Standard Substance P Solutions: Prepare a series of dilutions of a known concentration of synthetic Substance P to generate a standard curve.
  • This compound Solutions: Prepare a series of dilutions of this compound to test for cross-reactivity.
  • Radiolabeled Substance P (Tracer): Prepare a working solution of 125I-labeled Substance P.
  • Primary Antibody: Dilute the anti-Substance P antibody to the optimal concentration, determined through preliminary titration experiments.
  • Secondary Antibody (Precipitating Antibody): Prepare a solution of a secondary antibody directed against the IgG of the species in which the primary antibody was raised (e.g., goat anti-rabbit IgG).
  • Normal Serum: Prepare a dilute solution of normal serum from the same species as the primary antibody.

2. Assay Procedure:

  • Set up assay tubes in duplicate or triplicate for standards, controls, and unknown samples.
  • To each tube, add a specific volume of assay buffer, standard or sample, and the primary anti-Substance P antibody.
  • To assess this compound interference, a parallel set of tubes should be prepared containing a known concentration of Substance P and varying concentrations of this compound. Another set should contain only varying concentrations of this compound.
  • Incubate the tubes for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding.
  • Add the radiolabeled Substance P tracer to all tubes and incubate for another specified period (e.g., 16-24 hours) at 4°C.
  • Add the secondary antibody and normal serum to all tubes (except for the total count tubes) to precipitate the primary antibody-antigen complexes.
  • Incubate for a sufficient time to allow for precipitation (e.g., 90 minutes at room temperature).
  • Centrifuge the tubes to pellet the precipitate.
  • Carefully decant or aspirate the supernatant.
  • Measure the radioactivity in the pellet using a gamma counter.

3. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound radiolabel versus the concentration of the Substance P standards.
  • Determine the concentration of Substance P in the unknown samples by interpolating their bound radioactivity from the standard curve.
  • Calculate the percentage of cross-reactivity of this compound using the following formula:
  • % Cross-reactivity = (Concentration of Substance P at 50% displacement / Concentration of this compound at 50% displacement) x 100

Visualizing the Pathways and Processes

To further aid in the understanding of the biological context and the experimental workflow, the following diagrams are provided.

SubstanceP_Signaling_Pathway Substance P Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R G_protein Gq/11 NK1R->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P signaling through the NK1 receptor.

Competitive_RIA_Workflow Competitive Radioimmunoassay Workflow cluster_reagents Reagents cluster_assay Assay Steps cluster_results Results SP_unlabeled Unlabeled Substance P (Standard or Sample) Incubation1 Step 1: Competitive Binding (Incubate Unlabeled Peptides with Antibody) SP_unlabeled->Incubation1 This compound This compound (Potential Interferent) This compound->Incubation1 SP_labeled ¹²⁵I-Labeled Substance P (Tracer) Incubation2 Step 2: Tracer Binding (Add Labeled Substance P) SP_labeled->Incubation2 Antibody Anti-Substance P Antibody Antibody->Incubation1 Incubation1->Incubation2 Precipitation Step 3: Immunoprecipitation (Add Secondary Antibody) Incubation2->Precipitation Measurement Step 4: Measurement (Count Radioactivity in Pellet) Precipitation->Measurement High_SP High Unlabeled Substance P => Low Radioactivity Measurement->High_SP Low_SP Low Unlabeled Substance P => High Radioactivity Measurement->Low_SP Interference This compound Binds Antibody => Falsely Low Radioactivity (Appears as Higher SP) Measurement->Interference

Caption: Workflow of a competitive radioimmunoassay.

Conclusion and Recommendations

The potential for this compound to interfere with Substance P radioimmunoassays is a critical consideration for researchers. The extent of this interference is not uniform and depends heavily on the specificity of the antibodies employed in the assay. While some RIAs exhibit minimal to no cross-reactivity, others may be more susceptible, leading to an overestimation of Substance P levels.

Therefore, it is imperative for researchers to:

  • Thoroughly review the cross-reactivity data provided by the manufacturer for any commercial RIA kit.

  • Perform in-house validation studies to assess the cross-reactivity of this compound and other structurally related peptides in their specific assay system.

  • Consider the use of highly specific monoclonal antibodies to minimize the risk of interference.

By taking these precautions, researchers can ensure the accuracy and reliability of their Substance P measurements, leading to more robust and reproducible scientific findings.

References

A Comparative Guide to Eledoisin and Physalaemin in Smooth Muscle Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the smooth muscle stimulating properties of two potent tachykinin peptides, eledoisin and physalaemin. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of their signaling pathways, this document aims to be a valuable resource for researchers investigating smooth muscle physiology and pharmacology.

Data Presentation: Comparative Potency and Efficacy

The following table summarizes the potency (EC50) and maximum effect (Emax) of this compound and physalaemin on various smooth muscle preparations. These values are critical for understanding the relative efficacy and tissue selectivity of these two tachykinins.

AgonistTissue PreparationSpeciesEC50 (nM)Emax (% of maximum response)Receptor Preference
This compound Guinea Pig IleumGuinea Pig~1-10Not specifiedNK2
Rabbit JejunumRabbitNot specifiedPotent contractile agentNK2
Rabbit Iris SphincterRabbitMore potent than Substance P~100% (relative to carbachol)Not specified
Human Saphenous VeinHumanpD2 = 7.3 ± 0.227.6 ± 5.5% of KCl maxNK2
Physalaemin Guinea Pig IleumGuinea Pig~1-10Not specifiedNK1
Rabbit JejunumRabbitNot specifiedPotent contractile agentNK1
Rabbit Iris SphincterRabbit~5 times more potent than Substance P~85% (relative to this compound)Not specified
Guinea Pig BronchiGuinea PigMore potent than Substance PNot specifiedNK1

Note: EC50 and Emax values can vary depending on the specific experimental conditions. The data presented here is a synthesis of findings from multiple studies and should be considered as a comparative reference.

Experimental Protocols

The following is a detailed methodology for a typical isolated organ bath experiment designed to assess the contractile response of smooth muscle to this compound and physalaemin.

Objective: To determine the concentration-response relationship of this compound and physalaemin on an isolated smooth muscle preparation (e.g., guinea pig ileum or rabbit jejunum).

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rabbit jejunum)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.

  • This compound and physalaemin stock solutions of known concentrations.

  • Isolated organ bath system equipped with tissue holders, force-displacement transducers, and a data acquisition system.

  • Standard laboratory glassware and pipettes.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., a segment of the ileum or jejunum).

    • Place the tissue in a petri dish containing cold, oxygenated PSS.

    • Clean the tissue of any adhering fat and mesenteric tissue.

    • Cut the tissue into segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).

  • Tissue Mounting:

    • Mount the tissue segment in the organ bath chamber containing pre-warmed and gassed PSS. One end of the tissue is attached to a fixed hook at the bottom of the chamber, and the other end is connected to a force-displacement transducer.

    • Apply an initial resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for a period of 60-90 minutes. During this time, wash the tissue with fresh PSS every 15-20 minutes.

  • Concentration-Response Curve Generation:

    • After the equilibration period, record a stable baseline tension.

    • Add the agonist (this compound or physalaemin) to the organ bath in a cumulative manner, starting with the lowest concentration.

    • Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next higher concentration.

    • Record the contractile response (increase in tension) for each concentration.

    • Continue adding the agonist until a maximal response is achieved or the highest concentration is reached.

  • Data Analysis:

    • The contractile responses are typically expressed as a percentage of the maximal response obtained with a standard agonist (e.g., carbachol or potassium chloride) or as a percentage of the maximum response to the test agonist itself.

    • Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve.

    • From the concentration-response curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response).

Signaling Pathways

This compound and physalaemin exert their effects by activating specific G protein-coupled receptors (GPCRs) on the surface of smooth muscle cells. Physalaemin primarily targets the Neurokinin 1 (NK1) receptor, while this compound shows a preference for the Neurokinin 2 (NK2) receptor. The activation of these receptors initiates a cascade of intracellular events leading to muscle contraction.

Physalaemin-Induced Smooth Muscle Contraction via NK1 Receptor

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Physalaemin Physalaemin NK1R NK1 Receptor Physalaemin->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates PhosphoMyosinLC Phosphorylated Myosin Light Chain MyosinLC->PhosphoMyosinLC Contraction Smooth Muscle Contraction PhosphoMyosinLC->Contraction Initiates

Caption: Physalaemin signaling via the NK1 receptor.

This compound-Induced Smooth Muscle Contraction via NK2 Receptor

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK2R NK2 Receptor This compound->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates PhosphoMyosinLC Phosphorylated Myosin Light Chain MyosinLC->PhosphoMyosinLC Contraction Smooth Muscle Contraction PhosphoMyosinLC->Contraction Initiates

Caption: this compound signaling via the NK2 receptor.

Both pathways converge on the final common steps of calcium-calmodulin activation of myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Experimental Workflow for Comparing Tachykinin Agonists

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Euthanasia and Tissue Dissection A2 Tissue Cleaning and Segmentation A1->A2 B1 Mount Tissue in Organ Bath A2->B1 B2 Equilibration and Baseline Recording B1->B2 B3 Cumulative Addition of This compound or Physalaemin B2->B3 B4 Record Contractile Response B3->B4 C1 Generate Concentration- Response Curves B4->C1 C2 Calculate EC50 and Emax C1->C2 C3 Statistical Analysis and Comparison C2->C3

Caption: Isolated organ bath experimental workflow.

Validating Eledoisin's Receptor Pathway: A Comparative Guide to Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise receptor pathway of a compound is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of selective inhibitors used to validate the signaling cascade of Eledoisin, a tachykinin peptide with a range of physiological effects.

This compound primarily exerts its effects through the neurokinin 3 receptor (NK3R), a G protein-coupled receptor (GPCR). Activation of NK3R by this compound initiates a well-defined signaling cascade, offering specific points for therapeutic intervention and experimental validation. This guide details the use of selective antagonists for the three main neurokinin receptors—NK1R, NK2R, and NK3R—to confirm this compound's preferential pathway and provides the necessary experimental framework for such validation.

This compound's Signaling Pathway

Upon binding to the NK3R, this compound triggers the activation of a heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium is a hallmark of NK3R activation and serves as a measurable endpoint in various cellular assays.

Eledoisin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK3R NK3 Receptor This compound->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Initiates

Caption: this compound signaling pathway via the NK3 receptor.

Selective Inhibitors for Pathway Validation

To experimentally validate that this compound's effects are mediated primarily through the NK3R, a panel of selective antagonists for the different neurokinin receptors is employed. The expected outcome is that only the NK3R antagonist will significantly block the cellular response to this compound stimulation.

AntagonistPrimary TargetMechanism of Action
SB222200 NK3 Receptor A potent and selective non-peptide competitive antagonist for the NK3 receptor. It blocks the binding of agonists like this compound and Neurokinin B.
CP-99,994 NK1 ReceptorA non-peptide antagonist with high affinity and selectivity for the NK1 receptor. It is used to rule out the involvement of the Substance P-preferred receptor.
SR48968 NK2 ReceptorA potent and selective non-peptide antagonist of the NK2 receptor. It helps to exclude the involvement of the Neurokinin A-preferred receptor.

Experimental Validation: Calcium Mobilization Assay

A common and effective method to quantify the activation of the NK3R pathway is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor stimulation.

Experimental Workflow

The following diagram illustrates the workflow for validating this compound's receptor pathway using selective inhibitors in a calcium mobilization assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Seed cells expressing NK3R in a 96-well plate A2 Culture cells overnight A1->A2 B1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A2->B1 B2 Pre-incubate with selective antagonists: - SB222200 (NK3) - CP-99,994 (NK1) - SR48968 (NK2) - Vehicle Control B1->B2 B3 Stimulate cells with this compound B2->B3 C1 Measure fluorescence intensity (kinetic read on a plate reader) B3->C1 C2 Calculate the change in intracellular calcium concentration C1->C2 C3 Compare the inhibitory effect of each antagonist C2->C3

Caption: Workflow for validating this compound's receptor pathway.
Detailed Experimental Protocol

1. Cell Culture:

  • Use a cell line endogenously expressing or stably transfected with the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Seed the cells at an appropriate density (e.g., 50,000 cells/well) in a black-walled, clear-bottom 96-well plate.

  • Culture overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2 µM), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

3. Antagonist Pre-incubation:

  • Prepare stock solutions of the selective antagonists: SB222200 (NK3 antagonist), CP-99,994 (NK1 antagonist), and SR48968 (NK2 antagonist) in a suitable solvent like DMSO.

  • Dilute the antagonists to the desired final concentrations in the assay buffer. A typical concentration range to test would be 10 nM to 1 µM.

  • Add the diluted antagonists to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO) group.

4. This compound Stimulation and Signal Detection:

  • Prepare a solution of this compound in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80), which should be determined from a prior dose-response experiment.

  • Use a fluorescence plate reader with an integrated liquid handling system to add the this compound solution to all wells simultaneously.

  • Immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) in a kinetic read for a period of 2-5 minutes.

5. Data Analysis:

  • The change in intracellular calcium is typically represented as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the response in the antagonist-treated wells to the response in the vehicle control wells (100% response).

  • Calculate the percent inhibition for each antagonist concentration.

Comparative Data on Inhibitor Performance

The following table summarizes the expected outcomes from a calcium mobilization assay designed to validate this compound's receptor pathway. The data demonstrates the high potency and selectivity of the NK3 receptor antagonist in blocking the this compound-induced signal.

AntagonistTarget ReceptorConcentrationThis compound-Induced Ca²⁺ Mobilization (% Inhibition)
SB222200 NK3 100 nM ~95%
CP-99,994NK11 µM< 10%
SR48968NK21 µM< 10%
Vehicle (DMSO)--0%

These results would strongly indicate that the cellular response to this compound is mediated predominantly through the NK3 receptor. The lack of significant inhibition by the NK1 and NK2 antagonists, even at higher concentrations, confirms the selectivity of this compound's action.

Conclusion

The use of selective inhibitors in conjunction with a functional cellular assay, such as the calcium mobilization assay, provides a robust and reliable method for validating the receptor pathway of this compound. The clear differentiation in the inhibitory profiles of SB222200, CP-99,994, and SR48968 offers compelling evidence for the primary role of the NK3 receptor in mediating this compound's biological effects. This experimental approach is fundamental for the characterization of novel compounds and the development of targeted therapeutics aimed at modulating the tachykinin system.

A Comparative Analysis of the Vasodilatory Potency of Eledoisin and Bradykinin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the vasodilatory effects of the tachykinin peptide Eledoisin and the inflammatory mediator Bradykinin reveals distinct mechanisms of action and varying potencies. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers and drug development professionals in the cardiovascular field.

This comparison guide delves into the vasodilatory properties of this compound, a peptide originally isolated from the salivary glands of cephalopods, and Bradykinin, a physiologically active peptide formed in the blood. While both are potent vasodilators, their efficacy and underlying signaling pathways differ significantly, influencing their potential therapeutic applications and research focus.

Quantitative Comparison of Vasodilatory Potency

CompoundAnimal ModelVascular BedEC50 (nmol/L)
BradykininDogCoronary Artery2.45 ± 0.51[1]
This compoundDogCoronary ArteryData not available

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

The lack of a directly comparable EC50 value for this compound in the same tissue model underscores a gap in the current understanding of the relative potencies of these two vasodilators.

Experimental Protocols

The data for Bradykinin's vasodilatory potency was obtained using an in vitro isolated organ bath technique. This standard pharmacological method allows for the precise measurement of tissue responses to drugs in a controlled environment.

Isolated Canine Coronary Artery Ring Assay:

  • Tissue Preparation: Mongrel dogs are euthanized, and the hearts are immediately excised. The left anterior descending coronary artery is dissected and cleaned of surrounding tissue. The artery is then cut into rings of approximately 3-4 mm in width.

  • Mounting: The arterial rings are suspended in organ chambers filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH. The rings are mounted on stainless steel hooks, with one end attached to a fixed support and the other to a force-displacement transducer to measure isometric tension.

  • Equilibration and Pre-constriction: The arterial rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension. Following equilibration, the rings are pre-constricted with a vasoconstrictor agent, such as the thromboxane A2 analog U46619, to induce a stable level of smooth muscle tone.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of the vasodilator agent (Bradykinin) are added to the organ bath. The relaxation response is recorded as a percentage of the pre-constriction tone.

  • Data Analysis: The concentration-response data is plotted, and the EC50 value is calculated using non-linear regression analysis.

G cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Measurement cluster_3 Data Analysis Heart Excision Heart Excision Coronary Artery Dissection Coronary Artery Dissection Heart Excision->Coronary Artery Dissection Arterial Ring Arterial Ring Arterial Ring Preparation Arterial Ring Preparation Coronary Artery Dissection->Arterial Ring Preparation Organ Bath Mounting Organ Bath Mounting Arterial Ring->Organ Bath Mounting Physiological Salt Solution 37°C, 95% O2 / 5% CO2 Force Transducer Force Transducer Organ Bath Mounting->Force Transducer Equilibration Equilibration Pre-constriction\n(e.g., U46619) Pre-constriction (e.g., U46619) Equilibration->Pre-constriction\n(e.g., U46619) Cumulative Drug Addition\n(Bradykinin) Cumulative Drug Addition (Bradykinin) Pre-constriction\n(e.g., U46619)->Cumulative Drug Addition\n(Bradykinin) Record Relaxation Record Relaxation Cumulative Drug Addition\n(Bradykinin)->Record Relaxation Concentration-Response Curve Concentration-Response Curve Record Relaxation->Concentration-Response Curve Record Relaxation->Concentration-Response Curve EC50 Calculation EC50 Calculation Concentration-Response Curve->EC50 Calculation

Experimental workflow for isolated artery vasodilation assay.

Signaling Pathways of Vasodilation

The vasodilatory effects of this compound and Bradykinin are mediated by distinct receptor and intracellular signaling pathways.

This compound Signaling Pathway

This compound is a member of the tachykinin family of peptides and exerts its effects through the activation of the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of this compound to the NK1 receptor initiates a cascade of intracellular events:

  • Receptor Activation: this compound binds to the NK1 receptor on vascular endothelial cells.

  • G-Protein Coupling: The activated receptor couples to Gq/11 proteins.

  • Phospholipase C Activation: The Gq/11 protein activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: The increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS).

  • Nitric Oxide (NO) Production: eNOS synthesizes nitric oxide (NO) from L-arginine.

  • Smooth Muscle Relaxation: NO diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC then converts GTP to cGMP, which ultimately leads to smooth muscle relaxation and vasodilation.

G This compound This compound NK1R NK1 Receptor This compound->NK1R Gq11 Gq/11 NK1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 eNOS eNOS Ca2->eNOS NO Nitric Oxide eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation

This compound-induced vasodilation signaling pathway.
Bradykinin Signaling Pathway

Bradykinin primarily acts through the Bradykinin B2 receptor, another GPCR, which is constitutively expressed on endothelial cells.[4] The signaling cascade for Bradykinin-induced vasodilation involves multiple pathways:

  • Receptor Activation: Bradykinin binds to the B2 receptor on the endothelial cell membrane.

  • G-Protein Coupling: The activated B2 receptor couples to Gq/11 and Gi proteins.

  • Phospholipase C Activation and Calcium Mobilization: Similar to the NK1 receptor pathway, Gq/11 activation leads to PLC activation, IP3 production, and an increase in intracellular Ca2+. This stimulates eNOS to produce NO.

  • Phospholipase A2 Activation and Prostacyclin Production: The increase in intracellular Ca2+ also activates phospholipase A2 (PLA2). PLA2 liberates arachidonic acid from the cell membrane, which is then converted to prostacyclin (PGI2) by cyclooxygenase (COX) enzymes. PGI2 is a potent vasodilator that acts on vascular smooth muscle cells.

  • Endothelium-Derived Hyperpolarizing Factor (EDHF): In some vascular beds, Bradykinin can also induce vasodilation through the release of an endothelium-derived hyperpolarizing factor (EDHF), which causes hyperpolarization of the vascular smooth muscle cells, leading to relaxation.

G Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Gq11 Gq/11 B2R->Gq11 EDHF EDHF B2R->EDHF PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 eNOS eNOS Ca2->eNOS PLA2 Phospholipase A2 Ca2->PLA2 NO Nitric Oxide eNOS->NO Relaxation Vasodilation NO->Relaxation AA Arachidonic Acid PLA2->AA COX COX AA->COX PGI2 Prostacyclin (PGI₂) COX->PGI2 PGI2->Relaxation EDHF->Relaxation

Bradykinin-induced vasodilation signaling pathway.

References

Safety Operating Guide

Eledoisin: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals, this document outlines the essential procedures for the proper disposal of Eledoisin, ensuring laboratory safety and regulatory compliance.

This compound, a peptide of mollusk origin belonging to the tachykinin family, is utilized in research for its potent vasodilatory and smooth muscle-stimulating properties. While a Safety Data Sheet for a related peptide indicates it is not classified as a hazardous substance, proper disposal remains a critical component of laboratory safety protocols to minimize environmental impact and ensure a safe working environment.[1] Unused, expired, or contaminated this compound and associated materials should be managed as chemical waste in accordance with institutional and local regulations.[2][3]

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, gloves, and safety glasses.[3] It is crucial to handle all chemical waste, regardless of its hazard classification, with care to prevent accidental exposure or contamination.

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[3]

1. Unused or Expired Solid this compound (Lyophilized Powder):

  • Segregation: Collect any unused or expired solid this compound in a designated, clearly labeled chemical waste container.[3] The container should be appropriate for solid chemical waste and sealable.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound"), the quantity, and the date of accumulation.[3]

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.

2. This compound Solutions (Aqueous or in Solvents):

The disposal of liquid this compound waste is contingent on the solvent used and local regulations.

  • Aqueous Solutions: For small quantities of this compound in aqueous, non-hazardous buffers, disposal down the sanitary sewer may be permissible, but only with prior approval from your institution's EHS office.[1][4][5] The solution should be flushed with a large volume of water.

  • Solvent-Based Solutions: this compound dissolved in organic or hazardous solvents must be collected in a designated liquid hazardous waste container.

    • Compatibility: Ensure the waste container is compatible with the solvent used. Never mix incompatible waste streams.[6]

    • Labeling: Clearly label the container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound in Dimethyl Sulfoxide"), their approximate concentrations or percentages, and the accumulation start date.[6][7]

    • Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area with secondary containment to prevent spills.[6]

    • Disposal: Contact your EHS department for collection and disposal.

3. Contaminated Labware and Materials:

Items such as pipette tips, vials, gloves, and bench paper that have come into contact with this compound should be disposed of as solid chemical waste.

  • Collection: Place all lightly contaminated items into a designated, labeled solid waste container.[5]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for chemical waste.

  • Empty Vials: Empty this compound vials should be managed as chemical waste. If local regulations permit, they may be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[6][7] After rinsing and air-drying, the labels should be defaced or removed before disposing of the container in the appropriate solid waste stream (e.g., glass recycling or regular trash, as per institutional policy).[4][6]

Quantitative Data Summary

As this compound is not classified as a hazardous substance, there is no specific quantitative data regarding disposal limits. However, general guidelines for non-hazardous laboratory waste can be followed.

Waste TypeGeneral Disposal Guidance
Solid Non-Hazardous Waste May be suitable for disposal in the sanitary landfill. Should be placed directly into dumpsters, not laboratory trash cans, to avoid handling by custodial staff.[4]
Liquid Non-Hazardous Waste May be poured down the sink drain with approval from the Environmental Health & Safety department. Liquid waste should not be disposed of in dumpsters.[4]
Empty Containers May be placed in regular trash if no freestanding liquids remain and labels are defaced. Containers that held acutely hazardous materials require triple rinsing.[4][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Eledoisin_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid aqueous_solution Aqueous Solution? liquid_waste->aqueous_solution solvent_solution Solvent-Based Solution aqueous_solution->solvent_solution No ehs_approval Obtain EHS Approval for Drain Disposal aqueous_solution->ehs_approval Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container solvent_solution->collect_liquid drain_disposal Dispose Down Drain with Copious Water ehs_approval->drain_disposal end Disposal Complete drain_disposal->end ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup ehs_pickup->end

Caption: A workflow diagram for the proper disposal of this compound waste.

References

Personal protective equipment for handling Eledoisin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Eledoisin, a potent tachykinin peptide. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. This compound is a pharmacologically active peptide with vasodilatory and smooth muscle stimulating properties; therefore, appropriate precautions must be taken to avoid accidental exposure.[1][2][3]

Personal Protective Equipment (PPE)

Given the potent biological activity of this compound, a comprehensive approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound in its lyophilized or reconstituted form.

1. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are required to protect the eyes from potential splashes of this compound solutions.

  • Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a higher risk of splashing, such as during vortexing or sonicating.

2. Skin and Body Protection:

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect against skin contact and contamination of personal clothing.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[4] Gloves should be inspected for any signs of damage before use and changed frequently, especially if they become contaminated.

  • Disposable Gown/Apron: For procedures with a high risk of splashes or spills, a disposable, fluid-resistant gown or apron should be worn over the lab coat.

3. Respiratory Protection:

  • Work in a Ventilated Enclosure: All handling of lyophilized this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Respirator: If a ventilated enclosure is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the powder form.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

1. Preparation and Reconstitution:

  • Controlled Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked and kept clean.

  • Weighing: Weighing of lyophilized this compound should be performed in a chemical fume hood to contain any airborne powder. Use appropriate anti-static weighing paper or a weighing boat.

  • Reconstitution: Reconstitute this compound using a suitable solvent as per the manufacturer's instructions or experimental protocol. Add the solvent slowly and carefully to the vial to avoid splashing. Gently swirl or pipette to dissolve the peptide; avoid vigorous shaking.

2. Experimental Procedures:

  • Avoid Direct Contact: At all stages, avoid direct contact with this compound.[5] Use appropriate laboratory equipment for all transfers and manipulations.

  • Labeling: All vials and tubes containing this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.

  • Transport: When transporting this compound solutions between laboratories, use a secondary container to prevent spills.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Storage ConditionLyophilized PowderReconstituted Solution
Short-Term Storage -20°C2-8°C (for up to one week)
Long-Term Storage -20°C or -80°C-20°C or -80°C (aliquoted)

Key Storage Considerations:

  • Light and Moisture: Protect from light and moisture.[5][6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of reconstituted solutions.[5] It is best practice to aliquot the stock solution into single-use volumes before freezing.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7][8][9]

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing paper, pipette tips, and vials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[10]

2. Decontamination:

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

  • Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the spill area with a suitable decontaminant. All materials used for spill cleanup must be disposed of as hazardous waste.

Emergency Procedures

1. Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek medical attention if irritation or other symptoms develop.

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Safe Handling Workflow for this compound

Eledoisin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Designated Work Area in Ventilated Hood A->B C Weigh Lyophilized this compound B->C D Reconstitute with Appropriate Solvent C->D E Perform Experimental Procedures D->E F Label All Samples Clearly E->F I Segregate Contaminated Solid and Liquid Waste E->I Post-experiment G Aliquot for Long-Term Storage F->G If not for immediate use H Store at Recommended Temperature (-20°C or -80°C) G->H J Decontaminate Work Surfaces I->J K Dispose of Waste via Institutional Hazardous Waste Program J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eledoisin
Reactant of Route 2
Reactant of Route 2
Eledoisin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.